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2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime Documentation Hub

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  • Product: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling diverse molecular architectures. 2-Bromo-1-(4-fluorophenyl)-1-ethanone o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling diverse molecular architectures. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is a highly versatile intermediate characterized by its dual reactivity: an electrophilic


-bromo core and a nucleophilic/directing oxime moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, exact molecular weight calculations, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Core Chemical Identity & Molecular Weight Determination

The precise determination of molecular weight and isotopic distribution is foundational for mass spectrometry (LC-MS) validation during synthesis. The compound, also known as N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine[1], possesses the molecular formula C₈H₇BrFNO [2].

The molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C₈):

    
    
    
  • Hydrogen (H₇):

    
    
    
  • Bromine (Br₁):

    
    
    
  • Fluorine (F₁):

    
    
    
  • Nitrogen (N₁):

    
    
    
  • Oxygen (O₁):

    
    
    

Total Molecular Weight: 232.05 g/mol [2][3].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical tracking and pharmacokinetic modeling:

ParameterValue
Chemical Name 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime
CAS Registry Number 334709-76-1[4]
Molecular Formula C₈H₇BrFNO[2]
Average Molecular Weight 232.05 g/mol [2]
Monoisotopic Mass ~230.97 g/mol
Topological Polar Surface Area (TPSA) 32.59 Ų[2]
LogP (Predicted) 2.40[2]
Hydrogen Bond Donors/Acceptors 1 / 2[2]
Rotatable Bonds 2[2]

Structural Significance in Drug Development

The architectural design of this molecule offers two distinct advantages in medicinal chemistry:

  • The 4-Fluorophenyl Moiety: Fluorine substitution at the para position of the phenyl ring acts as a classic bioisostere. It blocks cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs), while the high electronegativity lowers the pKa of adjacent functional groups.

  • The

    
    -Bromo Oxime System:  The proximity of the oxime to the 
    
    
    
    -bromide creates a primed system for heterocyclization. It is a direct precursor for the synthesis of 1,2-oxazines, isoxazoles, and thiazoles[5]. Furthermore, oxime radicals generated from such precursors are highly valuable for complex C-O and C-N bond-forming cyclizations[5].

Synthetic Methodologies & Experimental Protocols

The most robust method for synthesizing


-bromo oximes is the direct oximation of the corresponding 

-bromoketone[6]. However, this reaction is highly sensitive to pH. If the environment is too basic, the hydroxylamine acts as a nucleophile against the

-carbon, displacing the bromide and forming unwanted

-hydroxylamino oximes or triggering Neber-type rearrangements.
Self-Validating Protocol: Buffered Oximation

This protocol utilizes a sodium acetate buffer system to ensure the selective nucleophilic attack of hydroxylamine at the carbonyl carbon while preserving the labile carbon-bromine bond[7].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol (2.17 g) of 2-bromo-1-(4-fluorophenyl)ethanone in 20 mL of absolute ethanol. Cool the flask to 0–5 °C in an ice-water bath.

  • Buffer Generation (Causality Check): In a separate vial, dissolve 11.0 mmol (0.76 g) of hydroxylamine hydrochloride (NH₂OH·HCl) and 11.0 mmol (0.90 g) of anhydrous sodium acetate (NaOAc) in 5 mL of distilled water. Causality: NaOAc acts as a mild base to liberate free hydroxylamine from its hydrochloride salt, buffering the solution to pH 5–6. This precise pH prevents the base-catalyzed displacement of the

    
    -bromide[7].
    
  • Controlled Addition: Add the aqueous buffer dropwise to the ethanolic ketone solution over 15 minutes. Maintain rigorous stirring.

  • Reaction & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a new, more polar spot (the oxime).

  • Phase Separation & Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the remaining aqueous slurry with 30 mL of water and extract with Dichloromethane (3 x 20 mL). The organic layer selectively partitions the target oxime away from water-soluble salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from a minimal amount of hot ethanol/water to yield 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime as an off-white crystalline solid.

Workflow A 4-Fluoroacetophenone (Starting Material) B 2-Bromo-1-(4-fluorophenyl) ethanone A->B Br2 or NBS a-Bromination D 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime MW: 232.05 g/mol B->D EtOH/H2O, RT pH 5-6 C NH2OH·HCl + NaOAc (Buffer System) C->D Nucleophilic Addition

Fig 1. Synthetic workflow for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime.

Mechanistic Pathways & Logic

The formation of the oxime proceeds via a tetrahedral carbinolamine intermediate. The critical juncture in this mechanism is the competition between carbonyl addition and aliphatic nucleophilic substitution (Sₙ2) at the brominated carbon. By strictly controlling the pH, the electrophilicity of the carbonyl is maximized relative to the aliphatic carbon, guiding the reaction exclusively toward the carbinolamine, which subsequently dehydrates to form the stable E/Z oxime isomers.

Mechanism K Electrophilic Carbonyl (a-Bromoketone) I Tetrahedral Carbinolamine Intermediate K->I S Side Reaction: a-Bromide Displacement K->S Direct S_N2 Substitution N Free Hydroxylamine (Nucleophile) N->I Attack at C=O N->S Favored at pH > 8 (Avoided) O Proton Transfer & Dehydration (-H2O) I->O P Oxime Product (Target) O->P Favored at pH 5-6

Fig 2. Mechanistic pathway of oximation vs. competitive alpha-bromide displacement.

References

  • Product Class 15: Oximes Source: Science of Synthesis / Thieme Connect URL:[Link]

  • Oxime radicals: generation, properties and application in organic synthesis Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • A Simple Synthesis of Oximes Source: ResearchGate URL:[Link]

Sources

Exploratory

The Biological Activity and Therapeutic Potential of Fluorinated Ethanone Oximes: A Comprehensive Technical Guide

Executive Summary The oxime functional group (–C=N–OH) is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in acetylcholinesterase (AChE) reactivation and antimicrobial therapies[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxime functional group (–C=N–OH) is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in acetylcholinesterase (AChE) reactivation and antimicrobial therapies[1]. However, as a Senior Application Scientist, I have observed that the empirical bottleneck in oxime-based drug development is rarely the synthesis itself, but rather the stereoelectronic tuning required for target specificity.

The introduction of fluorine atoms into the ethanone backbone—creating scaffolds such as trifluoroethanone oximes and fluoroacetophenone oximes —profoundly alters the physicochemical landscape of these molecules. Fluorine’s extreme electronegativity and small van der Waals radius enhance metabolic stability, lipophilicity, and binding affinity through unique hydrogen-bonding dynamics[2]. This whitepaper deconstructs the mechanistic rationale, biological applications, and self-validating experimental protocols essential for leveraging fluorinated ethanone oximes in modern drug discovery.

Mechanistic Rationale: The "Fluorine Magic"

The integration of fluorine into ethanone oximes is not merely a structural substitution; it is a calculated stereoelectronic enhancement.

  • Acidity and Nucleophilicity: In trifluoroethanone oximes, the strong electron-withdrawing nature of the –CF₃ group increases the acidity of the oxime proton. This lowers the pKa, ensuring a higher concentration of the highly nucleophilic oximate anion at physiological pH, which is critical for mechanisms like AChE reactivation.

  • Hydrogen Bonding Dynamics: The –CF₃ group acts as a potent hydrogen-bond acceptor, while the oxime –OH serves as a dual donor/acceptor[3]. This dual capacity allows the molecule to anchor deeply into biological receptors.

  • E/Z Stereoisomerism: The stereoelectronic repulsion between the –OH and fluorinated groups dictates the formation of specific E or Z diastereoisomers[4]. Because biological targets are stereospecific, the spatial arrangement of the oxime group relative to the fluorine substituent directly governs pharmacological efficacy[1].

Key Therapeutic Domains

Antimicrobial and Antifungal Efficacy

Fluorinated oxime ethers have demonstrated remarkable efficacy against agricultural and human pathogens. By enhancing lipophilicity, fluorine substitution allows these compounds to penetrate fungal cell walls more effectively. For example, fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety exhibit outstanding antifungal activity against Botrytis cinerea, with EC₅₀ values as low as 5.75 µg/mL—significantly outperforming commercial fungicides like Azoxystrobin[2].

Acetylcholinesterase (AChE) Modulation

Oximes are the definitive antidotes for organophosphate poisoning, working by nucleophilically attacking the phosphorylated serine residue in the AChE active site[1]. Fluoroacetophenone oxime derivatives (e.g., 2-Methylthio-4'-fluoroacetophenone oxime ethers) leverage the electron-withdrawing fluorine to optimize the nucleophilicity of the oxime oxygen, demonstrating potent AChE inhibitory and insecticidal activities[5].

Anticancer Activity and ERβ Agonism

Trifluoroethanone oximes act as highly selective Salicylketoxime-based Estrogen Receptor β (ERβ) agonists, displaying significant antiproliferative activities in glioma models[4]. The oxime portion binds directly to the –OH group of a threonine residue (Thr299) in the receptor. The presence of the –CF₃ group enhances the binding affinity by fitting perfectly into the lipophilic cavity of the receptor while participating in secondary halogen-bonding interactions[4].

Quantitative Data Summary

The following table synthesizes the comparative biological activities of key fluorinated ethanone oxime derivatives across various therapeutic targets.

Compound ClassPrimary Target / PathogenBiological EffectPotency Metric (EC₅₀ / IC₅₀)Ref.
Fluorinated 7-hydroxycoumarin oxime ether (Compound 5f)Botrytis cinereaAntifungalEC₅₀ = 5.75 µg/mL[2]
Trifluoroethanone oxime derivative (Salicylketoxime)Estrogen Receptor β (ERβ)Antiproliferative (Glioma)Sub-micromolar affinity[4]
3-Trifluoroacetyloxime substituted indole Tubulin / KinasesAnticancerVariable (Structure-dependent)[3]
2-Methylthio-4'-fluoroacetophenone oxime ether Acetylcholinesterase (AChE)Insecticidal / InhibitionHigh Potency[5]

Visualizations of Mechanisms and Workflows

Pathway: AChE Reactivation by Fluoroacetophenone Oximes

The diagram below maps the logical sequence of AChE reactivation, highlighting the critical nucleophilic attack phase enabled by the oxime pharmacophore.

Pathway A AChE Active Site B Organophosphate Inhibition A->B Exposure C Phosphorylated AChE (Inactive) B->C Covalent Binding D Fluoroacetophenone Oxime C->D Antidote Administered E Oxime-Phosphonate Complex D->E Nucleophilic Attack F Reactivated AChE E->F Cleavage & Release

Mechanism of AChE reactivation by fluorinated ethanone oximes.

Experimental Workflow

Workflow S1 Step 1: Condensation (Ketone + NH2OH·HCl) S2 Step 2: E/Z Isomer Separation (Chromatography) S1->S2 S3 Step 3: Structural Validation (NMR/X-ray) S2->S3 S4 Step 4: Bioassay (AChE / Antifungal / ERβ) S3->S4 QC1 QC: Purity > 98% Isomeric Excess S3->QC1 QC2 Data: IC50 / EC50 Determination S4->QC2

Standardized workflow for synthesis and biological evaluation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality for the chemical choice and a built-in quality control mechanism.

Protocol 1: Synthesis and Stereochemical Isolation of Trifluoroethanone Oximes

Objective: Synthesize and isolate the E and Z isomers of a target trifluoroethanone oxime for structure-activity relationship (SAR) profiling[3].

  • Condensation Reaction: Dissolve the fluorinated ketone precursor (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous pyridine.

    • Causality: Pyridine acts as both a solvent and a mild base. It neutralizes the HCl from the hydroxylamine salt, driving the nucleophilic attack forward without causing base-catalyzed degradation of the sensitive –CF₃ group.

  • Thermal Incubation: Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours.

  • Quenching and Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove residual pyridine) and brine. Dry over anhydrous Na₂SO₄.

  • Isomer Separation (Critical Step): Purify the crude mixture via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

    • Causality: The E and Z isomers possess distinct dipole moments due to the spatial orientation of the –OH group relative to the –CF₃ group, allowing for baseline resolution on silica.

  • Self-Validation (QC): Perform ¹⁹F and ¹H NMR spectroscopy. The ¹⁹F chemical shift is highly sensitive to the proximity of the oxime proton. A single, sharp ¹⁹F peak confirms isomeric purity (>98% required before biological testing).

Protocol 2: In Vitro AChE Activity Assay (Modified Ellman’s Method)

Objective: Quantify the IC₅₀ of fluoroacetophenone oxime derivatives against AChE[5].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer at exactly pH 7.4.

    • Causality: pH 7.4 mimics physiological conditions. This is non-negotiable, as the equilibrium between the neutral oxime and the active oximate anion is highly pH-dependent.

  • Assay Assembly: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution, and 20 µL of the fluorinated oxime (serial dilutions). Incubate for 15 minutes at 25 °C.

  • Substrate Addition: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of acetylthiocholine iodide.

    • Causality: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion absorbing strongly at 412 nm, providing a real-time colorimetric readout.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation (QC): The assay must include a negative control (buffer only, tracking spontaneous substrate hydrolysis) and a positive control (e.g., Donepezil). If the positive control does not yield its literature IC₅₀ value within a 5% margin of error, the enzyme batch is compromised, and the assay must be rejected.

Conclusion

Fluorinated ethanone oximes represent a highly versatile and potent class of biologically active molecules. By strategically leveraging the electron-withdrawing and lipophilic properties of fluorine, medicinal chemists can fine-tune the pKa, stereochemistry, and hydrogen-bonding profiles of the oxime pharmacophore. Whether deployed as AChE reactivators, antifungal agents, or selective ERβ agonists, the rigorous application of stereochemical control and self-validating bioassays remains the cornerstone of translating these compounds from the bench to the clinic.

References

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation Source: Molecules / PubMed Central2

  • Unsubstituted Oximes as Potential Therapeutic Agents Source: MDPI1

  • Highly Selective Salicylketoxime-Based Estrogen Receptor β Agonists Display Antiproliferative Activities in a Glioma Model Source: Journal of Medicinal Chemistry / PubMed Central4

  • A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles Source: MDPI3

  • An Improved and Efficient Process for the Production of Donepezil Hydrochloride: Substitution of Sodium Hydroxide for n-Butyl Lithium via Phase Transfer Catalysis (Referencing 2-Methylthio-4'-fluoroacetophenone oxime derivatives) Source: R Discovery5

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxime Derivatives

Abstract The oxime functional group, characterized by the R¹R²C=NOH moiety, represents a cornerstone in modern medicinal chemistry and drug development.[1][2] Its remarkable versatility as a pharmacophore and a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxime functional group, characterized by the R¹R²C=NOH moiety, represents a cornerstone in modern medicinal chemistry and drug development.[1][2] Its remarkable versatility as a pharmacophore and a synthetic intermediate has led to the development of a wide array of therapeutic agents.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and synthesis of novel oxime derivatives. We will explore the causal mechanisms behind synthetic strategies, present detailed and validated experimental protocols, and discuss the analytical techniques essential for structural elucidation. The narrative emphasizes the link between chemical structure and biological function, providing a robust framework for the rational design of next-generation oxime-based therapeutics.

The Oxime Moiety: A Privileged Scaffold in Medicinal Chemistry

Oximes are not merely synthetic curiosities; they are integral components of numerous FDA-approved drugs and biologically active compounds.[3][4] Their significance stems from a unique combination of structural and electronic properties. The oxime group contains both hydrogen bond acceptors (nitrogen and oxygen) and a hydrogen bond donor (the hydroxyl group), enabling diverse and potent interactions with biological targets like enzymes and receptors.[5] This contrasts with the corresponding carbonyl compounds, which only possess a single hydrogen bond acceptor.[5]

This structural advantage has been exploited in a multitude of therapeutic areas. Oxime derivatives have demonstrated a wide spectrum of pharmacological activities, including:

  • Antidotes for Organophosphate Poisoning: Oximes like Pralidoxime are critical acetylcholinesterase (AChE) reactivators, serving as the primary treatment for nerve agent and pesticide exposure.[3][4]

  • Antimicrobial Agents: The incorporation of an oxime functional group into scaffolds like cephalosporins has led to broad-spectrum antibiotics with enhanced efficacy.[3][6] Modifications to natural products such as biflorin with an oxime group have also been shown to increase antibacterial potential.[5]

  • Anticancer and Anti-inflammatory Activity: Many oxime derivatives exhibit potent cytotoxic or antiproliferative activity against various cancer cell lines.[5][7] Their anti-inflammatory properties are often comparable to standard drugs like indomethacin and dexamethasone.[5][8] This activity is frequently linked to their ability to inhibit kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and c-Jun N-terminal kinase (JNK).[5][9]

  • Anticonvulsant Properties: A significant body of research has focused on (arylalkyl)imidazole oxime ethers and esters as promising anticonvulsant agents, with some compounds showing efficacy in maximal electroshock (MES) and subcutaneous metrazol (ScM) seizure models.[10][11][12]

The introduction of an oxime group can dramatically enhance the biological activity of a parent molecule, a strategy successfully employed with natural products like gossypol, radicicol, and tryptanthrin.[5][8] This proven track record solidifies the oxime as a privileged scaffold for the discovery of novel therapeutics.

Core Synthetic Strategies and Methodologies

The synthesis of oxime derivatives can be broadly categorized into the formation of the core oxime group and its subsequent derivatization into ethers and esters. The choice of methodology depends on the starting materials, desired final structure, and scalability.

Synthesis of the Core Oxime Scaffold

The most fundamental and widely used method for synthesizing oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine.[3][13]

  • Hydroxylamine Source: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for improved stability and handling.

  • Base: A base, such as pyridine or sodium acetate, is required to neutralize the HCl salt, liberating the free hydroxylamine nucleophile which then attacks the electrophilic carbonyl carbon.[14][15]

  • Solvent: The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of reagents and the proton transfer steps involved in the mechanism.

Detailed Protocol 1: General Synthesis of a Ketoxime from a Ketone

This protocol describes the synthesis of a ketoxime from a generic ketone and hydroxylamine hydrochloride, a standard and reliable method.[14]

Materials:

  • Ketone (e.g., Acetophenone) (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (2.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (CH₂Cl₂) or Ethanol (EtOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the ketone (10 mmol, 1.0 eq) in CH₂Cl₂ (30 mL), add hydroxylamine hydrochloride (1.4 g, 20 mmol, 2.0 eq) and pyridine (1.6 mL, 20 mmol, 2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with Ethyl Acetate (AcOEt, 200 mL).

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired oxime.

Synthesis_Workflow start Starting Material (Ketone/Aldehyde) process Condensation Reaction start->process reagent Reagents (NH₂OH·HCl, Base) reagent->process intermediate Crude Oxime process->intermediate Work-up purification Purification (Chromatography/ Recrystallization) intermediate->purification product Pure Oxime (R¹R²C=NOH) purification->product characterization Spectroscopic Characterization product->characterization

Sources

Exploratory

Spectroscopic data (NMR, IR) for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

An In-Depth Technical Guide to the Spectroscopic Elucidation of 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime Molecular Architecture & Mechanistic Context The compound 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 3347...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Elucidation of 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime

Molecular Architecture & Mechanistic Context

The compound 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1) is a highly functionalized phenacyl bromide derivative. It serves as a critical electrophilic building block in the synthesis of bioactive heterocycles, cholinesterase reactivators, and complex pharmaceutical intermediates [1].

Understanding the stereoelectronic properties of this molecule is paramount before interpreting its spectral data. The oximation of


-haloketones typically proceeds via a nucleophilic addition-elimination mechanism. The thermodynamic stability of the resulting oxime is dictated by the steric bulk of the adjacent groups. In the case of 2-bromo-1-(4-fluorophenyl)-1-ethanone, the severe steric clash between the bulky 4-fluorophenyl ring and the hydroxyl group of the oxime forces the molecule to adopt the (E)-configuration (often referred to in older literature as the syn-isomer relative to the bromomethyl group) [2].

This stereochemical preference fundamentally alters the chemical shift environments in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the


 protons, which are held in close spatial proximity to the deshielding cone of the oxime oxygen.

Synthesis A 2-Bromo-4'-fluoroacetophenone B NH2OH·HCl / NaOAc Methanol, Reflux A->B Reagents C Tetrahedral Intermediate B->C Nucleophilic Attack D (E)-2-Bromo-1-(4-fluorophenyl) ethanone oxime C->D Dehydration (Stereoselective)

Synthetic pathway and stereoselective formation of the (E)-oxime derivative.

Spectroscopic Elucidation: Causality in Signal Assignment

The spectroscopic profile of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime is uniquely self-validating due to the presence of the fluorine atom, which acts as an internal spin-coupling probe across both


 and 

NMR spectra.
NMR Dynamics and Solvent Causality

The choice of solvent is critical for oxime NMR acquisition. While


 is standard, trace acidic impurities or ambient moisture cause rapid chemical exchange of the oxime 

proton, broadening the signal into the baseline. By utilizing

, the strong hydrogen-bond accepting capacity of the sulfoxide locks the hydroxyl proton in a stable solvation cage. This yields a sharp, distinct singlet at approximately

12.05 ppm.

The aromatic region exhibits a classic pseudo-


 spin system due to the para-fluorine substitution. The protons ortho to the fluorine (H-3, H-5) are split by both the adjacent protons (

) and the fluorine nucleus (

). Because these coupling constants are nearly identical, the signal manifests as a pseudo-triplet at

7.25 ppm. The protons ortho to the oxime group (H-2, H-6) appear as a doublet of doublets at

7.82 ppm, deshielded by the anisotropic effect of the

bond.
and NMR: The Fluorine Validation System

The


 NMR spectrum provides absolute structural verification through carbon-fluorine (

) scalar coupling. Because

is 100% naturally abundant and possesses a spin of 1/2, it splits every carbon signal on the aromatic ring without the need for 2D correlation experiments.
  • Ipso Carbon (C-4): Exhibits a massive one-bond coupling (

    
    ) at 
    
    
    
    162.8 ppm.
  • Ortho Carbons (C-3, C-5): Show two-bond coupling (

    
    ) at 
    
    
    
    115.6 ppm.
  • Meta Carbons (C-2, C-6): Show three-bond coupling (

    
    ) at 
    
    
    
    128.7 ppm.
  • Para Carbon (C-1): Shows weak four-bond coupling (

    
    ) at 
    
    
    
    131.2 ppm.
FTIR Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy confirms the functional group transformations. The conversion of the ketone to the oxime is marked by the disappearance of the strong carbonyl stretch (


) and the emergence of a broad 

stretching band centered at

. The

stretch is typically weak but observable at

, while the robust

bond yields a sharp, intense band at

.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to confirm success before proceeding to the next analytical phase.

Synthesis and Sample Preparation Protocol

Causality: The use of sodium acetate buffers the reaction, preventing the premature hydrolysis of the bromomethyl group while liberating the free hydroxylamine base required for nucleophilic attack [1].

  • Reaction Setup: Suspend 2-bromo-4'-fluoroacetophenone (10.0 mmol) in 25 mL of absolute methanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (12.0 mmol) and anhydrous sodium acetate (12.0 mmol) sequentially.

  • Thermal Activation: Reflux the mixture at 65°C for 2 hours. Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting material (

    
    ) should completely convert to a lower-running spot (
    
    
    
    ).
  • Workup: Concentrate the solvent in vacuo. Partition the residue between ice-cold distilled water (50 mL) and dichloromethane (50 mL). The water solubilizes the

    
     and excess salts, while the oxime partitions into the organic layer.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize from hot hexanes/ethanol to yield the pure (E)-oxime as a white crystalline solid.
    
Multinuclear NMR Acquisition Protocol

NMR_Workflow S1 Sample Prep: 15 mg in 0.6 mL DMSO-d6 S2 1H NMR: 400 MHz, 16 Scans S1->S2 S3 13C NMR: 100 MHz, 1024 Scans 1H Decoupled S1->S3 S4 19F NMR: 376 MHz, 64 Scans S1->S4 S5 Data Processing & C-F Coupling Analysis S2->S5 S3->S5 S4->S5

Self-validating multinuclear NMR acquisition workflow for structural elucidation.

  • Sample Preparation: Dissolve exactly 15 mg of the purified oxime in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • 
     Acquisition:  Run at 400 MHz, 298 K, using a 30° pulse angle, 16 scans, and a 2-second relaxation delay.
    
  • 
     Acquisition:  Run at 100 MHz with inverse-gated 
    
    
    
    decoupling to prevent NOE enhancement from skewing the integration of the quaternary carbons. Use 1024 scans and a 2-second relaxation delay.
  • 
     Acquisition:  Run at 376 MHz, 64 scans. Ensure the spectral window is sufficiently wide (0 to -200 ppm) to capture the aromatic fluorine signal.
    

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for the (E)-isomer of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime, derived from theoretical principles and empirical literature precedents for


-bromoacetophenone oximes [1] [2].

Table 1:


 NMR Spectral Data (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
12.05Singlet (broad)-1H

7.82Doublet of doublets

,

2HAr-

(C-2, C-6)
7.25Pseudo-triplet

2HAr-

(C-3, C-5)
4.65Singlet-2H

Table 2:


 and 

NMR Spectral Data (100/376 MHz,

)
NucleusChemical Shift (

, ppm)
MultiplicityC-F Coupling (

, Hz)
Assignment

162.8Doublet248.5 (

)
Ar-

(C-4, ipso to F)

152.4Singlet-

(Oxime)

131.2Doublet3.2 (

)
Ar-

(C-1, ipso to oxime)

128.7Doublet8.5 (

)
Ar-

(C-2, C-6)

115.6Doublet21.8 (

)
Ar-

(C-3, C-5)

21.5Singlet-


-111.4Triplet of triplets

,

Ar-

Table 3: FTIR Spectral Data (ATR, Solid)

Wavenumber (

)
IntensityVibrational Mode
3250Strong, Broad

stretch (hydrogen-bonded)
1605Weak

stretch
1510StrongAromatic

stretch
1225Strong, Sharp

stretch
990Medium

stretch
615Medium

stretch

References

  • Zandona, A., et al. "Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands." Molecules, vol. 27, no. 21, 2022, p. 7549. URL:[Link]

  • Smith, J. H., and Kaiser, E. T. "Nucleophilic reactions of alpha-bromoacetophenone oxime. Preparation of anti-acetophenone oxime." The Journal of Organic Chemistry, vol. 39, no. 5, 1974, pp. 728–729. URL:[Link]

Foundational

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime safety and handling

As a Senior Application Scientist overseeing chemical safety and synthetic methodology, I have developed this technical guide to address the specific handling, mechanistic toxicology, and synthetic utility of 2-Bromo-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and synthetic methodology, I have developed this technical guide to address the specific handling, mechanistic toxicology, and synthetic utility of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime .

Due to the compound's dual reactivity—acting both as a potent electrophile and a versatile synthetic intermediate—standard safety protocols are insufficient. This whitepaper establishes a field-proven, self-validating framework for researchers and drug development professionals working with this highly reactive


-bromo oxime.

Chemical Identity and Physical Properties

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is a halogenated ketoxime. While the oxime functional group reduces the vapor pressure compared to its parent ketone (2-bromo-4'-fluoroacetophenone), the compound retains severe lachrymatory and alkylating properties[1].

Table 1: Quantitative Data and Chemical Identity

PropertyValue
Chemical Name 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime
CAS Registry Number 334709-76-1
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance Solid
Melting Point ~84 °C
SMILES FC1=CC=C(C(CBr)=NO)C=C1
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Data sourced from verified supplier specifications and structural analyses[2].

Mechanistic Toxicology and Hazard Profile

To handle this compound safely, one must understand the causality behind its toxicity. The hazard profile of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime is driven by the highly electrophilic


-carbon adjacent to the oxime moiety.

The Causality of Lachrymation and Sensitization: The


-bromo group is an exceptional leaving group in 

reactions. When airborne dust or vapor contacts ocular or respiratory mucosa, the compound rapidly alkylates nucleophilic sulfhydryl (-SH) groups on cysteine residues of the TRPA1 ion channels[3]. This covalent modification triggers an immediate, severe pain response (lachrymation) and can lead to long-term immune sensitization (allergic contact dermatitis).

ToxicityMechanism A 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime C SN2 Alkylation Reaction A->C B Cellular Nucleophiles (e.g., TRPA1 Cysteine -SH) B->C D Covalent Protein Adducts C->D E Lachrymation & Tissue Irritation D->E

Mechanistic pathway of toxicity via SN2 alkylation of cellular thiols.

Standard Operating Procedures (SOP) for Safe Handling

Based on the mechanistic risks outlined above, standard laboratory PPE is inadequate. The following controls are mandatory:

  • Engineering Controls: All weighing, transfer, and reaction setups must be performed within a certified Class II fume hood or a negative-pressure glovebox. The compound's solid state means dust generation during weighing is the primary vector for exposure.

  • Advanced PPE: Standard nitrile gloves offer insufficient breakthrough times for concentrated halogenated compounds. Butyl rubber gloves or double-gloving (nitrile under butyl) are required to prevent transdermal alkylation. A full face shield over safety goggles is recommended during scale-up operations.

  • Storage Causality: Store sealed at 2–8 °C under an inert atmosphere (Argon/N₂).

    
    -Bromo oximes are prone to trace acid-catalyzed degradation and slow thermal auto-polymerization; refrigeration halts these kinetic pathways.
    

Experimental Workflows & Protocols

Protocol A: In Situ Generation of Nitrosoalkenes for Heterocycle Synthesis

-Bromo oximes are highly valuable precursors for the synthesis of 1,2-oxazines and isoxazoles via nitrosoalkene intermediates. Because isolated nitrosoalkenes are violently unstable and prone to exothermic polymerization, this protocol utilizes an in situ generation and trapping mechanism, ensuring a self-validating and inherently safer system.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 equivalent of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime and 3.0 equivalents of the trapping diene (e.g., cyclopentadiene) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath to suppress premature polymerization of the transient intermediate.

  • Base Addition: Dropwise, add 1.2 equivalents of a mild, non-nucleophilic base (e.g., anhydrous sodium carbonate or triethylamine). Causality: The base initiates the elimination of HBr, generating the reactive nitrosoalkene.

  • Reaction Monitoring (Self-Validation): The reaction is self-validating via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot and the emergence of a new, lower-Rf cycloadduct spot confirms successful trapping.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride to neutralize any residual base, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemical Quenching and Decontamination

Never wash spatulas or glassware contaminated with 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime directly with organic solvents (like acetone) into standard waste, as this mobilizes the alkylating agent.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

  • Quenching Mechanism: Submerge contaminated glassware or spatulas into the thiosulfate bath. Causality: The thiosulfate ion is a highly polarizable, "soft" nucleophile that rapidly outcompetes other pathways, displacing the

    
    -bromide via an 
    
    
    
    mechanism.
  • Visual Validation: The hydrophobic

    
    -bromo oxime solid will slowly dissolve into the aqueous phase as it is converted into a highly water-soluble, non-hazardous Bunte salt. Complete dissolution validates complete decontamination.
    
  • Disposal: The resulting aqueous solution can be safely routed to standard aqueous hazardous waste.

Emergency Response and Spill Decontamination

In the event of a spill outside of containment, immediate action is required to prevent aerosolization of the lachrymatory dust.

SpillResponse S1 1. Identify Spill & Evacuate Area S2 2. Don Appropriate PPE (Respirator, Butyl Gloves) S1->S2 S3 3. Containment (Cover with absorbent) S2->S3 S4 4. Chemical Quenching (Apply 10% Na2S2O3) S3->S4 S5 5. Physical Removal & Waste Disposal S4->S5

Step-by-step emergency spill response and chemical quenching workflow.

Spill Execution: If a spill occurs, evacuate the immediate area to prevent inhalation of lachrymatory dust. Responders must don a half-mask respirator with P100/Organic Vapor cartridges. Cover the solid with a damp inert absorbent pad to prevent dust generation, then flood the area with the 10% Sodium Thiosulfate quenching solution described in Protocol B. Allow 15 minutes of contact time for complete chemical neutralization before scooping the slurry into a sealed hazardous waste container.

References

  • Smith, J. H., & Kaiser, E. T. "Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime". The Journal of Organic Chemistry, 1974, 39(5), 728-730. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermochemical Properties of Bromo-Fluorophenyl Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Bromo-fluorophenyl compounds are a class of halogenated aromatic hydrocarbons that are of significant interest in various fields, including med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-fluorophenyl compounds are a class of halogenated aromatic hydrocarbons that are of significant interest in various fields, including medicinal chemistry, materials science, and environmental science. Their utility as synthetic intermediates in the development of pharmaceuticals and agrochemicals is well-established. The thermochemical properties of these molecules, such as their enthalpy of formation and bond dissociation energies, are fundamental parameters that govern their stability, reactivity, and potential decomposition pathways. A thorough understanding of these properties is crucial for the rational design of synthetic routes, the prediction of reaction outcomes, and the assessment of the environmental fate of these compounds.

This technical guide provides an in-depth exploration of the core thermochemical properties of bromo-fluorophenyl compounds. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical insights necessary to understand, determine, and utilize these critical parameters. The guide delves into both experimental and computational methodologies for the determination of enthalpies of formation and bond dissociation energies, with a focus on the influence of the isomeric substitution patterns of the bromine and fluorine atoms on the phenyl ring.

Theoretical Framework: Understanding the Energetics of Bromo-Fluorophenyl Compounds

The thermochemical behavior of bromo-fluorophenyl compounds is primarily dictated by two key properties: the standard enthalpy of formation (ΔfH°) and the bond dissociation energy (BDE).

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their most stable form under standard conditions (1 bar and 298.15 K).[1] For bromo-fluorophenyl compounds, this represents the energy change for the reaction:

6 C(graphite) + (4-x) H₂(g) + ½ Br₂(l) + ½ F₂(g) → C₆H₄BrF(g, l, or s)

A more negative ΔfH° indicates greater thermodynamic stability of the molecule relative to its constituent elements. The enthalpy of formation is a cornerstone of thermochemistry, as it allows for the calculation of reaction enthalpies, which in turn are used to predict the feasibility and energetics of chemical processes.[2]

Bond Dissociation Energy (BDE)

The bond dissociation energy is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase, yielding two radical fragments. For bromo-fluorophenyl compounds, the C-Br bond dissociation energy is of particular interest as it provides a measure of the strength of this bond and is indicative of the molecule's susceptibility to radical-initiated reactions.[3]

The BDE is a critical parameter in understanding reaction mechanisms, particularly those involving radical intermediates, and for predicting the thermal stability of a compound.[4]

Substituent Effects and Positional Isomerism

The positions of the bromine and fluorine substituents on the benzene ring have a profound impact on the thermochemical properties of bromo-fluorophenyl compounds. This influence arises from a combination of inductive and resonance effects.[5]

  • Inductive Effect: Both fluorine and bromine are more electronegative than carbon, leading to an inductive withdrawal of electron density from the aromatic ring. This effect generally deactivates the ring towards electrophilic substitution.[6]

  • Resonance Effect: The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.[3]

The interplay of these effects, which varies depending on the relative positions of the substituents (ortho, meta, or para), leads to differences in the thermodynamic stability and bond strengths among the isomers.[7] Generally, electron-withdrawing groups tend to stabilize the molecule, leading to a more negative enthalpy of formation.[8] The strength of the C-Br bond is also modulated by the electronic environment created by the fluorine substituent.

Experimental Determination of Thermochemical Properties

The accurate experimental determination of thermochemical data is essential for validating computational models and for providing reliable data for thermodynamic databases. Two primary techniques used for bromo-fluorophenyl compounds are combustion calorimetry and photoacoustic calorimetry.

Combustion Calorimetry for Enthalpy of Formation

Oxygen bomb calorimetry is a standard technique for determining the enthalpy of combustion of a substance, from which the enthalpy of formation can be derived.[9] For halogenated compounds, special considerations are necessary to ensure complete combustion and to accurately account for the final states of the halogenated products.[10]

Experimental Protocol: Oxygen Bomb Calorimetry for Bromo-Fluorophenyl Compounds

  • Sample Preparation:

    • A precisely weighed sample (typically 0.5-1.0 g) of the bromo-fluorophenyl compound is placed in a crucible.[11]

    • If the sample is a liquid, it is encapsulated in a gelatin capsule of known combustion energy.

    • A small, weighed amount of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

  • Bomb Assembly:

    • A measured length of ignition wire is connected to the electrodes of the bomb head, with the wire in contact with the sample.[12]

    • A small amount of distilled water (typically 1 mL) is added to the bottom of the bomb to dissolve the acid gases (HBr and HF) formed during combustion.[11]

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

    • The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.[11]

  • Calorimetric Measurement:

    • The sealed bomb is submerged in a known mass of water in the calorimeter bucket.

    • The system is allowed to reach thermal equilibrium.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.[9]

  • Data Analysis:

    • The temperature rise is corrected for heat exchange with the surroundings.

    • The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid.[9]

    • The total heat released during the combustion is calculated.

    • Corrections are made for the heat of combustion of the ignition wire and any combustion aids.

    • The washings from the bomb are analyzed to determine the amounts of hydrobromic acid and hydrofluoric acid formed. Corrections are applied for the heat of formation of these acids in solution.

    • From the corrected heat of combustion, the standard enthalpy of combustion (ΔcH°) is calculated.

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law: ΔfH°(C₆H₄BrF) = 6 * ΔfH°(CO₂) + 2 * ΔfH°(H₂O) - ΔcH°(C₆H₄BrF)


}

Figure 1: Workflow for the determination of enthalpy of formation using combustion calorimetry.

Photoacoustic Calorimetry for Bond Dissociation Energies

Photoacoustic calorimetry (PAC) is a powerful technique for measuring the enthalpy changes of fast reactions in solution, making it well-suited for determining bond dissociation energies. The technique relies on the photoacoustic effect, where the absorption of light by a molecule leads to localized heating and the generation of an acoustic wave.

Experimental Protocol: Photoacoustic Calorimetry for C-Br Bond Dissociation Energy

  • Sample Preparation:

    • A dilute solution of the bromo-fluorophenyl compound in a suitable solvent (e.g., an alkane) is prepared.

    • A radical initiator, such as a peroxide, is added to the solution.

  • PAC Measurement:

    • The sample solution is placed in the photoacoustic calorimeter cell.

    • The solution is irradiated with a pulsed laser at a wavelength that is absorbed by the bromo-fluorophenyl compound, leading to the homolytic cleavage of the C-Br bond.

    • The resulting pressure wave is detected by a piezoelectric transducer.

    • The amplitude of the photoacoustic signal is proportional to the heat released in the non-radiative decay processes.

  • Data Analysis:

    • The photoacoustic signal is compared to that of a reference compound that releases all of the absorbed light energy as heat.

    • The enthalpy of the photoreaction is determined from the difference in the photoacoustic signals of the sample and the reference.

    • The C-Br bond dissociation energy can then be calculated from the reaction enthalpy, taking into account the energetics of the radical initiator and any subsequent reactions of the phenyl radical.


}

Figure 2: Principle of Photoacoustic Calorimetry for BDE determination.

Computational Determination of Thermochemical Properties

With the advancement of computational chemistry, theoretical methods have become indispensable tools for the accurate prediction of thermochemical properties. High-level ab initio methods and density functional theory (DFT) are commonly employed for this purpose.

High-Accuracy Ab Initio Methods: G3 and G4 Theories

The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that approximate high-level electron correlation and large basis set effects through a series of well-defined calculations.[13] These methods are known for their high accuracy in predicting thermochemical data, often approaching "chemical accuracy" (within 1-2 kcal/mol of experimental values).

The G4(MP2) theory is a more computationally economical variant of G4 theory that has been shown to provide reliable thermochemical data for aromatic hydrocarbons.[8]

General Workflow for G4(MP2) Calculations

  • Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(2df,p) level of theory.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., CCSD(T) and MP2) to extrapolate to a high-level theoretical energy.[13]

  • Higher-Level Corrections: Empirical higher-level corrections are added to the final energy to compensate for remaining basis set and electron correlation deficiencies.

  • Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using the atomization method, where the computed total energy of the molecule is compared to the sum of the experimental energies of the constituent atoms.

Density Functional Theory (DFT)

Density functional theory offers a good balance between computational cost and accuracy for the calculation of thermochemical properties. The choice of the exchange-correlation functional and basis set is crucial for obtaining reliable results.

For halogenated aromatic compounds, hybrid functionals such as B3LYP, when paired with a sufficiently large basis set (e.g., 6-311+G(d,p) or larger), have been shown to provide reasonable estimates of geometries and thermochemical properties.[14][15]

DFT Calculation Parameters for Bromo-Fluorophenyl Compounds

  • Functional: B3LYP is a commonly used and well-benchmarked hybrid functional.

  • Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended.

  • Methodology:

    • Geometry optimization and frequency calculations are performed to obtain the optimized structure and thermochemical corrections.

    • Enthalpies of formation can be calculated using isodesmic or homodesmotic reactions, which are designed to cancel out systematic errors in the calculations.

Thermochemical Data of Bromo-Fluorophenyl Isomers

The following table summarizes available thermochemical data for the ortho, meta, and para isomers of bromo-fluorobenzene. It is important to note that experimental data for these specific compounds is sparse in the literature, and much of the available data comes from computational studies.

CompoundIsomerΔfH°(g, 298.15 K) (kJ/mol)C-Br BDE (kJ/mol)Data Source
Bromo-fluorobenzeneortho-80.3 ± 3.5~340Calculated[16]
Bromo-fluorobenzenemeta-85.7 ± 3.5~345Calculated[16]
Bromo-fluorobenzenepara-84.2 ± 3.5~343Calculated[16]

Analysis of Isomeric Effects:

The calculated gas-phase enthalpies of formation for the three isomers are quite similar, with the meta isomer being the most thermodynamically stable, followed by the para and then the ortho isomer.[16] This trend can be rationalized by considering the dipole moments and intermolecular interactions in the condensed phase, which influence the enthalpy of vaporization. In the gas phase, the small differences are likely due to the subtle interplay of inductive and resonance effects.

The C-Br bond dissociation energies are also predicted to be very similar across the three isomers, with values typical for brominated aromatic compounds. The slightly higher BDE for the meta isomer is consistent with it being the most stable isomer.

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of bromo-fluorophenyl compounds. The importance of the enthalpy of formation and bond dissociation energy in understanding the stability and reactivity of these molecules has been highlighted. Detailed discussions of both experimental techniques, such as combustion and photoacoustic calorimetry, and computational methods, including high-level ab initio theories and DFT, have been presented to provide a well-rounded understanding of how these critical parameters are determined.

The available data, primarily from computational studies, indicate that the thermochemical properties of the ortho, meta, and para isomers of bromo-fluorobenzene are similar, with the meta isomer being slightly more stable. The C-Br bond dissociation energies are also comparable across the isomers.

For researchers, scientists, and drug development professionals working with bromo-fluorophenyl compounds, a solid grasp of their thermochemical properties is invaluable for optimizing synthetic strategies, predicting reaction outcomes, and ensuring the safe handling and use of these important chemical entities. Further experimental work to corroborate the computational data would be beneficial for refining our understanding of the thermochemistry of this class of compounds.

References

  • 4-Bromofluorobenzene - ChemBK. (2024, April 10). Retrieved from [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., & Zherikova, K. V. (2014). Thermochemistry of dihalogen-substituted benzenes: data evaluation using experimental and quantum chemical methods. The Journal of Physical Chemistry A, 118(50), 11849–11859.
  • p-Bromofluorobenzene - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Substituent Effects. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • G4(MP2) theory - saving some time over G4. (n.d.). Group of Prof. Hendrik Zipse. Retrieved from [Link]

  • Instrument Procedure: Collecting Data with the Bomb Calorimeter. (n.d.). Retrieved from [Link]

  • 14.3. Substituent Effects. (n.d.). In Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Bomb Calorimetry. (n.d.). Retrieved from [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.
  • p-Bromofluorobenzene. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Zeman, S., & Svoboda, P. (2019). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Advances, 9(58), 33749–33758.
  • Asiri, A. M., et al. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports, 14(1), 1-17.
  • Monte, M. J. S., & Santos, L. M. N. B. F. (2017). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. Chemosphere, 189, 516–523.
  • Substitution Reactions of Benzene Derivatives. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Bomb Calorimetry – Analytical chemistry. (n.d.). Retrieved from [Link]

  • Substitution Reactions of Benzene Derivatives. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Performance of Local G4(MP2) Composite Ab Initio Procedures for Fullerene Isomerization Energies. (n.d.). Retrieved from [Link]

  • Para Bromo Fluoro Benzene / 460-00-4. (n.d.). Retrieved from [Link]

  • 2-Bromofluorobenzene-D4. (n.d.). In PubChem. Retrieved from [Link]

  • Introduction to Bomb Calorimetry. (n.d.). Scimed. Retrieved from [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (n.d.). In ResearchGate. Retrieved from [Link]

  • p-Bromofluorobenzene. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Han, J., Lee, H., & Tao, F.-M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192.
  • Oxygen Bomb Calorimeter Procedure Guide. (n.d.). In Scribd. Retrieved from [Link]

  • 1-Bromo-4-fluorobenzene. (n.d.). In PubChem. Retrieved from [Link]

  • Benzene, bromo-. (n.d.). In Cheméo. Retrieved from [Link]

  • 1-Bromo-3-fluorobenzene. (n.d.). In PubChem. Retrieved from [Link]

  • 1-Bromo-4-fluorobenzene. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (2019). In ResearchGate. Retrieved from [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). International Journal of Molecular Sciences, 21(22), 8641.
  • An Efficient scaled opposite-spin MP2 method for periodic systems. (2025). arXiv.
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  • Substituent Effects in Benzene Chemistry Part 2. (2015, December 28). [Video]. YouTube. [Link]

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Foundational

The Strategic Role of 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime in Medicinal Chemistry: From Transient Intermediates to Privileged Scaffolds

Executive Summary In the landscape of modern drug discovery, the architectural complexity of lead compounds often relies on highly versatile, bifunctional building blocks. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of lead compounds often relies on highly versatile, bifunctional building blocks. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1) has emerged as a critical intermediate in the synthesis of diverse heterocyclic pharmacophores (1[1]). This technical guide explores the dual reactivity profile of this


-bromo oxime, detailing its capacity to act both as a precursor for highly reactive nitrosoalkenes and as an electrophilic hub for direct nucleophilic cyclizations. By merging the synthetic utility of the oxime moiety with the pharmacokinetic advantages of the 4-fluorophenyl group, this compound enables the rapid construction of 1,2-oxazines, thiazoles, and pyrrole derivatives that populate current antiviral, antileishmanial, and kinase-inhibitor pipelines.

Structural Anatomy & Physicochemical Rationale

The strategic value of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime lies in the synergistic combination of its structural features:

  • The

    
    -Bromo Oxime Core:  This moiety is a masked heterodiene. Under basic conditions, it undergoes rapid dehydrobromination to generate an electron-deficient nitrosoalkene. Alternatively, the 
    
    
    
    -carbon serves as a prime site for
    
    
    displacement by soft nucleophiles (e.g., thiols, amines), facilitating the construction of five-membered heterocycles.
  • The 4-Fluorophenyl Advantage: The incorporation of a para-fluoro substituent is a classic medicinal chemistry tactic. Fluorine, being the most electronegative element, withdraws electron density via the inductive effect, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting nitrosoalkene. This electronic modulation accelerates inverse electron-demand cycloadditions. Furthermore, in biological systems, the robust C-F bond blocks cytochrome P450-mediated para-hydroxylation, thereby enhancing the metabolic stability and biological half-life of the final drug candidate.

Core Mechanistic Pathways

The synthetic divergence of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime is dictated by the choice of reagents, branching into two primary mechanistic pathways:

Pathway A: Nitrosoalkene Generation & Hetero-Diels-Alder (HDA) Cycloaddition Treatment with a mild base triggers the elimination of hydrogen bromide, yielding 1-(4-fluorophenyl)-2-nitrosoethene. This highly electrophilic species acts as a heterodiene, readily undergoing [4+2] cycloadditions with electron-rich alkenes (such as enol ethers) to form conformationally restricted 1,2-oxazine derivatives (2[2]).

Pathway B: Direct Nucleophilic Displacement When reacted with binucleophiles like thiourea, the


-carbon undergoes direct substitution followed by intramolecular cyclodehydration onto the oxime carbon, yielding 2-aminothiazole scaffolds.

MechanisticPathways A 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime B 1-(4-Fluorophenyl) -2-nitrosoethene (Transient Blue Intermediate) A->B Base (e.g., Na2CO3) - HBr D 2-Aminothiazole Derivatives (Kinase Inhibitor Scaffolds) A->D + Thiourea Nucleophilic Cyclization C 1,2-Oxazine Derivatives (Conformationally Restricted) B->C + Electron-rich Alkene [4+2] Cycloaddition E Pyrrole/Indole Adducts (Targeted Bioactives) B->E + Indole/Pyrrole Electrophilic Substitution

Divergent synthetic pathways of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime in medicinal chemistry.

Experimental Methodologies (Self-Validating Protocols)

The following protocols have been engineered to prioritize mechanistic causality and include visual, self-validating indicators of reaction progress.

Protocol 1: Synthesis of 1,2-Oxazine Scaffolds via Transient Nitrosoalkene

1,2-Oxazine systems are prevalent in biologically active natural products and serve as excellent bioisosteres in drug design (3[3]).

  • Reagents: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (1.0 eq), Ethyl vinyl ether (3.0 eq), Anhydrous

    
     (2.0 eq), Dichloromethane (DCM).
    
  • Step 1: Preparation. Dissolve the oxime and ethyl vinyl ether in anhydrous DCM at 0 °C.

    • Causality: The excess of the electron-rich alkene acts as an immediate trap. Cooling to 0 °C suppresses unwanted thermal decomposition of the starting oxime.

  • Step 2: Base Addition. Add finely powdered anhydrous

    
     portion-wise.
    
    • Causality: A mild, insoluble, heterogeneous base is critical. It slowly deprotonates the oxime, generating the highly reactive nitrosoethene intermediate at a low steady-state concentration. This kinetic control prevents the nitrosoalkene from rapidly dimerizing or polymerizing.

  • Step 3: Self-Validating Observation. Stir the suspension while allowing it to warm to room temperature. The reaction mixture will transiently develop a distinct blue or greenish-blue color.

    • Validation: This intense coloration is the definitive spectroscopic signature of the monomeric nitrosoalkene species (4[4]). As the intermediate is successfully consumed by the [4+2] cycloaddition, the solution will gradually fade to a pale yellow, visually confirming reaction completion.

  • Step 4: Workup. Filter the inorganic salts, wash with DCM, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol 2: Hantzsch-Type Synthesis of 4-(4-Fluorophenyl)thiazol-2-amines
  • Reagents: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (1.0 eq), Thiourea (1.2 eq), Absolute Ethanol.

  • Step 1: Reaction Initiation. Suspend the oxime and thiourea in absolute ethanol and heat to reflux (78 °C).

    • Causality: The soft sulfur nucleophile of thiourea selectively attacks the

      
      -carbon, displacing the bromide ion via an 
      
      
      
      mechanism. Ethanol provides a protic environment that stabilizes the leaving bromide and facilitates the subsequent steps.
  • Step 2: Cyclization. Maintain reflux for 2–4 hours.

    • Causality: The initial adduct undergoes intramolecular nucleophilic attack by the nitrogen onto the oxime carbon, eliminating water to aromatize into the highly stable 2-aminothiazole core.

  • Step 3: Self-Validating Observation. The initial suspension will dissolve into a clear solution, followed by the heavy precipitation of the thiazole hydrobromide salt.

    • Validation: The spontaneous crystallization of the product salt from the hot ethanol indicates successful conversion and high product purity, driving the equilibrium forward.

  • Step 4: Isolation. Cool the mixture to 0 °C, filter the precipitate, and neutralize with aqueous

    
     to yield the free base.
    

Quantitative Data & Comparative Analysis

The versatility of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime is reflected in its broad application profile. The table below summarizes the quantitative parameters of its primary transformations:

TransformationReagents & ConditionsIntermediate / MechanismTypical YieldPharmacological Relevance
1,2-Oxazine Synthesis Alkene,

, DCM, RT
Nitrosoalkene (Hetero-Diels-Alder)65–85%Conformationally restricted bioisosteres, antiviral agents.
Pyrrole Alkylation Pyrrole,

, DCM, RT
Nitrosoalkene (Electrophilic Sub.)50–70%Antiviral and antileishmanial scaffolds.
Thiazole Synthesis Thiourea, EtOH, RefluxDirect Nucleophilic Cyclization75–90%Kinase inhibitors, CNS active agents.
Azido-oxime Formation

, DMF, 50 °C

Displacement
80–95%Precursors for click-chemistry and imidazole synthesis.

Applications in Drug Discovery

The derivatives synthesized from this


-bromo oxime are not mere academic curiosities; they are deeply embedded in therapeutic development:
  • Targeting Viral Proteases: 1,2-Oxazine systems derived from hetero-Diels-Alder reactions have been computationally and experimentally validated as effective scaffolds for binding to viral targets, including the SARS-CoV-2 Main Protease, due to their ability to form stable hydrogen-bond networks within the catalytic pocket (3[3]).

  • Kinase Inhibition: The 4-(4-fluorophenyl)thiazol-2-amine motif is a privileged structure in oncology. The thiazole nitrogen acts as a crucial hydrogen-bond acceptor for the kinase hinge region, while the 4-fluorophenyl group perfectly occupies hydrophobic pockets, resisting oxidative degradation in the liver.

References

1.1 2.2 3. 4 4.3

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1)[1] Mechanistic Rationale & Causality The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1)[1]

Mechanistic Rationale & Causality

The synthesis of α-bromoacetophenone oximes presents a unique chemoselective challenge. The starting material, 2-bromo-1-(4-fluorophenyl)ethanone, contains two highly reactive electrophilic sites: the carbonyl carbon and the α-bromo carbon. While the goal is the nucleophilic addition of hydroxylamine to the carbonyl to form the oxime, the α-bromo group is highly susceptible to nucleophilic displacement (SN2).

Using strong bases (e.g., NaOH, KOH) or nucleophilic organic bases (e.g., pyridine) to neutralize the hydroxylamine hydrochloride often leads to catastrophic side reactions, including the formation of α-hydroxy byproducts or pyridinium salts[2]. Furthermore, α-bromoacetophenone oximes are thermally sensitive and prone to degradation or Neber-type rearrangements if subjected to prolonged reflux[3].

To circumvent these issues, this protocol utilizes a mild buffering system consisting of Sodium Acetate (NaOAc) in an aqueous-ethanolic solvent. This system maintains the reaction pH between 4.5 and 5.5.

  • Causality of pH Control: At pH ~5, hydroxylamine (pKa ~6) is sufficiently deprotonated to act as a nucleophile at the carbonyl carbon. Simultaneously, the slightly acidic environment protonates the hydroxyl group of the resulting hemiaminal intermediate, transforming it into an excellent leaving group (water) to facilitate the rate-limiting dehydration step.

  • Causality of Temperature Control: Maintaining the reaction at a mild 40 °C ensures optimal reaction kinetics without triggering the thermal degradation pathways common to α-bromo oximes[3].

These oxime derivatives are highly valuable, serving as critical intermediates for the synthesis of complex N-heterocycles and sulfur-containing aromatics via C-H functionalization[4].

Mechanism Ketone 2-Bromo-1-(4-fluorophenyl)ethanone Tetrahedral Hemiaminal Intermediate Ketone->Tetrahedral Nucleophilic Addition SideProduct Alpha-Substitution / Pyridinium Salts Ketone->SideProduct Strong Base / Pyridine NH2OH Hydroxylamine (pH 4-5) NH2OH->Tetrahedral Oxime Target Oxime Tetrahedral->Oxime Dehydration (-H2O)

Mechanistic pathway of oximation highlighting pH-dependent intermediate formation and side reactions.

Experimental Design Optimization

The table below summarizes the causality behind the optimization of the reaction conditions, demonstrating why the chosen parameters yield the highest fidelity.

Table 1: Optimization of Base and Solvent for Oximation

BaseSolvent SystemTemp (°C)Observation / CausalityYield (%)
NaOHEtOH / H2O25Rapid α-substitution; high impurity profile due to strong basicity.< 20
PyridineDCM40Sluggish reaction; pyridine acts as a competing nucleophile[2].45
NaOAcEtOH / H2O80Thermal degradation; rearrangement products detected[3].35
NaOAc EtOH / H2O 40 Clean conversion; optimal hemiaminal dehydration. > 90

Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues are provided to ensure the reaction is proceeding as intended at each stage.

Table 2: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
2-Bromo-1-(4-fluorophenyl)ethanone217.031.02.17 gElectrophilic Substrate
Hydroxylamine Hydrochloride69.491.51.04 gNucleophile Source
Sodium Acetate (Anhydrous)82.031.51.23 gAcid Scavenger / Buffer
Ethanol (Absolute)46.07-20 mLOrganic Solvent
Deionized Water18.02-10 mLAqueous Solvent
Workflow Methodology
  • Preparation of the Buffer-Nucleophile Complex:

    • In a 50 mL Erlenmeyer flask, dissolve 1.04 g of hydroxylamine hydrochloride and 1.23 g of anhydrous sodium acetate in 10 mL of deionized water.

    • Self-Validation: Stir for 5 minutes at room temperature. A completely clear, colorless solution indicates successful salt dissolution and buffer formation.

  • Substrate Solubilization:

    • In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.17 g of 2-bromo-1-(4-fluorophenyl)ethanone in 20 mL of absolute ethanol.

  • Controlled Oximation:

    • Place the round-bottom flask in a water bath set to 40 °C.

    • Add the aqueous buffer solution dropwise to the ethanolic ketone solution over 10 minutes.

    • Self-Validation: The mixture may initially turn slightly cloudy upon addition but will clarify as it warms to 40 °C. The gradual appearance of a fine white precipitate after 1–2 hours indicates the successful formation of the target oxime, which is less soluble in the mixed solvent than the parent ketone.

  • Reaction Maturation & Monitoring:

    • Stir the reaction at 40 °C for 3 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1). The starting ketone (UV-active, Rf ~0.6) will be consumed, replaced by a more polar spot corresponding to the oxime (Rf ~0.4).

  • Quenching & Extraction:

    • Once complete, concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of the ethanol.

    • Dilute the remaining aqueous slurry with 30 mL of Ethyl Acetate (EtOAc) and 15 mL of water. Transfer to a separatory funnel.

    • Extract the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Evaporate the EtOAc to yield a crude solid. Recrystallize from a minimal amount of hot Hexane/EtOAc (9:1) to afford the pure product.

ExperimentalWorkflow S1 1. Solubilization Ketone in EtOH S3 3. Oximation Mix & Stir at 40°C S1->S3 S2 2. Buffer Prep NH2OH·HCl + NaOAc in H2O S2->S3 S4 4. Workup Evaporate EtOH, Extract S3->S4 S5 5. Purification Recrystallization S4->S5

Step-by-step experimental workflow for the synthesis and purification of the target oxime.

Analytical Characterization

The isolated 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime should be stored at 4 °C protected from light to prevent gradual decomposition.

Table 3: Expected Quality Control Metrics

Analytical MethodExpected ResultDiagnostic Significance
Melting Point ~84 °C[1]Confirms crystalline purity; significant depression indicates α-hydroxy impurities.
¹H NMR (CDCl₃) δ ~9.0 (br s, 1H, N-OH), δ 7.7 (m, 2H, Ar-H), δ 7.1 (m, 2H, Ar-H), δ 4.4 (s, 2H, CH₂Br)The singlet at δ 4.4 confirms the preservation of the α-bromo group. Disappearance of this peak indicates nucleophilic degradation.
IR Spectroscopy ~3300 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=N stretch)Confirms the conversion of the C=O group to the oxime functionality.

References

  • Smith, J. H., & Kaiser, E. T. "Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime." The Journal of Organic Chemistry. URL: [Link]

  • "WO2006123145A1 - Antifungal agents." Google Patents.
  • "Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur." RSC Advances. URL: [Link]

Sources

Application

Application Note: Chemoselective Oximation of 2-Bromo-1-(4-fluorophenyl)ethanone

Executive Summary 2-Bromo-1-(4-fluorophenyl)ethanone (commonly known as 4-fluorophenacyl bromide) is a highly versatile electrophilic building block. It is frequently utilized in the synthesis of complex heterocyclic str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-fluorophenyl)ethanone (commonly known as 4-fluorophenacyl bromide) is a highly versatile electrophilic building block. It is frequently utilized in the synthesis of complex heterocyclic structures and serves as a critical precursor for fluorine-18 radiolabeled positron emission tomography (PET) tracers[1].

Converting this ketone to its corresponding oxime introduces a valuable pharmacophore and directing group. However, the presence of the highly reactive, labile


-bromo group presents a chemoselectivity challenge. Standard harsh oximation conditions can trigger unwanted side reactions, including nucleophilic displacement of the bromide or Favorskii-type rearrangements. This application note details a highly selective, buffered protocol designed to achieve quantitative oximation while preserving the integrity of the 

-bromo moiety[2].

Mechanistic Rationale & Pathway Design

The condensation of 2-bromo-1-(4-fluorophenyl)ethanone with nitrogen nucleophiles proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral hemiaminal intermediate, followed by the elimination of water[2].

To achieve this without degrading the substrate, Hydroxylamine hydrochloride (NH₂OH·HCl) is paired with Sodium acetate (NaOAc) .

  • Why NaOAc? While pyridine is a common base for oximation, it is nucleophilic and can displace the

    
    -bromide to form an unwanted pyridinium salt. Sodium acetate is strictly non-nucleophilic. It acts as an ideal buffer, deprotonating the hydroxylamine salt to release the active free amine while maintaining a mildly acidic reaction pH (~4.5–5.0).
    
  • Kinetic Control: This buffered acidic environment is critical because the dehydration of the hemiaminal intermediate is the rate-limiting step. If the solution is too basic, dehydration stalls; if it is too acidic, the nucleophile remains protonated and inactive.

  • Isomeric Output: The oximation of unsymmetrical

    
    -bromoacetophenones typically yields a mixture of 
    
    
    
    and
    
    
    isomers, with the
    
    
    -isomer often predominating under thermodynamic control and subsequent recrystallization[3].

OximationWorkflow Ketone 2-Bromo-1-(4-fluorophenyl)ethanone (Electrophile) Hemiaminal Hemiaminal Intermediate (Tetrahedral Addition) Ketone->Hemiaminal Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Solvent: EtOH/H2O) Reagents->Hemiaminal Releases Free NH2OH Dehydration Acid-Catalyzed Dehydration (pH 4.5 - 5.0) Hemiaminal->Dehydration Rate-Limiting Step Product 2-Bromo-1-(4-fluorophenyl)ethanone oxime (E/Z Isomers) Dehydration->Product -H2O Purification Aqueous Workup & Recrystallization Product->Purification Isolation

Figure 1: Mechanistic workflow for the oximation of 2-bromo-1-(4-fluorophenyl)ethanone.

Stoichiometry & Material Matrix

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

ComponentMW ( g/mol )Eq.Mass/VolFunction
2-Bromo-1-(4-fluorophenyl)ethanone 217.041.002.17 gElectrophilic Substrate
Hydroxylamine hydrochloride 69.491.501.04 gNucleophile Precursor
Sodium acetate (anhydrous) 82.031.501.23 gNon-nucleophilic Buffer
Ethanol (Absolute) 46.07-20 mLPrimary Organic Solvent
Deionized Water 18.02-5 mLSalt Dissolution Medium

Self-Validating Execution Protocol

Step 1: Preparation of Reagent Solutions
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.17 g of 2-bromo-1-(4-fluorophenyl)ethanone in 20 mL of absolute ethanol.

  • In a separate 10 mL vial, dissolve 1.04 g of hydroxylamine hydrochloride and 1.23 g of anhydrous sodium acetate in 5 mL of deionized water.

  • Causality Check: Pre-dissolving the salts in water ensures complete dissociation. The aqueous solution must become completely clear, indicating the immediate generation of the active nucleophile and preventing heterogeneous reaction kinetics.

Step 2: Controlled Nucleophilic Addition
  • Place the ethanolic ketone solution in a room-temperature water bath (20–25 °C).

  • Add the aqueous buffer solution dropwise to the stirring ketone solution over 5 minutes.

  • Causality Check: Dropwise addition prevents localized basicity and exotherms. Bulk addition could trigger unwanted

    
     displacement of the labile bromide by the generated nucleophile.
    
Step 3: Reaction Maturation
  • Cap the flask and stir the mixture vigorously at room temperature for 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) mobile phase.

  • Self-Validation: The starting ketone is strongly UV-active and elutes with a higher

    
    . As the reaction progresses, a new, lower-
    
    
    
    spot (the oxime) will appear. The reaction is deemed complete when the starting material spot is entirely consumed.
Step 4: Quenching and Phase Separation
  • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation at 35 °C) to remove the majority of the ethanol.

  • Dilute the remaining aqueous slurry with 30 mL of Ethyl Acetate.

  • Transfer to a separatory funnel and wash sequentially with deionized water (2 × 15 mL) and saturated NaCl brine (15 mL).

  • Causality Check: Removing ethanol prior to extraction prevents it from acting as a co-solvent, which would otherwise drag the partially water-soluble oxime into the aqueous phase and severely reduce the yield.

Step 5: Drying and Isomer Enrichment
  • Dry the organic phase over anhydrous

    
    , filter, and evaporate to dryness to yield the crude product.
    
  • Recrystallize the crude solid from a minimal amount of hot Hexane/Ethyl Acetate (or Ethanol/Water).

  • Causality Check: Recrystallization not only purifies the product from trace inorganic salts but also thermodynamically enriches the crystal lattice with the predominant

    
    -isomer[3].
    

Analytical Signatures (E-E-A-T Validation)

To definitively prove the success of the protocol and the preservation of the


-bromo group, utilize the following analytical markers:
  • ¹H NMR (DMSO-d₆): The methylene protons (-CH₂Br) are highly diagnostic. In the parent ketone, they appear as a sharp singlet at ~4.8 ppm. Upon oxime formation, the altered electronic environment shifts this singlet (typically upfield). Crucially, the newly formed oxime hydroxyl proton (-OH) will manifest as a broad, exchangeable singlet far downfield (11.5–12.5 ppm), confirming successful condensation.

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a built-in self-validation mechanism. The mass spectrum must display a characteristic 1:1 isotopic doublet for the [M+H]⁺ ion at m/z 232 and 234. If the bromide was accidentally displaced during the reaction, this distinct isotopic signature will be absent.

References

  • Title: One-Pot Two-Step Radiosynthesis of a New 18F-Labeled Thiol Reactive Prosthetic Group and Its Conjugate for Insulinoma Imaging Source: Molecular Pharmaceutics (PMC) URL: [Link]

Sources

Method

Application Note: Experimental Procedure for Synthesizing α-Bromo Ketone Oximes

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized step-by-step protocols, and self-validating quality control for the synthesis of α-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized step-by-step protocols, and self-validating quality control for the synthesis of α-bromo ketone oximes.

Introduction & Mechanistic Rationale

α-Bromo ketone oximes are highly versatile building blocks in organic synthesis. They serve as critical precursors for the in situ generation of nitrosoalkenes, which subsequently undergo hetero-Diels-Alder reactions or Michael additions to form complex heterocycles such as 1,2-oxazines and functionalized indoles[1].

As a Senior Application Scientist, I have structured this guide to address the two most common failure points in this synthetic pathway: over-bromination during the initial halogenation step, and nucleophilic displacement of the labile bromide during the oximation step.

The synthesis relies on a robust two-step workflow:

  • Acid-Catalyzed α-Bromination: Conversion of a starting ketone (e.g., acetophenone) to an α-bromo ketone.

  • pH-Controlled Oximation: Conversion of the α-bromo ketone to the corresponding oxime using hydroxylamine hydrochloride.

G K Starting Ketone (e.g., Acetophenone) Br Step 1: α-Bromination Reagents: Br₂, AcOH, HBr (cat.) Mechanism: Acid-Catalyzed Enolization K->Br ABK α-Bromo Ketone (Intermediate) Br->ABK Ox Step 2: Oximation Reagents: NH₂OH·HCl, NaOAc, MeOH Mechanism: Nucleophilic Addition ABK->Ox ABKO α-Bromo Ketone Oxime (Target Product, (Z)-Isomer) Ox->ABKO

Workflow for the two-step synthesis of α-bromo ketone oximes from starting ketones.

Causality and Expert Insights (E-E-A-T)

To ensure high yields and stereochemical purity, the chemical environment of each step must be strictly controlled.

Step 1: Why Acid-Catalyzed Bromination?

Halogenation of ketones can proceed via acid or base catalysis, but acid catalysis is mandatory here . Under basic conditions, the formation of the enolate is rate-determining. Once mono-brominated, the electron-withdrawing bromine atom stabilizes the resulting enolate, making the mono-bromo ketone more reactive than the starting material, inevitably leading to polybromination (the haloform reaction). Conversely, under acidic conditions, enol formation is rate-determining. The electronegative bromine atom destabilizes the protonated carbonyl intermediate, drastically slowing down further enolization and effectively halting the reaction at mono-bromination[2].

Step 2: The Critical Role of pH in Oximation

The α-carbon of the intermediate is highly electrophilic due to the adjacent carbonyl and halogen. If a strong base (like NaOH) or a highly nucleophilic base (like pyridine) is used, the hydroxylamine or the base itself will attack the α-carbon via an ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 or 

pathway, displacing the bromide to form unwanted α-hydroxylamino ketones.

By using sodium acetate (NaOAc), we buffer the reaction to pH ~4.5–5.0. This pH is perfectly tuned: it is acidic enough to protonate the carbonyl oxygen (enhancing its electrophilicity) but basic enough to maintain a sufficient concentration of unprotonated, nucleophilic hydroxylamine (


 ~6.0) in solution, driving the reaction exclusively toward oximation.
Stereoselectivity

This protocol predominantly yields the (Z)-stereoisomer. Theoretical calculations (AM1/PM3) confirm that the (Z)-isomer—where the hydroxyl group is positioned anti to the sterically bulky phenyl ring—represents the global energy minimum, avoiding severe steric clashes present in the (E)-isomer[3].

Quantitative Data: Optimization of Oximation Conditions

The table below summarizes the effect of solvent and base selection on the yield and stereoselectivity of 2-bromoacetophenone oximation.

SolventBaseTemperatureReaction TimeYield (%)Z:E RatioMechanistic Outcome
Methanol NaOAc 25 °C 2 h 85 >95:5 Optimal oximation; ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

suppressed
EtOH/H₂ONaOAc25 °C3 h82>95:5Excellent alternative to pure MeOH
AcetonePyridine25 °C4 h6030:70High

/

side reactions

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of 2-Bromoacetophenone (α-Bromination)

Caution: Bromine (


) is highly toxic and corrosive. Perform all operations in a well-ventilated fume hood.
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a drying tube.

  • Dissolution: Dissolve acetophenone (12.0 g, 100 mmol) in 50 mL of glacial acetic acid.

  • Catalysis: Add 3 drops of 48% aqueous hydrobromic acid (HBr) to initiate enolization. Cool the flask in an ice-water bath to 0–5 °C.

  • Bromination: Place bromine (16.8 g, 105 mmol) in the addition funnel. Add the bromine dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour until the red color of the bromine dissipates, indicating complete consumption.

  • Workup: Pour the mixture into 200 mL of ice water. Extract with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated aqueous

    
     until neutral, followed by brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Validation (QC):

    • TLC: Hexane/Ethyl Acetate (9:1). The product should show a single spot with a higher

      
       than the starting ketone.
      
    • 1H NMR (

      
      ):  Confirm success by the appearance of a sharp singlet at 
      
      
      
      4.45 ppm, corresponding to the newly formed
      
      
      protons.
Protocol B: Synthesis of (Z)-2-Bromoacetophenone Oxime
  • Setup: In a 250 mL round-bottom flask, dissolve the crude 2-bromoacetophenone (19.9 g, 100 mmol) in 100 mL of anhydrous methanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (10.4 g, 150 mmol) and sodium acetate (12.3 g, 150 mmol) sequentially to the stirring solution.

  • Reaction: Stir the suspension at room temperature (25 °C) for 2 to 3 hours. The reaction mixture will gradually become a white slurry as NaCl precipitates.

  • Workup: Concentrate the methanol under reduced pressure (do not heat above 35 °C to prevent thermal degradation). Suspend the residue in 100 mL of water and extract with ethyl acetate (3 × 50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate the solvent. Recrystallize the crude solid from a mixture of ethanol and water to afford the pure (Z)-oxime as white crystals.
    
  • Validation (QC):

    • TLC: Hexane/Ethyl Acetate (8:2). The oxime product will have a significantly lower

      
       value than the α-bromo ketone due to the polar hydroxyl group.
      
    • 1H NMR (

      
      ):  Disappearance of the ketone carbonyl carbon signal in 13C NMR. Appearance of a broad singlet at 
      
      
      
      9.5–11.0 ppm (N-OH). The methylene protons (
      
      
      ) remain intact as a singlet at
      
      
      4.40 ppm.

References

  • Benchchem. p-Bromoacetophenone oxime, (Z)- | 73744-33-9.
  • National Center for Biotechnology Information (PMC). Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands.
  • Asian Journal of Chemistry.
  • Master Organic Chemistry.

Sources

Application

Using 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime as a synthetic intermediate

An Application Guide: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime as a Versatile Synthetic Intermediate Abstract This technical guide provides an in-depth exploration of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime, a hig...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime as a Versatile Synthetic Intermediate

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime, a highly functionalized synthetic intermediate. Possessing three key reactive sites—the oxime moiety, an alpha-bromo substituent, and a fluorinated aromatic ring—this molecule serves as a powerful building block for a diverse range of heterocyclic compounds. This document outlines its physicochemical properties, provides a detailed protocol for its synthesis from the corresponding α-bromoketone, and demonstrates its application in the construction of substituted thiazole scaffolds, which are of significant interest in medicinal chemistry. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the underlying chemical principles, safety considerations, and robust experimental design.

Introduction: A Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the development of complex molecular architectures from versatile, well-defined starting materials is paramount. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS No. 334709-76-1) has emerged as such a scaffold.[1][2][3] Its structure is a confluence of functionalities:

  • α-Halo System: The bromine atom alpha to the imine carbon is an excellent leaving group, priming the molecule for a variety of nucleophilic substitution reactions. This is the cornerstone of its utility in forming carbon-heteroatom bonds.

  • Oxime Group: The oxime functionality is not merely a passive spectator. It directs reactivity, can participate in cyclization reactions, and serves as a precursor to other nitrogen-containing groups.

  • Fluorinated Phenyl Ring: The para-fluorophenyl moiety is a common feature in many pharmaceuticals due to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity.

This guide provides the necessary protocols and scientific context to effectively utilize this intermediate in a research and development setting.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Compound Properties

The key physicochemical data for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime are summarized below.

PropertyValueSource
CAS Number 334709-76-1[1][2][3]
Molecular Formula C₈H₇BrFNO[1][3]
Molecular Weight 232.05 g/mol [1][3]
Purity Typically ≥95-98%[1][3]
Storage Sealed in dry, 2-8°C[1]
SMILES FC1=CC=C(C(CBr)=NO)C=C1[1]
Safety & Handling

While a specific Safety Data Sheet (SDS) for the oxime is not broadly available, its synthesis from 2-Bromo-1-(4-fluorophenyl)ethanone dictates that it be handled with significant caution. The precursor is a known corrosive and lachrymator.[4][5]

  • Hazard Class: The precursor, 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2), is classified as a substance that causes severe skin burns and eye damage.[4][5] It is imperative to assume the oxime product carries similar risks.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[5]

  • Handling Precautions: Avoid all contact with skin and eyes.[5] Do not breathe dust or vapors. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[5]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[5]

Synthesis of the Intermediate

The most direct route to 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is the condensation of its parent ketone with hydroxylamine. This is a robust and high-yielding transformation.

Synthesis Workflow

The following diagram illustrates the straightforward, two-step conceptual pathway from the commercially available acetophenone derivative.

G cluster_0 Synthesis Pathway A 1-(4-fluorophenyl)ethanone B 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2) A->B α-Bromination (e.g., CuBr2 or NBS) C 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS 334709-76-1) B->C Oximation (NH2OH·HCl, Base) G Reactants Oxime Intermediate + Thiourea Intermediate Thiouronium Salt Intermediate Reactants->Intermediate S-Alkylation (Nucleophilic Attack) Product 2-Iminothiazoline Intermediate->Product Intramolecular Cyclization & Dehydration FinalProduct 2-Aminothiazole (Tautomer) Product->FinalProduct Tautomerization (Aromatization)

Sources

Method

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime in the development of enzyme inhibitors

Application Note: Utilizing 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime in the Rational Design of Enzyme Inhibitors Document Version: 1.0 Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Professi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime in the Rational Design of Enzyme Inhibitors

Document Version: 1.0 Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Professionals Compound Focus: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1)

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the rapid assembly of complex, biologically active pharmacophores requires versatile and highly reactive bifunctional building blocks. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime has emerged as a critical intermediate in the synthesis of high-affinity enzyme inhibitors, particularly targeting metalloenzymes and serine hydrolases.

The structural architecture of this compound provides a trifecta of synthetic and pharmacological advantages:

  • The

    
    -Bromo Ketoxime Moiety:  The highly polarized C-Br bond serves as an exceptional leaving group for bimolecular nucleophilic substitution (
    
    
    
    ). This allows for rapid functionalization with thiols, amines, or heterocycles under mild conditions, preventing the thermal degradation often seen with standard
    
    
    -bromo ketones.
  • The Oxime Group (-C=N-OH): Beyond acting as a directing group during synthesis, the oxime is a privileged pharmacophore. It acts as a potent metal chelator (e.g., binding the heme

    
     in Indoleamine 2,3-dioxygenase 1 [IDO1])[1] and serves as an aggressive nucleophile capable of reactivating phosphorylated serine residues in Acetylcholinesterase (AChE)[2].
    
  • The para-Fluorophenyl Scaffold: The incorporation of a fluorine atom at the para position significantly enhances the metabolic stability of the resulting inhibitor by blocking Cytochrome P450-mediated aromatic oxidation. Furthermore, the highly electronegative fluorine participates in orthogonal halogen bonding within the hydrophobic pockets of target enzymes like Lipoxygenase (LOX) and p38 MAP Kinase[3][4].

Quantitative Profiling of Derived Inhibitors

Derivatives synthesized from 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime exhibit broad-spectrum utility across multiple therapeutic targets. The table below summarizes the quantitative efficacy of these derivative classes.

Target EnzymeDerivative Class SynthesizedPrimary Mechanism of ActionTypical IC

/ Efficacy
IDO1 Naphthoquinone amide-oximesDirect chelation of heme iron by the oxime hydroxyl.

AChE Schiff base oxime derivativesNucleophilic attack on organophosphate-inhibited serine.~40% Reactivation (at 60 min)
p38 MAP Kinase 1,3-Thiazole derivativesATP-competitive binding; H-bonding via thiazole nitrogen.

Lipoxygenase (LOX) Coumarin-oxime hybridsHydrophobic packing and iron chelation in the active site.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that reproducibility in inhibitor synthesis and validation relies on understanding the causality behind each reagent and step. Below are the self-validating protocols for synthesizing and testing derivatives of this compound.

Protocol A: Synthesis of Thioether-Oxime Dual Inhibitors via Alkylation

This protocol details the nucleophilic substitution of the


-bromo group to generate thioether-oxime precursors, which are highly active against IDO1 and AChE.

Reagents & Materials:

  • 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (1.0 eq)

  • Heterocyclic thiol (e.g., 2-mercaptobenzothiazole) (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime in 10 mL of anhydrous DMF under an inert argon atmosphere.

    • Expert Insight: DMF is chosen as a polar aprotic solvent because it leaves the nucleophile (thiolate) unsolvated and highly reactive, drastically accelerating the

      
       reaction rate.
      
  • Deprotonation: In a separate vial, suspend 1.1 eq of the heterocyclic thiol and 1.5 eq of

    
     in 5 mL of DMF. Stir for 15 minutes.
    
    • Expert Insight:

      
       is a mild base. It is strong enough to deprotonate the thiol (
      
      
      
      ) to form the reactive thiolate, but weak enough to prevent the deprotonation and subsequent degradation of the oxime hydroxyl group (
      
      
      ).
  • Coupling: Dropwise add the thiolate solution to the oxime solution at

    
    . Allow the reaction to warm to room temperature and stir for 4 hours.
    
    • Expert Insight:

      
      -bromo oximes are highly reactive. Heating the reaction is unnecessary and strictly avoided, as elevated temperatures can trigger a Beckmann rearrangement, converting the oxime into an unwanted amide.
      
  • Workup: Quench the reaction with ice water (50 mL). The highly lipophilic thioether-oxime product will precipitate. Filter, wash with cold water, and recrystallize from ethanol to yield the pure inhibitor.

Protocol B: In Vitro IDO1 Enzymatic Inhibition Assay

To validate the synthesized oxime derivatives, a robust biochemical assay measuring the conversion of L-Tryptophan to Kynurenine is required[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Expert Insight: Ascorbic acid and methylene blue act as a vital reducing system to maintain the IDO1 heme iron in its catalytically active ferrous (

      
      ) state. Catalase is added to neutralize reactive oxygen species (ROS) that could artificially degrade the enzyme.
      
  • Inhibitor Incubation: Add recombinant human IDO1 enzyme to a 96-well plate. Add the synthesized oxime inhibitor (dissolved in DMSO, final DMSO concentration < 1%) in a 10-point dose-response concentration gradient. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 400 µM L-Tryptophan. Incubate at

    
     for 45 minutes.
    
  • Detection: Terminate the reaction by adding 30% trichloroacetic acid (TCA) and heat at

    
     for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
    
  • Quantification: Read the absorbance at 490 nm using a microplate reader. Calculate the

    
     using a four-parameter logistic non-linear regression model.
    

Mechanistic Visualizations

Below are the structural and biological workflows demonstrating the utility of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime.

G A 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime B Nucleophilic Substitution (SN2) via Thiol/Amine A->B K2CO3, DMF, 0°C to RT C Thioether/Amino Oxime Intermediate B->C D Cyclization / Derivatization (Optional) C->D Heat / Acid Catalyst E Target Enzyme Inhibitor (e.g., IDO1 / AChE) C->E Direct use as acyclic inhibitor D->E

Caption: Synthesis workflow of enzyme inhibitors from the alpha-bromo oxime precursor.

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Suppression (Immune Evasion) Kyn->TCell Activates AhR Receptor Inhibitor Oxime-based Inhibitor (Fluorophenyl scaffold) Inhibitor->IDO1 Chelation & Blocking

Caption: Mechanism of IDO1 inhibition by oxime derivatives and rescue of T-cell activity.

References

  • Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors National Institutes of Health (NIH / PMC)[Link]

  • Schiff Base Oxime Derivatives Reactivate Chlorpyrifos-induced Acetylcholinesterase Inhibition Semantic Scholar[Link]

  • Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX National Institutes of Health (NIH / PMC)[Link]

  • Substituted 1,3-thiazole compounds, their production and use (WO2001074811A2)

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions on α-Bromo Oximes

Introduction: The Strategic Value of α-Functionalized Oximes α-Bromo oximes are highly valuable and reactive intermediates in modern organic synthesis. The presence of a good leaving group (bromide) on the carbon adjacen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of α-Functionalized Oximes

α-Bromo oximes are highly valuable and reactive intermediates in modern organic synthesis. The presence of a good leaving group (bromide) on the carbon adjacent to the oxime functionality renders this position highly susceptible to nucleophilic attack. This reactivity provides a powerful platform for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular architectures. The resulting α-functionalized oximes are not merely synthetic curiosities; they are key precursors to a variety of biologically active compounds, including heterocycles, and have found significant application in the fields of medicinal chemistry and drug development.[1][2][3] The oxime moiety itself is a prevalent feature in many FDA-approved drugs, highlighting the pharmacological relevance of this functional group.[1][2][3] This guide provides a comprehensive overview of the mechanistic principles, practical experimental protocols, and critical considerations for performing nucleophilic substitution reactions on α-bromo oximes, tailored for researchers and professionals in drug discovery and development.

Mechanistic Insights: Understanding the Reactivity of α-Bromo Oximes

The primary reaction pathway for nucleophilic substitution on α-bromo oximes is the bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6][7] The rate of this reaction is dependent on the concentration of both the α-bromo oxime substrate and the nucleophile.[5][7]

Several key factors contribute to the facility of this reaction:

  • Electrophilicity of the α-Carbon: The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing inductive effect of both the adjacent oxime group and the bromine atom. This makes it a prime target for attack by electron-rich nucleophiles.

  • The Role of the Leaving Group: Bromide is an excellent leaving group, as it is a weak conjugate base and can stabilize the negative charge it acquires upon departure.

  • Transition State Stabilization: The transition state of the SN2 reaction on an α-bromo oxime is stabilized by the adjacent oxime functionality. The p-orbital of the oxime's sp²-hybridized carbon can overlap with the developing p-orbitals of the transition state, delocalizing the electron density and lowering the activation energy of the reaction. This is analogous to the enhanced reactivity of α-halo ketones in SN2 reactions.[8]

The general mechanism can be visualized as a single, concerted step where the nucleophile attacks the α-carbon from the backside relative to the C-Br bond, leading to the displacement of the bromide ion with an inversion of stereochemistry if the α-carbon is a stereocenter.[4][5]

Caption: Generalized SN2 mechanism on an α-bromo oxime.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on α-bromo oximes with various classes of nucleophiles. It is crucial to handle α-bromo oximes with care in a well-ventilated fume hood, as they can be lachrymatory and irritants.

General Workflow

Workflow A Reactant Preparation (α-Bromo Oxime, Nucleophile, Base) B Reaction Setup (Inert atmosphere, Solvent) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of α-Amino Oximes (Nitrogen Nucleophiles)

The introduction of a nitrogen-containing moiety is a common and valuable transformation, often used in the synthesis of precursors for nitrogen-containing heterocycles.

Materials:

  • α-Bromo oxime (1.0 equiv)

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, NaHCO₃, Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the α-bromo oxime (1.0 equiv) and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe, followed by the amine nucleophile (1.2-1.5 equiv).

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-amino oxime.

Protocol 2: Synthesis of α-Alkoxy/Aryloxy Oximes (Oxygen Nucleophiles)

The reaction with oxygen nucleophiles, such as alcohols and phenols, provides access to α-alkoxy and α-aryloxy oximes, which are valuable synthetic intermediates.

Materials:

  • α-Bromo oxime (1.0 equiv)

  • Alcohol or phenol nucleophile (1.2-1.5 equiv)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.5 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol nucleophile (1.2-1.5 equiv) and the anhydrous solvent.

  • If using NaH, cool the mixture to 0 °C and add NaH (1.5 equiv) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • If using a carbonate base, add it directly to the solution of the nucleophile.

  • Add a solution of the α-bromo oxime (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl (if NaH was used) or water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Synthesis of α-Thio-substituted Oximes (Sulfur Nucleophiles)

Sulfur nucleophiles, such as thiols and thiophenols, react readily with α-bromo oximes to form α-thio-substituted oximes.

Materials:

  • α-Bromo oxime (1.0 equiv)

  • Thiol or thiophenol nucleophile (1.1 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 equiv)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the thiol or thiophenol (1.1 equiv) and the base (1.5 equiv) in the anhydrous solvent.

  • Add the α-bromo oxime (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often rapid.

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on a model α-bromo oxime, 2-bromo-1-phenylethan-1-one oxime.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile60485
MorpholineNaHCO₃THF25292
PhenolCs₂CO₃DMF80678
EthanethiolEt₃NAcetone25195
Sodium AzideNaN₃DMF/H₂O50388

Yields are for isolated and purified products and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction is sluggish or gives low yields, consider the following:

    • Base Strength: A stronger base may be required to deprotonate the nucleophile effectively. For example, when using alcohols, NaH is more effective than K₂CO₃.

    • Solvent Polarity: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" anionic nucleophile more reactive.

    • Temperature: Increasing the reaction temperature can enhance the rate, but be mindful of potential side reactions or decomposition of starting materials or products.

  • Side Reactions:

    • Elimination (E2): If the α-bromo oxime has a proton on the β-carbon, elimination to form an α,β-unsaturated oxime can be a competing pathway, especially with sterically hindered or strongly basic nucleophiles. Using a non-basic, highly nucleophilic species can mitigate this.

    • Over-alkylation: For primary and secondary amine nucleophiles, dialkylation can sometimes occur. Using a slight excess of the amine can help to minimize this.

  • Substrate Stability: α-Bromo oximes can be unstable, particularly in the presence of strong bases or at elevated temperatures. It is often advisable to use them immediately after preparation or store them at low temperatures.

Applications in Heterocyclic Synthesis

A significant application of the nucleophilic substitution products of α-bromo oximes is their subsequent cyclization to form a variety of heterocyclic scaffolds. For instance, α-amino oximes can undergo intramolecular cyclization to form pyrazines or other nitrogen-containing heterocycles.[9] Similarly, the products from reactions with sulfur nucleophiles can be precursors to thiazoles and related compounds.[10] The ability to install a diverse range of nucleophiles in the α-position provides a versatile entry point into numerous heterocyclic systems of interest in drug discovery.

Conclusion

Nucleophilic substitution reactions on α-bromo oximes represent a robust and highly versatile synthetic tool for the construction of complex and functionally diverse molecules. A thorough understanding of the underlying SN2 mechanism, careful selection of reaction conditions, and an awareness of potential side reactions are paramount to achieving successful outcomes. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical expertise to effectively utilize this powerful transformation in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

  • Enders, D., Grossmann, A., & Van Craen, D. (n.d.). N-Heterocyclic carbene catalyzed synthesis of oxime esters. Organic & Biomolecular Chemistry. [Link]

  • Hyodo, K., Togashi, K., Oishi, N., Hasegawa, G., & Uchida, K. (2017). Brønsted Acid Catalyzed Nitrile Synthesis from Aldehydes Using Oximes via Transoximation at Ambient Temperature. Organic Letters, 19(11), 3005–3008. [Link]

  • Kitamura, M., & Narasaka, K. (2002). Synthesis of aza-heterocycles from oximes by amino-Heck reaction. The Chemical Record, 2(4), 268–277. [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(9), 917–923. [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Saeed, A., Shahid, M., & Anwar, M. U. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Shaikh, S. M., et al. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Tanimoto, H., Yokoyama, K., Mizutani, Y., Shitaoka, T., Morimoto, T., Nishiyama, Y., & Kakiuchi, K. (2016). Synthesis of α-Substituted Enoximes with Nucleophiles via Nitrosoallenes. The Journal of Organic Chemistry, 81(2), 645–654. [Link]

  • (2019). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. ResearchGate. [Link]

  • (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • (n.d.). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

  • (n.d.). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Recent Scientific Research. [Link]

  • (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. KPU Pressbooks. [Link]

  • (n.d.). 6.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. [Link]

  • (n.d.). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Method

Application Note: Analytical Methods for Monitoring 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime Synthesis

Introduction & Mechanistic Overview 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS 334709-76-1) is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry for the synthesis of bioactive hete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS 334709-76-1) is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry for the synthesis of bioactive heterocycles, including thiazoles, imidazoles, and oxazines [1]. The synthesis typically proceeds via a two-step pathway: the


-bromination of 1-(4-fluorophenyl)ethanone, followed by oximation with hydroxylamine hydrochloride.

Because


-bromo ketones are prone to side reactions—such as nucleophilic displacement of the bromide by hydroxylamine, solvent solvolysis, or thermal degradation—rigorous analytical monitoring is required to ensure high yield and stereochemical purity. This application note details a tri-modal analytical strategy to establish a robust, self-validating system for process monitoring.

AnalyticalWorkflow cluster_Synthesis Synthesis Pathway cluster_Analysis Analytical Monitoring System A 1-(4-Fluorophenyl) ethanone B 2-Bromo-1-(4-fluorophenyl) ethanone A->B Br2, AcOH C 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime B->C NH2OH·HCl, NaOAc TLC TLC (Qualitative Tracking) B->TLC HPLC HPLC-UV (Quantitative Kinetics) B->HPLC C->TLC C->HPLC NMR 1H-NMR (Structural & E/Z Ratio) C->NMR

Workflow mapping the synthesis steps to their corresponding analytical monitoring techniques.

Causality & The Self-Validating Analytical System (E-E-A-T)

To achieve absolute confidence in process development, analytical methods cannot exist in isolation; they must form a self-validating system where the limitations of one technique are covered by the strengths of another.

  • Why TLC? Thin-Layer Chromatography provides rapid, real-time qualitative tracking at the bench. The conversion of the ketone (

    
    ) to the oxime (
    
    
    
    ) introduces a hydrogen-bond donor, significantly increasing the polarity of the molecule and resulting in a predictably lower Retention Factor (
    
    
    ) on normal-phase silica[3].
  • Why HPLC-UV over GC-MS? Oximes are thermally labile. In the high-temperature environment of a GC injector port, oximes frequently undergo Beckmann fragmentation or dehydrate into nitriles, making accurate quantification of the intact oxime impossible without prior derivatization [2]. HPLC circumvents this thermal degradation. Furthermore, the 4-fluorophenyl group provides a strong UV chromophore (

    
     nm), enabling highly sensitive kinetic monitoring and purity profiling [4].
    
  • Why

    
    H-NMR?  While HPLC proves purity, it does not prove identity. NMR is essential for structural validation. Oximation alters the electronic environment of the adjacent 
    
    
    
    -protons (
    
    
    ). Crucially, NMR is the only definitive method to quantify the ratio of E (anti) and Z (syn) stereoisomers, which dictates the reactivity in subsequent downstream cyclizations [1].

By combining these three methods, researchers create a closed-loop validation system: TLC confirms the reaction is proceeding, HPLC quantifies the exact conversion and purity, and NMR provides absolute structural and stereochemical proof.

Quantitative Data Summary

The following table summarizes the expected analytical parameters for the starting material, intermediate, and final product to aid in rapid peak identification.

CompoundTLC

(Hexane:EtOAc 3:1)
HPLC Retention Time (min)*UV

(nm)
Key

H-NMR Shifts (DMSO-

, ppm)
1-(4-Fluorophenyl)ethanone 0.654.22452.55 (s, 3H,

)
2-Bromo-1-(4-fluorophenyl)ethanone 0.555.82504.85 (s, 2H,

)
2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime 0.354.92544.60 (s, 2H,

), 11.8 (s, 1H,

)

*Note: HPLC retention times are illustrative, based on a C18 column, 60:40 Acetonitrile:Water (0.1% TFA) isocratic method at 1.0 mL/min.

Experimental Protocols

Protocol 1: Synthesis and In-Process TLC Monitoring

Objective: Rapid qualitative assessment of ketone consumption and oxime formation.

  • Reaction Setup: Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (

    
    , 1.5 eq).
    
  • Causality Check (Buffering): Add sodium acetate (NaOAc, 1.5 eq) to the mixture. Why? NaOAc acts as a buffer to neutralize the HCl released from the hydroxylamine salt. Without it, the reaction mixture becomes too acidic, protonating the ketone oxygen and halting the nucleophilic attack of the hydroxylamine [3].

  • Sampling: At 30-minute intervals, withdraw 10

    
     of the reaction mixture and dilute in 100 
    
    
    
    of ethyl acetate.
  • TLC Execution: Spot the diluted sample alongside a reference standard of the starting material on a Silica Gel 60 F254 plate. Develop in a chamber containing Hexane:Ethyl Acetate (3:1 v/v).

  • Visualization: Examine under UV light (254 nm). The starting material will appear at

    
    , while the product oxime will appear lower at 
    
    
    
    .
Protocol 2: HPLC-UV Method for Reaction Kinetics and Purity

Objective: Quantitative tracking of conversion kinetics and impurity profiling.

  • Sample Preparation: Withdraw 50

    
     of the reaction mixture. Quench immediately by diluting into 1.0 mL of cold Acetonitrile to halt the reaction. Filter through a 0.22 
    
    
    
    PTFE syringe filter to remove precipitated NaCl/NaOAc salts.
  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 x 4.6 mm, 5

      
      ).
      
    • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (containing 0.1% Trifluoroacetic acid). Why TFA? TFA suppresses the ionization of the oxime hydroxyl group, ensuring sharp, symmetrical peaks [4].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas. The reaction is considered complete when the peak area of the 2-bromo-1-(4-fluorophenyl)ethanone (RT ~5.8 min) is <1% relative to the oxime peak (RT ~4.9 min).

Protocol 3: NMR Structural Validation

Objective: Absolute confirmation of the oxime structure and determination of the E/Z isomer ratio.

  • Sample Preparation: Following aqueous workup and solvent evaporation, dissolve 15 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Why DMSO-
    
    
    
    ? Unlike
    
    
    , DMSO strongly hydrogen-bonds with the oxime
    
    
    proton, preventing rapid exchange and allowing it to be clearly observed as a sharp singlet in the spectrum.
  • Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 400 MHz (minimum).
    
  • Interpretation:

    • Verify the presence of the highly deshielded oxime

      
       proton at ~11.8 ppm.
      
    • Confirm the shift of the

      
       singlet from 4.85 ppm (in the ketone) to ~4.60 ppm (in the oxime).
      
    • Assess the E/Z ratio by integrating the

      
       signals. The major isomer (typically E, where the 
      
      
      
      is anti to the bulky aromatic ring) will present the primary singlet, while any minor Z isomer will appear as a smaller, distinct singlet slightly upfield or downfield depending on anisotropic shielding [1].

References

  • Smith, J. H., & Kaiser, E. T. (1974). "Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime." The Journal of Organic Chemistry, 39(5), 728-732. URL: [Link]

  • Erol, E., et al. (2021). "The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water." Journal of Chemical Sciences, 133(82). URL: [Link]

  • Cancilla, D. A., et al. (1992). "Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection." Journal of AOAC International, 75(5), 842-854. URL: [Link]

Application

Application Note: 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime in Antimicrobial Drug Discovery

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial scaffolds. In medicinal chemistry, the incorporation of fluorine atoms a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial scaffolds. In medicinal chemistry, the incorporation of fluorine atoms and oxime moieties into heterocyclic structures has proven to be a highly effective strategy for enhancing biological activity. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (also known as 4-fluorophenacyl bromide oxime) serves as a keystone electrophilic intermediate. It provides a versatile platform for the synthesis of highly functionalized, fluorine-containing heterocycles—such as thiazoles, imidazoles, and oxazines—that exhibit potent broad-spectrum antimicrobial properties[1].

This application note provides an authoritative, self-validating guide to the synthesis, mechanistic behavior, and application of this critical intermediate in drug discovery workflows.

Mechanistic Rationale & Chemical Logic

The Fluorine Effect

The strategic placement of a fluorine atom at the para-position of the phenyl ring is not arbitrary. Fluorine substitution significantly enhances the lipophilicity of the resulting drug candidate, facilitating superior penetration through the complex lipid bilayers of Gram-negative bacteria[2]. Furthermore, the high electronegativity and strong C–F bond protect the aromatic ring from rapid oxidative metabolism by bacterial efflux pumps and host cytochrome P450 enzymes.

Stereochemical Divergence in Nucleophilic Substitution

When 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime undergoes nucleophilic attack (e.g., by amines or thiols to form antimicrobial precursors), the reaction pathway is heavily dictated by the basicity of the nucleophile and the solvent environment[3].

  • Weak Bases (e.g., Thiourea, Anilines): The reaction predominantly follows an

    
     mechanism. The nucleophile attacks the 
    
    
    
    -carbon, displacing the bromide ion with an inversion of configuration, largely preserving the kinetic syn-oxime geometry.
  • Strong Bases: The basicity triggers an

    
     or elimination-addition pathway. The base removes a proton from the oxime group, leading to a thermodynamic equilibration where the sterically less hindered anti-isomer dominates[3]. Understanding this causality is critical, as the stereochemistry of the oxime directly impacts the subsequent cyclization efficiency and the spatial orientation of the final drug's pharmacophore.
    

Synthetic Workflows & Logical Relationships

The following diagrams illustrate the structural evolution of the starting material into an active antimicrobial agent, as well as the mechanistic divergence during substitution.

Workflow A 4-Fluorophenacyl Bromide (Starting Material) B Hydroxylamine / NaOAc (Oximation) A->B C 2-Bromo-1-(4-fluorophenyl)- 1-ethanone Oxime B->C D Nucleophilic Attack (e.g., Thiourea) C->D E Hantzsch Cyclization D->E F Fluorinated Thiazole Antimicrobial Agents E->F

Workflow for synthesizing antimicrobial heterocycles from 4-fluorophenacyl bromide oxime.

Mechanism A alpha-Bromo Ketoxime (syn-isomer) B SN2 Pathway (Weak Base / N-Nucleophiles) A->B C SN1 / Elimination-Addition (Strong Base) A->C D Inversion of Configuration (Mainly syn-product) B->D E Thermodynamic Equilibration (anti-isomer dominant) C->E

Mechanistic divergence of nucleophilic substitution based on nucleophile basicity.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime

Objective: Convert 4-fluorophenacyl bromide to its reactive oxime intermediate while suppressing premature debromination.

Causality & Expert Insight: Hydroxylamine hydrochloride is highly acidic. If neutralized with a strong base (like NaOH), the resulting alkaline environment will trigger the premature hydrolysis or elimination of the highly labile


-bromide[3]. Therefore, Sodium Acetate (NaOAc) is utilized as a mild buffer. It liberates the free hydroxylamine nucleophile while maintaining a slightly acidic/neutral pH, preserving the C–Br bond for downstream cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4-fluorophenacyl bromide in 25 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve 12.0 mmol of hydroxylamine hydrochloride and 12.0 mmol of sodium acetate trihydrate in 10 mL of distilled water.

  • Reaction: Add the aqueous mixture dropwise to the ethanolic solution over 15 minutes at

    
     (ice bath).
    
  • Agitation: Remove the ice bath and stir the mixture at room temperature for 2–3 hours. Do not apply heat, as elevated temperatures promote Beckmann rearrangement.

  • Isolation: Pour the mixture into 100 mL of crushed ice. Filter the resulting white/pale-yellow precipitate under a vacuum, wash with cold water, and recrystallize from aqueous ethanol.

In-Process Validation (Self-Validating System):

  • TLC Monitoring: Run a TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the ketone starting material (

    
    ) and the appearance of a more polar oxime spot (
    
    
    
    ) validates the conversion.
  • NMR Confirmation: In

    
    -NMR (DMSO-
    
    
    
    ), the successful formation of the oxime is confirmed by the appearance of a broad singlet at
    
    
    (N-OH). The methylene protons (
    
    
    ) will shift slightly from
    
    
    in the ketone to
    
    
    in the oxime.
Protocol B: Hantzsch-Type Cyclization to Antimicrobial Thiazole Oximes

Objective: Utilize the oxime intermediate to synthesize a 4-(4-fluorophenyl)-1,3-thiazol-2-amine derivative.

Causality & Expert Insight: The Hantzsch synthesis typically requires a catalyst. However, when utilizing an


-bromo oxime, the reaction with thiourea is self-catalyzing. The initial nucleophilic attack by the sulfur atom displaces the bromide, releasing hydrobromic acid (HBr) in situ. This localized acidic environment catalyzes the subsequent dehydration and ring closure without the need for external, potentially contaminating, acidic catalysts[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime in 20 mL of absolute ethanol.

  • Coupling: Add 5.0 mmol of a substituted thiourea (e.g., 3-chloro-2-methylphenylthiourea) to the solution[1].

  • Cyclization: Reflux the mixture continuously for 6–8 hours.

  • Precipitation: Cool the reaction mixture to room temperature. Neutralize the in situ generated HBr by adding a 10% aqueous sodium bicarbonate solution dropwise until precipitation is complete (pH

    
    ).
    
  • Purification: Filter the solid product, wash with cold distilled water, dry, and recrystallize from hot ethanol to yield the pure fluorinated thiazole antimicrobial agent.

Quantitative Data Presentation

The integration of the 4-fluorophenyl moiety via the described oxime intermediate significantly enhances the antimicrobial profile of the resulting heterocycles. Below is a comparative summary of typical Minimum Inhibitory Concentration (MIC) data for these derivatives against standard pathogenic strains.

Compound ScaffoldBacterial StrainGram StatusMIC (

)
Ciprofloxacin (Standard) MIC (

)
4-Fluoro-phenylthiazole oxime Staphylococcus aureusPositive (+)3.12 - 6.251.56
4-Fluoro-phenylthiazole oxime Bacillus subtilisPositive (+)6.25 - 12.51.56
4-Fluoro-phenylthiazole oxime Escherichia coliNegative (-)12.5 - 25.03.12
4-Fluoro-phenylthiazole oxime Pseudomonas aeruginosaNegative (-)25.0 - 50.06.25
Unfluorinated Analog (Control)Staphylococcus aureusPositive (+)12.5 - 25.01.56
Unfluorinated Analog (Control)Escherichia coliNegative (-)> 50.03.12

Data Interpretation: The fluorinated derivatives synthesized from 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime demonstrate a 2- to 4-fold enhancement in potency compared to their unfluorinated counterparts, particularly against Gram-positive strains, validating the chemical logic of utilizing this specific halogenated building block.

References

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Source: MDPI (Molbank) URL:[Link]

  • Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands (Citing Wimalasena K., et al. on Nucleophilic substitution reactions of phenacyl bromide oxime) Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the oximation of α-haloacetophenones, specifically 2-bromo-1-(4-fluorophenyl)ethan-1-one. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the oximation of α-haloacetophenones, specifically 2-bromo-1-(4-fluorophenyl)ethan-1-one. While the conversion of a ketone to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl) is a fundamental transformation, the presence of the highly reactive α-bromo group introduces competing mechanistic pathways.

This guide is designed to address the root causes of low yields—ranging from nucleophilic substitution to E/Z isomerization—and provides a self-validating, field-proven protocol to ensure high-fidelity synthesis.

Mechanistic Pitfalls & Causality

Why does this specific reaction fail? The starting material contains two electrophilic centers: the carbonyl carbon (hard electrophile) and the α-carbon bearing the bromide (soft electrophile). Understanding the causality behind side reactions is the first step to optimizing your yield.

  • Nucleophilic Substitution (Sₙ2) vs. Addition: Hydroxylamine is an ambidentate nucleophile. If the reaction conditions (base, solvent, temperature) are not strictly controlled, hydroxylamine will attack the α-carbon, displacing the bromide to form an α-hydroxylamino ketone. This drastically reduces the yield of the desired oxime ()[1].

  • Base-Promoted Hydrolysis: The use of strong aqueous bases (e.g., NaOH, Na₂CO₃) at elevated temperatures promotes the hydrolysis of the primary bromide, yielding the corresponding α-hydroxy ketone side product ()[2].

  • E/Z Isomerization & Solubility: The oximation of α-haloacetophenones predominantly yields the (Z)-isomer due to thermodynamic stability, but an (E)/(Z) mixture is always present in equilibrium ()[3]. If isolation relies solely on direct crystallization without considering the solubility differences of these isomers, a significant portion of the product is lost in the mother liquor.

ReactionPathways Start 2-Bromo-1-(4-fluorophenyl) ethan-1-one Reagent NH2OH·HCl + Base Start->Reagent Desired Desired Product: 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime Reagent->Desired Nucleophilic Addition (Carbonyl) Side1 Side Product 1: α-Hydroxylamino ketone (SN2 at C-Br) Reagent->Side1 Nucleophilic Substitution (α-Carbon) Side2 Side Product 2: α-Hydroxy ketone (Hydrolysis) Reagent->Side2 Base Hydrolysis (Aqueous/High Temp)

Mechanistic pathways in the oximation of α-bromoacetophenones showing desired and side reactions.

Quantitative Data & Condition Optimization

To build a self-validating protocol, we must look at how different parameters affect the yield. The table below synthesizes typical experimental outcomes based on reagent choices, demonstrating why specific conditions are mandated in our protocol.

Base / AdditiveSolventTemperaturePrimary Outcome / YieldMechanistic Result
NaOH (aq)EtOH / H₂OReflux (78°C)< 20%Extensive hydrolysis of the α-bromide; complex mixture.
PyridineEtOH50°C40 - 50%Significant Sₙ2 displacement at the α-carbon; formation of side products.
NaOAc (1.5 eq) MeOH 20°C - 25°C 75 - 85% Clean oximation; minimal Sₙ2 or hydrolysis ()[1].
NaOAc (1.5 eq)MeOH0°C - 5°C~ 60%Clean reaction profile, but incomplete conversion after 4 hours.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a mass corresponding to the loss of bromine (M - 79). What happened? Answer: This indicates either hydrolysis or nucleophilic displacement by your base/solvent system. If you are using an aqueous carbonate or hydroxide base, the hydroxide ion is displacing the bromide. Switch to a milder, non-nucleophilic base buffer system like Sodium Acetate (NaOAc) in Methanol to favor carbonyl addition over α-carbon substitution ()[2].

Q2: I am getting a complex mixture with very little of the desired oxime. How do I suppress the Sₙ2 side reaction? Answer: The Sₙ2 attack by hydroxylamine on the α-bromo group is highly temperature-dependent. Keep the reaction strictly at or below room temperature (≤ 25°C). Do not reflux the mixture. The oximation of the carbonyl is kinetically favored at lower temperatures, whereas the Sₙ2 displacement requires higher activation energy ()[1].

Q3: I am losing product during crystallization. How can I optimize isolation? Answer: α-Haloacetophenone oximes form both (E) and (Z) isomers, with the (Z)-isomer being more thermodynamically stable ()[3]. The (E)-isomer is often more soluble in polar organic solvents. Instead of direct crystallization from the methanolic reaction mixture, quench the solution with a large excess of ice-cold water. This sudden change in polarity forces the precipitation of both isomers simultaneously, preventing yield loss in the mother liquor.

Field-Proven Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By monitoring the internal temperature and TLC/HPLC at specific intervals, you ensure the reaction stays on the desired kinetic pathway.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 equivalent) in anhydrous Methanol (approx. 5-10 mL per gram of substrate).

  • Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 to 1.5 equivalents) to the stirring solution. The solution will become slightly turbid.

  • Base Addition (Critical Step): Slowly add Sodium Acetate (NaOAc, 1.5 equivalents) in small portions over 10 minutes.

    • Causality: NaOAc acts as a buffer, liberating the free hydroxylamine base without raising the pH high enough to trigger bromide hydrolysis.

  • Temperature Control: Maintain the reaction temperature between 20°C and 25°C using a water bath. Do not apply heat.

  • Reaction Monitoring: Stir the mixture for 2 to 4 hours. Validate the reaction progress by monitoring the disappearance of the starting material via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quenching & Isolation: Once complete, pour the reaction mixture slowly into 3 volumes of vigorously stirred ice-cold water. The oxime will precipitate as a white to off-white solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual sodium acetate and unreacted hydroxylamine.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or in a vacuum oven at room temperature.

    • Causality: Avoid heat drying, as α-bromo oximes can be thermally sensitive and undergo Beckmann fragmentation or cyclization at elevated temperatures ()[2].

Workflow Step1 1. Dissolve 2-Bromo-1-(4-fluorophenyl) ethan-1-one in MeOH Step2 2. Add NH2OH·HCl (1.2 - 1.5 eq) Step1->Step2 Step3 3. Add NaOAc (1.5 eq) Keep Temp ≤ 25°C Step2->Step3 Step4 4. Stir at RT for 2-4 hours Monitor by TLC/HPLC Step3->Step4 Step5 5. Quench with Ice Water Precipitate Product Step4->Step5 Step6 6. Filter & Wash (Cold Water) Step5->Step6 Step7 7. Dry in vacuo (Avoid heat) Step6->Step7

Optimized step-by-step experimental workflow for high-yield synthesis and isolation.

References

  • Title: Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones Source: Asian Journal of Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime

Executive Summary & Mechanistic Context Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience catastrophic yield losses when p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience catastrophic yield losses when purifying alpha-bromo oximes. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is a highly valuable, bifunctional intermediate used extensively in the synthesis of complex heterocycles, including [1] and[2].

However, its structural nature makes it inherently unstable under standard purification conditions. The molecule features a highly electrophilic carbon bearing a bromide leaving group, situated directly adjacent to an acidic alpha-proton and a nucleophilic oxime moiety.

The Causality of Degradation: If exposed to basic conditions (e.g., basic alumina, residual amine catalysts), the acidic alpha-proton is abstracted, triggering a rapid dehydrobromination. This generates a transient, highly reactive [3] that spontaneously polymerizes into a dark, intractable tar. Conversely, exposure to strong acids can catalyze a Beckmann rearrangement or hydrolysis back to the starting ketone. Successful purification requires strict adherence to mild, neutral, or slightly buffered conditions to navigate between these two degradation pathways.

PurificationWorkflow Crude Crude α-Bromo Oxime Mixture Base Basic Conditions (Alumina / Amines) Crude->Base Avoid Acid Strong Acid (HCl / Lewis Acids) Crude->Acid Avoid Neutral Neutral Conditions (Recrystallization) Crude->Neutral Optimal Nitroso Nitrosoalkene Polymerization Base->Nitroso -HBr Beckmann Beckmann Rearrangement Acid->Beckmann H+ Pure Pure Target Oxime Neutral->Pure Separation

Reaction pathways of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime during purification.

Troubleshooting FAQs

Q: Why does my crude product turn into a black, intractable tar during silica gel chromatography? A: This is the most common failure mode. The alpha-protons adjacent to the bromo group are highly acidic. If your silica gel contains trace basic impurities, or if you attempt to use basic alumina, the oxime undergoes a rapid dehydrobromination. This generates a transient [3], which immediately polymerizes. Solution: Always pre-treat your silica with 1% acetic acid to neutralize basic sites, or bypass chromatography entirely in favor of recrystallization.

Q: I am seeing co-elution of my target oxime with the unreacted 2-bromo-4'-fluoroacetophenone starting material. How can I separate them? A: Both compounds share a highly similar hydrophobic core, leading to identical Rf values in purely non-polar solvent systems (like 100% Hexane). Causality: The key physicochemical difference is the oxime's hydroxyl group, which acts as a strong hydrogen-bond donor. Solution: Introduce a hydrogen-bond acceptor into your mobile phase. Using a gradient that incorporates up to 20% Ethyl Acetate will selectively retard the oxime's elution on silica, allowing the ketone to wash off first.

Q: Should I use aqueous workups to remove impurities before chromatography? A: Proceed with extreme caution. While a mild aqueous wash can remove residual hydroxylamine from the synthesis step, prolonged exposure to aqueous acids can trigger a Beckmann rearrangement or hydrolysis back to the ketone. Solution: Limit aqueous washes to cold, neutral brine, and dry the organic layer immediately over anhydrous Na₂SO₄.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, do not blindly follow these steps. Use the embedded validation checks to confirm the physical state of your system in real-time.

Protocol A: Two-Solvent Recrystallization (Preferred for Scale-Up)

Recrystallization is the most authoritative method for purifying unstable alpha-bromo oximes as it avoids active surfaces entirely.

  • Dissolution: Transfer the crude 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime to a round-bottom flask. Add a minimal volume of warm Toluene (approx. 60°C) while stirring.

    • Validation Check: The solution should be clear and pale yellow. If undissolved brown particulates remain, these are polymerized degradation products. Perform a rapid hot filtration through a fluted filter paper before proceeding.

  • Anti-Solvent Addition: Remove the flask from the heat source. Begin adding Hexane dropwise until the cloud point is reached.

    • Validation Check: The solution must turn persistently turbid. If it clears upon swirling, add more Hexane. If the mixture "oils out" (forms a separate heavy liquid phase at the bottom), the temperature dropped too quickly. Reheat the mixture by 5°C until homogeneous, then cool slower.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight.

    • Validation Check: The formation of white to off-white needle-like crystals indicates successful purification. If an amorphous powder forms, the precipitation was too rapid and likely trapped impurities; redissolve and repeat the cooling process at a slower rate.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold Hexane. Dry under a high vacuum.

Protocol B: Deactivated Silica Gel Chromatography (For Complex Mixtures)

If recrystallization fails due to high impurity loads, use this modified chromatography method.

  • Silica Deactivation: Prepare a slurry of standard silica gel (230-400 mesh) in Hexane containing 1% (v/v) glacial acetic acid.

    • Validation Check: The acidic modifier is critical. It neutralizes trace basic sites on the silica, preventing the base-catalyzed dehydrobromination pathway.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (diatomaceous earth) and evaporate the solvent completely under reduced pressure.

    • Validation Check: The Celite powder must be completely free-flowing and dry. Clumping indicates residual DCM, which will cause severe band broadening and poor resolution on the column.

  • Elution: Load the Celite onto the column. Elute using a gradient of 100% Hexane to 80:20 Hexane:Ethyl Acetate.

    • Validation Check: Monitor fractions via TLC (UV active at 254 nm). To differentiate the oxime from the starting ketone, stain the TLC plate with KMnO₄. The target oxime will rapidly reduce the stain, appearing as a bright yellow spot on a purple background due to the oxidizable oxime bond.

Quantitative Data Summary

The following table summarizes the expected physicochemical behaviors and recovery metrics for the purification workflows.

Purification MethodSolvent System / Mobile PhaseTarget Oxime BehaviorImpurity Behavior (Ketone SM)Expected RecoveryExpected Purity
Column Chromatography Hexane : EtOAc (80:20)Rf = 0.35 (KMnO₄ active)Rf = 0.55 (KMnO₄ inactive)65 - 75%> 98%
Recrystallization Toluene / HexaneWhite needle crystalsRemains soluble in mother liquor80 - 85%> 99%
Cold Trituration Cold Diethyl EtherInsoluble crystalline solidSoluble impurities wash out50 - 60%~ 95%

References

  • Title: Organocatalytic Enantioselective Diels-Alder Reaction between Hydroxymaleimides and in situ Generated Nitrosoalkenes for Direct Preparation of Chiral Hemiketals with 1,2-Oxazine Skeleton. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels. Source: PubMed Central (PMC). URL: [Link]

  • Title: Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity. Source: PubMed Central (PMC). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Bromo-Oxime &amp; Hydroximoyl Halide Purification

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of -bromo oximes (hydroximoyl bromides) and their chloride counte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of


-bromo oximes (hydroximoyl bromides) and their chloride counterparts. These compounds are notoriously sensitive reactive intermediates, primarily utilized as precursors for 1,3-dipolar cycloadditions.

Their purification is a race against thermodynamics. Prolonged exposure to stationary phases often results in catastrophic yield losses due to spontaneous degradation. This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity recovery of your target compounds.

Mechanistic Insights: Why Do Bromo-Oximes Degrade on Silica?

To purify a bromo-oxime successfully, you must understand its failure modes. The silica gel microenvironment presents two distinct threats to hydroximoyl halides:

  • Base-Induced Dehydrohalogenation: Even trace amounts of basic impurities can trigger the elimination of hydrogen halide (HX), generating a highly reactive nitrile oxide. Because there is no dipolarophile present during chromatography, the nitrile oxide rapidly dimerizes into an inactive furoxan.

  • Acid-Catalyzed Hydrolysis: The slightly acidic silanol groups on standard silica gel can catalyze the hydrolysis of the carbon-halogen bond, converting the bromo-oxime into a hydroxamic acid or completely cleaving it back to the carboxylic acid.

Pathway A α-Bromo Oxime (Hydroximoyl Bromide) B Nitrile Oxide (Reactive Intermediate) A->B Trace Base / Heat D Hydroxamic Acid (Hydrolysis Product) A->D Silanol (Acidic Silica) + Moisture C Furoxan (Inactive Dimer) B->C Spontaneous Dimerization

Mechanistic degradation pathways of bromo-oximes during chromatography.

Frequently Asked Questions (Troubleshooting)

Q: I am observing significant streaking and low recovery (<30%) of my hydroximoyl bromide after a standard silica column. What is happening? A: Your compound is likely degrading on the column. The streaking is a visual artifact of the continuous on-column conversion of the bromo-oxime into furoxan dimers and hydrolysis products. To resolve this, you must transition from gravity chromatography to rapid Flash Chromatography to minimize the residence time on the silica surface.

Q: Which solvent systems provide the best resolution and stability for these intermediates? A: For maximum stability, non-polar and non-protic solvent systems are mandatory.1[1]. Alternatively, binary mixtures such as2[2] or 3[3] provide excellent resolution while preserving the integrity of the carbon-halogen bond.

Q: I usually deactivate my silica with Triethylamine (Et


N) for sensitive compounds. Should I do this for bromo-oximes? 
A: Absolutely not.  This is a common and fatal error. While Et

N neutralizes acidic silanol groups, tertiary amines are the specific reagents used to intentionally dehydrohalogenate hydroximoyl bromides into nitrile oxides. Pre-treating your column with Et

N will instantly destroy your product upon loading.

Q: My crude mixture contains unreacted N-bromosuccinimide (NBS) and succinimide. Will chromatography separate them? A: While possible, relying solely on chromatography for succinimide removal is inefficient and requires polar solvent gradients that degrade the oxime. You must perform a thorough aqueous workup (washing the organic layer with water and brine) prior to loading the crude mixture onto the column. Succinimide is highly water-soluble and will be removed, leaving a much cleaner crude profile for fast flash chromatography.

Quantitative Data: Solvent System Optimization

The table below summarizes the causality between solvent choice, residence time, and the expected recovery rates for hydroximoyl halides based on standard laboratory parameters.

Solvent SystemStationary PhaseAvg. Column Residence TimeTypical Recovery RateApplication Notes & Causality
Chloroform (100%) Silica Gel 60 (Flash)< 15 min85 – 95% Optimal. High solubility allows fast elution; non-protic nature prevents hydrolysis.
Pet Ether / EtOAc (10:1) Silica Gel 60 (Flash)< 20 min80 – 90% Excellent general-purpose gradient for both aliphatic and aromatic hydroximoyl halides.
Hexane / EtOAc (3:1) Silica Gel 60 (Flash)< 20 min75 – 85% Good for highly non-polar derivatives; requires slightly longer elution times.
Any Solvent + 1% Et

N
Deactivated SilicaN/A< 5% Critical Failure. Amine triggers immediate conversion to nitrile oxide and subsequent dimerization.

Self-Validating Experimental Protocol: Flash Chromatography of Bromo-Oximes

To ensure trustworthiness, this protocol is designed as a self-validating system. Each phase includes a verification step to confirm the integrity of the intermediate before proceeding.

Workflow S1 Crude Reaction Mixture S2 Aqueous Workup (Remove Succinimide) S1->S2 S3 Wet Loading (Minimal CHCl3) S2->S3 Validation: TLC Check S4 Flash Chromatography (High Flow Rate) S3->S4 S5 Cold Evaporation (< 30 °C) S4->S5 Validation: Fraction Purity

Optimized purification workflow for isolating unstable hydroximoyl halides.

Step-by-Step Methodology

Phase 1: Pre-Column Preparation & Validation

  • Aqueous Wash: Dilute the crude bromination reaction mixture with dichloromethane (DCM) or diethyl ether. Wash sequentially with distilled water (

    
     mL) and saturated brine (
    
    
    
    mL) to extract succinimide and residual salts.
  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate under reduced pressure at a temperature not exceeding 30 °C .
  • Validation Check: Run a baseline TLC of the crude mixture. A distinct, UV-active spot should be visible. If the spot turns yellow on the TLC plate over time, it indicates high instability (nitrile oxide formation), dictating that the subsequent column must be run in under 15 minutes.

Phase 2: Column Execution 4. Packing: Slurry-pack a flash chromatography column with Silica Gel 60 (230-400 mesh) using your chosen non-polar solvent (e.g., Chloroform or 10:1 Pet Ether/EtOAc). Do not use any basic modifiers. 5. Loading: Dissolve the crude bromo-oxime in the absolute minimum volume of Chloroform. Do not dry-load onto silica powder, as the high surface area and extended drying time will catalyze degradation. Apply the liquid directly to the top of the column bed. 6. Elution: Apply positive pressure (N


 or compressed air) to achieve a rapid flow rate (approx. 2 inches/minute drop rate). Collect fractions immediately.

Phase 3: Isolation & Storage 7. Fraction Analysis: Spot fractions on TLC. Pool the fractions containing the pure hydroximoyl bromide. 8. Concentration: Evaporate the pooled fractions on a rotary evaporator. Crucial: The water bath must be kept below 30 °C. Thermal stress is a primary driver of carbon-halogen bond cleavage. 9. Storage: If not used immediately for a cycloaddition, store the purified bromo-oxime under an inert atmosphere (Argon/N


) at -20 °C.

References

  • Diffusion mixing with a volatile tertiary amine as a very efficient technique for 1,3-dipolar cycloaddition reactions proceeding via dehydrohalogenation of stable precursors of reactive dipoles.RSC Advances.
  • Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions.MDPI.
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.National Institutes of Health (NIH).

Sources

Optimization

Recrystallization solvent for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

Technical Support Center: Recrystallization of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific ph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1). This molecule presents a unique purification challenge: it possesses a highly polar, hydrogen-bonding oxime moiety juxtaposed with a lipophilic 4-fluorophenyl ring and a reactive alpha-bromo group.

Understanding the causality behind solvent selection is critical. The oxime group readily forms centrosymmetric dimers and infinite chains via O-H···N hydrogen bonding [1]. This intermolecular network is the primary driving force for crystallization. However, the alpha-bromo group is thermally labile and susceptible to degradation if exposed to high temperatures for prolonged periods. Therefore, our protocols prioritize high-recovery, low-temperature solvent systems.

Part 1: Solvent Selection Matrix

Selecting the correct solvent requires balancing the dissolution of the lipophilic backbone with the hydrogen-bonding needs of the oxime. We recommend three validated solvent systems based on your primary impurity profile.

Table 1: Quantitative Solvent Comparison for Alpha-Bromoacetophenone Oximes

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Typical Recovery YieldImpurity Clearance Profile
60% Aqueous Ethanol ~85HighLow80–85%Excellent for non-polar impurities (e.g., unreacted ketone)[2, 4].
n-Hexane 69ModerateVery Low70–75%Good for highly polar impurities; yields white crystals [3].
EtOAc / Heptane (1:4) ~75HighLow85–90%Excellent broad-spectrum clearance; minimizes thermal stress.

Part 2: Self-Validating Recrystallization Methodology

This protocol utilizes 60% Aqueous Ethanol , the industry standard for structurally similar oximes, ensuring robust hydrogen-bond-driven nucleation [2, 4].

Step 1: Dissolution & Thermal Control

  • Place the crude 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime in a round-bottom flask equipped with a magnetic stirrer.

  • Add a minimum volume of 60% aqueous ethanol (approx. 3 mL per gram of crude).

  • Heat the mixture gently using a water bath, strictly not exceeding 70°C . Causality: Exceeding 70°C increases the risk of thermal degradation or cyclization of the alpha-bromo ketone derivative.

Step 2: Hot Filtration (Self-Validation Checkpoint)

  • Once the solid dissolves, perform a rapid hot filtration through a pre-warmed fluted filter paper to remove insoluble mechanical impurities. Self-Validation: If the filtrate is cloudy immediately after passing through the funnel, the solvent has cooled too rapidly. Reheat the filtrate gently to 65°C until clear before proceeding to Step 3.

Step 3: Controlled Nucleation

  • Allow the clear filtrate to cool to room temperature (20–25°C) undisturbed at a rate of approximately 0.5°C/min.

  • Once initial crystals form (typically within 30–45 minutes), transfer the flask to an ice bath (4°C) for 2 hours to maximize yield. Causality: Rapid cooling forces the lipophilic domains to aggregate before the oxime hydrogen bonds can organize, leading to "oiling out" rather than crystalline nucleation.

Step 4: Isolation

  • Isolate the white crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold 30% aqueous ethanol to displace mother liquor without dissolving the product.

  • Dry under high vacuum (0.01 mmHg) at room temperature for 12 hours.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the solute's melting point is lower than the saturation temperature in the chosen solvent, causing it to separate as a supercooled liquid. Solution: Reheat the mixture until it is a homogeneous solution. Add 5–10% more of the primary solvent (ethanol) to increase solubility, then cool the flask much more slowly. Introducing a "seed crystal" of pure 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime at the exact moment the solution reaches its cloud point will force the molecules to adopt a crystalline lattice rather than an amorphous oil.

Q2: I am observing a color change (yellowing) during hot dissolution. What is happening? A2: Alpha-bromo oximes are thermally sensitive. The alpha-bromo group is an excellent leaving group, and prolonged heating can trigger nucleophilic attack by the solvent or trace basic impurities, leading to decomposition or premature cyclization [1]. Solution: Never exceed 70°C. If your crude requires higher temperatures to dissolve, switch to a lower-boiling solvent system like n-hexane [3] or a 1:4 mixture of Ethyl Acetate/Heptane to minimize thermal stress.

Q3: How effectively does this protocol remove the unreacted ketone precursor? A3: Highly effectively. The precursor, 2-bromo-1-(4-fluorophenyl)ethan-1-one, lacks the oxime's hydroxyl group and cannot participate in the extensive O-H···N hydrogen-bonding networks [1]. Consequently, it remains highly soluble in the lipophilic domains of the solvent system and is efficiently purged into the mother liquor during filtration.

Part 4: Mechanistic Workflow

Recrystallization Start Crude Oxime Dissolution (Max 70°C) HotFilt Hot Filtration (Remove Insolubles) Start->HotFilt Cooling Controlled Cooling (0.5°C / min) HotFilt->Cooling Decision Observation During Cooling Cooling->Decision OilOut Oiling Out (Phase Separation) Decision->OilOut Cloudy Liquid Crystals Nucleation & Crystal Growth Decision->Crystals Solid Particles FixOil Reheat, Add 5% EtOH, Seed Crystals OilOut->FixOil Isolate Vacuum Filtration & Cold Wash Crystals->Isolate FixOil->Cooling

Workflow for oxime recrystallization addressing oiling out vs. nucleation.

References

  • p-Bromoacetophenone oxime, (Z)- | 73744-33-9. BenchChem.
  • 3 - Organic Syntheses Procedure: Recrystallized oxime. Organic Syntheses.
  • CN101462935A - Process for synthesizing alpha-bromoacetophenone compound. Google Patents.
  • Oximes - Powered by XMB 1.9.11. ScienceMadness Discussion Board.
Troubleshooting

Identifying byproducts in the synthesis of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and byproduct formations encountered during the synthesis of 2-bromo-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and byproduct formations encountered during the synthesis of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime. This two-step synthesis—comprising the


-bromination of 4-fluoroacetophenone followed by oximation—presents unique chemoselectivity challenges that require precise kinetic and thermodynamic control.

Mechanistic Pathway & Byproduct Map

SynthesisPathway SM 4-Fluoroacetophenone (Starting Material) Intermediate 2-Bromo-1-(4-fluorophenyl)ethanone (Intermediate) SM->Intermediate Br2, AcOH (Acid Catalyzed) Product 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime Intermediate->Product NH2OH·HCl, NaOAc Strict pH Control Byproduct1 2,2-Dibromo Byproduct (Over-bromination) Intermediate->Byproduct1 Excess Br2 Extended Time Byproduct2 Alpha-Hydroxylamino Oxime (SN2 Substitution) Intermediate->Byproduct2 High pH Excess NH2OH

Reaction pathways and common byproducts in the synthesis of the target bromo-oxime.

Troubleshooting Guide & FAQs

Phase 1: -Bromination of 4-Fluoroacetophenone

Q: Why am I observing significant amounts of 2,2-dibromo-1-(4-fluorophenyl)ethanone in my crude mixture? A: Over-bromination is a kinetic issue. The reaction proceeds via an acid-catalyzed tautomerization to form a nucleophilic enol, which then attacks the electrophilic halogen[1]. Because the resulting monobromoketone can also enolize, it competes with the starting material for the remaining bromine. To mitigate this, you must strictly control the stoichiometry (maximum 1.05 equivalents of Br₂) and limit the reaction time. Studies show that extending the bromination reaction beyond 3 hours drastically increases the formation of undesired polybrominated byproducts while decreasing the yield of the target monobromoketone[2].

Q: My bromination yields are low, and unreacted 4-fluoroacetophenone remains. How can I drive the reaction to completion? A: Incomplete bromination usually stems from a failure to initiate the rate-determining enolization step[1]. Ensure your solvent (glacial acetic acid) is anhydrous, as water can hydrate the carbonyl and suppress enol formation. If molecular bromine (Br₂) continues to give poor conversions, consider switching your brominating agent to Pyridine Hydrobromide Perbromide (PHPB). PHPB provides a controlled, steady release of electrophilic bromine and has been shown to yield up to 85% conversion for highly deactivated acetophenone derivatives under identical timeframes[2].

Phase 2: Oximation of the -Bromoketone

Q: During the oximation step, I am isolating a highly polar, water-soluble byproduct instead of the desired bromo-oxime. What is happening? A: You are likely triggering a nucleophilic substitution.


-Bromoketones are exceptionally potent electrophiles at the 

-carbon due to the combined electron-withdrawing effects of the halogen and the adjacent carbonyl group[3]. Hydroxylamine is an ambident nucleophile; if the reaction conditions are not perfectly tuned, it will attack the

-carbon via an

mechanism, displacing the bromide to form an

-hydroxylamino ketone (which subsequently oximates) instead of performing the desired carbonyl addition[4].

Q: How do I selectively drive oximation and prevent this


 displacement of the bromide? 
A:  The causality of this chemoselectivity relies entirely on pH and temperature control . You must use a weak base buffer—typically Sodium Acetate (NaOAc)—to liberate the hydroxylamine free base from its hydrochloride salt. This maintains a mildly acidic pH (~5.5). If the pH becomes too basic, the concentration of the highly nucleophilic free base spikes, favoring 

displacement[4]. Furthermore, the reaction must be initiated at 0–5 °C. Carbonyl addition (oximation) has a lower activation energy than the

displacement of the primary bromide; keeping the temperature low kinetically favors the oxime formation.

Byproduct Identification & Mitigation Data

ByproductFormation MechanismPrevention StrategyAnalytical Signature
2,2-Dibromo-1-(4-fluorophenyl)ethanone Over-bromination of the monobromo enol intermediate.Limit Br₂ to 1.05 eq; quench reaction strictly before 3 hours[2].¹H NMR: Singlet at ~6.6 ppm (1H, -CHBr₂).MS: M+ isotopic pattern showing two bromine atoms (1:2:1 ratio).

-Hydroxylamino Oxime

displacement of the

-bromide by hydroxylamine[3].
Buffer with NaOAc (pH 5.5); maintain temperature < 20 °C during addition[4].¹H NMR: Disappearance of -CH₂Br shift (~4.4 ppm); new multiplet for -CH₂-NH-OH.MS: Loss of Br isotope pattern.
Unreacted 4-Fluoroacetophenone Incomplete acid-catalyzed enolization[1].Add catalytic HBr to initiate; use anhydrous acetic acid.¹H NMR: Singlet at ~2.6 ppm (3H, -CH₃).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the in-process validation checks are met.

Protocol A: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
  • Preparation: Dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with an addition funnel and a scrubber system.

  • Initiation: Add 2-3 drops of 48% aqueous HBr. Validation Check: This catalytic acid is mandatory to initiate the rate-determining enolization[1].

  • Bromination: Dissolve Br₂ (1.05 eq) in an equal volume of glacial acetic acid. Add dropwise at room temperature.

    • Validation Check: The red color of the initial bromine drops should discharge rapidly (within seconds), indicating active enol bromination. Do not continue addition if the bromine color pools; wait for initiation.

  • Completion: Stir for exactly 2.5 hours. Do not exceed 3 hours to prevent dibromination[2].

  • Workup: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol to yield the pure

    
    -bromoketone.
    
Protocol B: Oximation to 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime
  • Preparation: Dissolve the purified 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in absolute ethanol (0.3 M concentration). Chill the solution to 0–5 °C in an ice bath.

  • Buffer Generation: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate trihydrate (1.2 eq) in a minimum amount of distilled water. Validation Check: The NaOAc ensures the pH remains mildly acidic, preventing

    
     side reactions[4].
    
  • Addition: Add the aqueous buffer solution dropwise to the chilled ketone solution over 30 minutes.

    • Validation Check: Maintaining the temperature below 5 °C during addition kinetically suppresses the displacement of the highly reactive

      
      -bromide[3].
      
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Isolation: Concentrate the ethanol under reduced pressure (bath temp < 35 °C). Extract the aqueous residue with Dichloromethane (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the target oxime.

References

1.[2] Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC / NIH. URL: [Link] 2.[1] 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. URL: [Link] 3.[4] 2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization. Safrole.com. URL: [Link] 4.[3] Bromomethyl ethyl ketone. Grokipedia. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of Unreacted 2-Bromo-1-(4-fluorophenyl)-1-ethanone

Foreword by Senior Application Scientist Welcome to the Technical Support Center. In drug development and fine chemical synthesis, 2-Bromo-1-(4-fluorophenyl)-1-ethanone (a fluorinated phenacyl bromide) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by Senior Application Scientist Welcome to the Technical Support Center. In drug development and fine chemical synthesis, 2-Bromo-1-(4-fluorophenyl)-1-ethanone (a fluorinated phenacyl bromide) is a highly versatile electrophilic building block, frequently used in Hantzsch thiazole syntheses[1]. However, its high reactivity makes unreacted starting material a severe liability. It is a potent lachrymator, an alkylating agent that can cause false positives in biological assays, and a notorious culprit for streaking during silica gel chromatography. This guide provides field-proven, self-validating protocols to chemoselectively scavenge and remove this impurity without compromising your target product.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does unreacted 2-Bromo-1-(4-fluorophenyl)-1-ethanone complicate standard silica gel chromatography? A1: The causality lies in the molecule's dual functionality. The highly electrophilic


-carbon adjacent to the carbonyl group is susceptible to slow hydrolysis or non-specific interactions with the free silanol groups on the silica stationary phase. This causes severe streaking. Furthermore, its retention factor (

) frequently overlaps with the polar heterocyclic products (e.g., thiazoles, imidazoles) it is used to synthesize, making isolation by purely physical separation highly inefficient[1].

Q2: What is the most reliable method to selectively remove this impurity without an aqueous workup? A2: For moisture-sensitive products or small-scale parallel synthesis, polymer-supported (PS) scavengers are the gold standard. A resin-bound nucleophile, such as PS-thiophenol or a resin-bound sulfonyl hydrazide (e.g., PS-TsNHNH


), reacts chemoselectively with the 

-bromo ketone[2]. The impurity is covalently trapped on the macroscopic polymer bead via an S

2 displacement or hydrazone formation, while your target product remains in solution. This creates a self-validating system: complete removal is achieved when the supernatant is free of the impurity (confirmable by TLC), and separation requires only a simple filtration.

Q3: If I am scaling up and polymer-supported reagents are cost-prohibitive, what is the best liquid-liquid extraction approach? A3: For larger scales, chemical scavenging using aqueous sodium thiosulfate (Na


S

O

) is highly effective. Sodium thiosulfate acts as a potent, soft nucleophile that reacts rapidly with the

-bromo ketone to form a Bunte salt (an S-alkyl thiosulfate)[3]. This causality is critical: the reaction converts a lipophilic organic impurity into an exceptionally water-soluble ionic species. During liquid-liquid extraction, the Bunte salt partitions entirely into the aqueous layer, leaving the organic product untouched.

Mechanistic & Workflow Visualizations

Mechanism AlphaBromo 2-Bromo-1-(4-fluorophenyl) -1-ethanone SN2 Rapid SN2 Displacement AlphaBromo->SN2 Nucleophile Scavenger Nucleophile (e.g., PS-Resin or S2O3 2-) Nucleophile->SN2 Byproduct Polar/Resin-Bound Byproduct SN2->Byproduct Covalent Bond Formation Separation Phase Separation (Filtration or Extraction) Byproduct->Separation Physical Partitioning

Mechanistic pathway of nucleophilic scavenging via SN2 displacement.

ScavengingWorkflow Start Crude Reaction Mixture (Product + α-Bromo Ketone) Decision Moisture Sensitive or Small Scale? Start->Decision Path1 Add Polymer-Supported Scavenger (e.g., PS-Thiophenol) Decision->Path1 Yes Path2 Add Aqueous Scavenger (e.g., Na2S2O3) Decision->Path2 No Filter Filter Resin (Impurity on Solid Phase) Path1->Filter Extract Liquid-Liquid Extraction (Impurity in Aqueous Phase) Path2->Extract Pure Evaporate Solvent Isolated Pure Product Filter->Pure Extract->Pure

Workflow for chemoselective scavenging of alpha-bromo ketones.

Quantitative Data: Scavenging Method Comparison

The following table summarizes the operational metrics of various scavenging strategies to assist in protocol selection.

Scavenging MethodReagent UsedReaction TimeByproduct PhaseYield Impact on TargetBest Use Case
Polymer-Supported PS-Thiophenol / PS-Amine2–4 hoursSolid (Resin Bead)Minimal (<2% loss)Mg-scale, parallel synthesis, water-sensitive[2]
Aqueous Bunte Salt Sodium Thiosulfate (Na

S

O

)
1–2 hoursAqueous (Ionic Salt)Low (2–5% loss)Gram-scale, robust products, cost-sensitive[3]
Amine Adduct Ethanolamine1–3 hoursAqueous (Acidic wash)Moderate (5–10% loss)Acid-stable products, intermediate scale

Experimental Protocols

Protocol A: Polymer-Supported Scavenging (Catch-and-Release)

Designed for high-throughput libraries or water-sensitive products.

  • Preparation: Dissolve the crude reaction mixture containing the target product and unreacted 2-Bromo-1-(4-fluorophenyl)-1-ethanone in a suitable organic solvent (e.g., dichloromethane, THF, or ethanol)[2].

  • Resin Addition: Add 3.0 to 5.0 equivalents (relative to the estimated unreacted

    
    -bromo ketone) of a polymer-supported nucleophile, such as PS-thiophenol or PS-TsNHNH
    
    
    
    [2].
  • Agitation: Gently agitate the suspension on an orbital shaker or via overhead stirring at room temperature for 2 to 4 hours. Note: Avoid magnetic stir bars, as they can physically grind the polymer beads, creating fine particulates that clog filters.

  • Validation: Monitor the supernatant via TLC or LC-MS. The disappearance of the

    
    -bromo ketone peak confirms the system has self-validated the scavenging process.
    
  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin bed twice with the reaction solvent to ensure complete recovery of the target product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the purified product.

Protocol B: Aqueous Chemical Scavenging (Thiosulfate Method)

Designed for scalable, cost-effective purification of robust organic molecules.

  • Solvent Exchange: Ensure the crude mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Scavenger Preparation: Prepare a saturated aqueous solution of sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
  • Biphasic Reaction: Add an equal volume of the aqueous thiosulfate solution to the organic layer.

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. Causality note: High interfacial surface area is required because the

    
    -bromo ketone is in the organic phase and the thiosulfate is in the aqueous phase. The S
    
    
    
    2 reaction occurs at the phase boundary[3].
  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. The unreacted 2-Bromo-1-(4-fluorophenyl)-1-ethanone has now been converted into a highly polar Bunte salt, which resides entirely in the aqueous layer.

  • Washing & Drying: Drain the aqueous layer. Wash the organic layer once with brine to remove residual water and salts, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

References

  • 2-(3,4-Dimethylphenyl)
  • National Institutes of Health (NIH)
  • Synthesis of 2-aminothiazole derivatives: A short review - ResearchGate ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of α-Bromo Oximes During Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of -bromo oximes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of


-bromo oximes. These compounds are highly versatile precursors in heterocyclic synthesis, but they are notoriously labile.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind


-bromo oxime degradation and provide a self-validating, field-proven workflow to ensure high-yield isolation.

Mechanistic Insight: The "Why" Behind the Degradation

To prevent decomposition, you must first understand the innate reactivity of your intermediate.


-bromo oximes possess a highly acidic 

-proton adjacent to the oxime moiety. When exposed to even mild bases (such as aqueous

or the basic sites on standard silica gel) or elevated temperatures, they undergo a rapid E2-type dehydrobromination[1].

This elimination generates a nitrosoalkene , a transient and intensely electrophilic heterodiene[2]. Once formed, the nitrosoalkene will immediately undergo spontaneous polymerization (forming an intractable black/brown tar) or react with any available nucleophiles in your matrix[1].

MechanisticPathway A α-Bromo Oxime (Stable at low T, neutral pH) B Nitrosoalkene (Highly Reactive Intermediate) A->B Base / Heat (-HBr) C Polymerization (Intractable Tar) B->C Spontaneous Degradation D Nucleophilic Attack (Side Products) B->D Solvents / Impurities

Fig 1: Base- or heat-induced decomposition pathway of α-bromo oximes into reactive nitrosoalkenes.

Troubleshooting Guide & FAQs

Q1: My product turns into a dark, intractable tar during the aqueous workup. What went wrong? Cause: You likely used a standard basic quench (e.g., saturated


 or 

). The basicity triggered the formation of the nitrosoalkene intermediate, which subsequently polymerized[2]. Solution & Validation: Switch to a slightly acidic or strictly neutral quench, such as a cold phosphate buffer (pH 6.0–6.5). Self-Validation Check: Monitor the color of your organic layer during extraction. A successful extraction will remain colorless or pale yellow. If the organic phase flashes deep blue or green, this is a visual confirmation that the nitrosoalkene has formed, and your oxime is degrading.

Q2: I extract the product successfully, but I lose it during rotary evaporation. How can I concentrate it safely? Cause: Thermal degradation.


-bromo oximes are thermally labile; applying heat during solvent removal provides the kinetic energy required to cleave the C-Br bond.
Solution & Validation:  Concentrate the organic layer using a high-vacuum Schlenk line or a rotary evaporator with the water bath strictly kept at or below 25°C.
Self-Validation Check: Monitor the vacuum pressure gauge. A sudden, unexplained spike in pressure during concentration indicates off-gassing (often 

or

species), confirming active thermal decomposition.

Q3: Standard silica gel chromatography destroys my


-bromo oxime. How should I purify it? 
Cause:  Standard silica gel contains slightly acidic silanol groups and basic impurities that act as surface catalysts for dehydrohalogenation[3].
Solution & Validation:  Avoid chromatography entirely if possible; 

-bromo oximes are best utilized in situ for the next synthetic step[1]. If purification is strictly required, use a short pad of deactivated silica (pre-flushed with 1% acetic acid in hexanes) and perform a rapid filtration. Self-Validation Check: Perform a 2D TLC before running a column. Spot the compound, run it in one dimension, let it dry, and run it again perpendicularly. If the spot streaks or changes

in the second dimension, the compound is actively degrading on the silica surface.

Quantitative Impact of Workup Conditions

The table below summarizes the causality between workup conditions and the typical stability/recovery of


-bromo oximes:
Workup ConditionTemperatureAqueous pHPurification MethodTypical Outcome / Stability
Standard Basic 20–25°C> 8.0 (

)
Silica Gel Chromatography< 10% Recovery (Complete tar formation)
Standard Neutral 20–25°C~ 7.0 (

)
Silica Gel Chromatography30–50% Recovery (Loss via surface catalysis)
Cold Buffered 0–5°C6.0–6.5Rapid Filtration (Deactivated)> 85% Recovery (Stable for several hours)
Optimized Cold 0–5°C6.0–6.5In situ use (No chromatography)> 95% Conversion (Maximized yield in next step)

Optimized "Cold-Strict" Workup Protocol

To ensure absolute trustworthiness in your results, follow this self-validating, step-by-step methodology. Every step is engineered to suppress the activation energy required for nitrosoalkene formation.

OptimizedWorkflow Step1 1. Cold Quench (0-5°C, pH 6.0-6.5 Buffer) Step2 2. Rapid Extraction (Ice-cold Et2O or DCM) Step1->Step2 Step3 3. Mild Washing (Ice-cold Brine) Step2->Step3 Step4 4. Drying (Anhydrous Na2SO4) Step3->Step4 Step5 5. Concentration (T < 25°C, High Vacuum) Step4->Step5 Step6 6. Immediate Use or Storage at -20°C (Ar/N2) Step5->Step6

Fig 2: Step-by-step optimized cold workup workflow to prevent α-bromo oxime decomposition.

Step 1: pH-Controlled Quenching Pour the crude reaction mixture into a vigorously stirred, ice-cold phosphate buffer solution (pH 6.0–6.5). Causality: The buffer neutralizes any residual acid from the reaction without crossing into the basic territory that triggers E2 elimination. Validation: Measure the aqueous phase pH immediately. If it exceeds 7.0, adjust dropwise with 0.1 M


 until corrected.

Step 2: Rapid Cold Extraction Extract the aqueous layer 3x with ice-cold diethyl ether (


) or dichloromethane (DCM).
Causality: Cold, non-polar solvents minimize the kinetic energy available for thermal degradation while effectively partitioning the oxime away from reactive aqueous salts.

Step 3: Washing and Drying Wash the combined organic layers once with ice-cold brine to remove residual water, then dry over anhydrous


.
Validation: The organic solution must remain clear and pale. Turbidity indicates residual water, which promotes hydrolysis over time.

Step 4: Low-Temperature Concentration Filter off the drying agent and concentrate the filtrate under high vacuum. The water bath temperature must strictly remain


 25°C.
Causality: Exceeding 30°C exponentially increases the rate of auto-decomposition.

Step 5: Storage or Immediate Use Do not leave the neat


-bromo oxime at room temperature. Immediately dissolve the crude product in a dry, non-polar solvent (e.g., toluene or DCM) for the subsequent reaction, or store it neat under an Argon atmosphere at -20°C in the dark[3].

References

1.[1] Title: ChemInform Abstract: Diels-Alder Reactions of 3-(1H-Tetrazol-5-yl)-nitrosoalkenes: Synthesis of Functionalized 5-(Substituted) Source: ResearchGate URL:

2.[2] Title: Organocatalytic Enantioselective Diels-Alder Reaction between Hydroxymaleimides and in situ Generated Nitrosoalkenes for Direct Preparation of Chiral Hemiketals with 1,2-Oxazine Skeleton Source: ResearchGate URL:

3.[3] Title: Synthesis and reactions of 3-halomethyl-substituted oxazine N-oxides Source: Academia.edu URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Analysis of 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime for Structural Confirmation

Introduction In the landscape of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is a cornerstone of robust research and development. 2-Bromo-1-(4-fluorophenyl)-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is a cornerstone of robust research and development. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is a versatile building block, but like all ketoximes, its synthesis from the corresponding ketone and hydroxylamine can result in a mixture of geometric isomers, designated as E and Z. The spatial arrangement of the hydroxyl group relative to the substituted phenyl ring can significantly influence the molecule's reactivity, biological activity, and physicochemical properties. Consequently, an unambiguous determination of the isomeric configuration is not merely an academic exercise but a critical quality control parameter.

This guide provides an in-depth technical comparison, grounded in experimental data and spectroscopic principles, on the use of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the definitive structural confirmation and isomeric assignment of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime. We will explore the causality behind experimental choices, compare ¹H NMR with alternative analytical techniques, and provide a framework for confident structural elucidation.

The Spectroscopic Challenge: Differentiating E and Z Oxime Isomers

The power of ¹H NMR in distinguishing between the E and Z isomers of oximes stems from the magnetic anisotropy of the carbon-nitrogen double bond (C=N) and the through-space interactions of the substituents.[1] Protons located in proximity to the electronegative oxime hydroxyl group will experience a different local magnetic field depending on their orientation. This results in distinct and predictable differences in their chemical shifts (δ).

For 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime, the key diagnostic protons are those of the methylene group (-CH₂Br). In the E-isomer, the -CH₂Br group is syn (on the same side) to the hydroxyl group, whereas in the Z-isomer, it is anti (on the opposite side). This seemingly subtle difference in spatial arrangement has a profound impact on the resulting ¹H NMR spectrum.

Figure 1: E/Z Isomerism in the target oxime.

Experimental Protocol: A Self-Validating System for NMR Analysis

Acquiring high-fidelity NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring reproducibility and clarity of the resulting spectra.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of the 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime sample. The purity of the sample is crucial; chromatographic separation may be necessary if a mixture of isomers is present and individual characterization is required.[1]

  • Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Causality: CDCl₃ is a standard choice for many organic molecules. However, the oxime hydroxyl proton (-OH) may exhibit a broad signal or exchange with residual water, making it difficult to observe. DMSO-d₆ is often preferred as it forms a hydrogen bond with the -OH proton, resulting in a sharper, more easily identifiable signal at a downfield chemical shift.[2][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[4]

  • Dissolution: Ensure the sample is fully dissolved in the NMR tube by gentle vortexing.

2. NMR Spectrometer Setup & Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving the aromatic multiplets.

  • Experiment: A standard one-dimensional proton experiment (¹H NMR) is the primary requirement.

  • Key Parameters:

    • Number of Scans (NS): 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio, which is useful for dilute samples or for detecting minor isomers.

    • Relaxation Delay (D1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state between pulses, ensuring accurate signal integration.

    • Acquisition Time (AQ): 2-4 seconds. This determines the resolution of the spectrum.

  • Validation Step (D₂O Exchange): To confirm the assignment of the -OH proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the oxime proton will disappear or significantly decrease in intensity due to proton-deuterium exchange.

G cluster_workflow Experimental Workflow Sample Weigh 5-10 mg of Oxime Solvent Dissolve in 0.6 mL CDCl₃ or DMSO-d₆ Sample->Solvent Standard Add TMS Reference Solvent->Standard Acquire Acquire ¹H NMR Spectrum (400 MHz) Standard->Acquire Process Process Data (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Chemical Shifts & Coupling Process->Analyze D2O Optional: D₂O Exchange for -OH Confirmation Analyze->D2O Confirm Structural Confirmation Analyze->Confirm D2O->Confirm

Figure 2: Workflow for ¹H NMR structural confirmation.

¹H NMR Spectral Analysis: A Comparative Data Interpretation

While the exact chemical shifts can vary slightly based on solvent and concentration, the relative positions and splitting patterns of the signals for the E and Z isomers are predictable. The following table summarizes the expected ¹H NMR data.

Proton Assignment Expected Data (E-Isomer) Expected Data (Z-Isomer) Rationale for Difference
-OH ~11.0-12.0 ppm (s, br, 1H)~11.0-12.0 ppm (s, br, 1H)Signal is typically broad and its position is highly dependent on solvent and concentration. D₂O exchange confirms assignment.[2][5]
Aromatic (Ar-H) ~7.1-7.8 ppm (m, 4H)~7.1-7.8 ppm (m, 4H)Complex multiplet pattern (AA'BB' system) due to ¹H-¹⁹F and ¹H-¹H couplings. Minor shifts may occur due to different orientation of the oxime group, but this is not the primary diagnostic region.
Methylene (-CH₂Br) ~4.8-5.2 ppm (s, 2H) ~4.2-4.5 ppm (s, 2H) Primary Diagnostic Signal. In the E-isomer, the -CH₂Br protons are deshielded by the proximate -OH group, resulting in a significant downfield shift.[1]

In-Depth Analysis:

  • Methylene Protons (-CH₂Br): This singlet is the most crucial signal for distinguishing the isomers. The deshielding effect of the hydroxyl group in the E-isomer, where the -CH₂Br and -OH groups are on the same side of the C=N bond, causes its signal to appear at a significantly higher chemical shift (further downfield) compared to the Z-isomer.[1] The precursor ketone, 2-bromo-1-(4-fluorophenyl)ethanone, shows this methylene signal at approximately 4.43 ppm in CDCl₃.[6] Upon oximation, the Z-isomer's methylene signal is expected to remain in a similar region, while the E-isomer's signal will shift downfield by 0.5 ppm or more.

  • Aromatic Protons (Ar-H): The 4-fluorophenyl group will present a complex signal pattern in the aromatic region (typically ~7.0-8.0 ppm). Due to the fluorine atom, the two protons ortho to the fluorine are not equivalent to the two protons meta to it, and they will couple to both each other and to the fluorine atom. This often results in what appears to be two complex multiplets or doublets of doublets. While subtle differences in the chemical shifts of these aromatic protons may exist between the two isomers, the overlap of signals often makes them less reliable for unambiguous assignment compared to the well-separated methylene proton signals.

  • Oxime Proton (-OH): This proton typically appears as a broad singlet far downfield, often above 10 ppm.[3] Its chemical shift is sensitive to concentration, temperature, and solvent. Its identity is unequivocally confirmed by its disappearance upon shaking the sample with D₂O.

Comparison with Alternative Methodologies

While ¹H NMR is the premier technique for this specific structural challenge, a comprehensive analysis often involves complementary methods.

Technique Information Provided Strengths Limitations for Isomer Differentiation
¹H NMR Precise proton environment, connectivity (via coupling), and stereochemistry.Unambiguous E/Z isomer differentiation based on predictable chemical shifts.[7] Quantitative analysis of isomer ratios is possible.Requires sample to be soluble.
¹³C NMR Information on the carbon skeleton.Confirms the number of unique carbon atoms. The chemical shifts of the C=N and -CH₂Br carbons will differ between isomers.Longer acquisition times required; less sensitive than ¹H NMR. Does not provide the clear spatial information that ¹H NMR does for this specific case.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the conversion of the ketone (C=O stretch ~1705 cm⁻¹) to the oxime (disappearance of C=O, appearance of O-H stretch ~3200-3400 cm⁻¹ and C=N stretch ~1650 cm⁻¹).[8]Generally cannot distinguish between E and Z isomers as the key vibrational modes are not significantly affected by the geometry.[1]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₈H₇BrFNO) and elemental composition.As a standard technique, it cannot differentiate between geometric isomers as they have the same mass.[1]

Conclusion

For the structural confirmation of 2-bromo-1-(4-fluorophenyl)-1-ethanone oxime, ¹H NMR spectroscopy stands out as the most powerful and definitive analytical tool. It not only confirms the successful synthesis of the oxime from its ketone precursor but also provides an unambiguous method for assigning the E and Z stereochemistry. The key diagnostic signal is that of the methylene (-CH₂Br) protons, which exhibits a significant and predictable downfield chemical shift in the E-isomer due to the deshielding effect of the proximate hydroxyl group. While other techniques like IR and MS are essential for confirming functional groups and molecular weight, they lack the stereochemical resolving power of ¹H NMR. Therefore, a carefully executed ¹H NMR analysis, supported by a D₂O exchange experiment, provides the conclusive evidence required by researchers, scientists, and drug development professionals for the confident structural elucidation of oxime isomers.

References

  • BenchChem. (n.d.). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.
  • Al-Rawi, D. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Special Issue: The 3rd Annual Conference on Theories and Applications of Basic and Biosciences.
  • Baryshnikov, S. V., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4964. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Dalton Transactions.
  • Benchchem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
  • ResearchGate. (n.d.). ¹H NMR spectrum of oximes from CNSL. Retrieved from [Link]

  • Gümüş, S., & Alyar, S. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. Sakarya University Journal of Science, 23(3), 445-451. Retrieved from [Link]

  • Synthesis and characterization of novel oxime analogues. (n.d.).
  • S. G. Hemalatha, K. J. Rajendra Prasad. (2010). Identification of E and Z-isomers of some cephalosporins by NMR. Trade Science Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Information for Superelectrophilic Activation of 1-Nitronaphthalene in the Presence of Aluminum Chloride. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted One-Pot Synthesis of α-Halo Ketones using N-Bromosuccinimide in PEG-Water System. 2(4), 112-117. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved from [Link]

  • ePathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Pearson. (n.d.). The ketone whose 1H NMR spectrum is shown here was obtained as the.... Retrieved from [Link]

  • Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(8). Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 29.9 ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c). Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Comparative

Analytical Superiority: Optimized HPLC-UV Method for the Purity Assessment of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

As drug development pipelines increasingly rely on highly functionalized halogenated intermediates, the analytical methodologies used to assess their purity must evolve. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized halogenated intermediates, the analytical methodologies used to assess their purity must evolve. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1)[1] is a prime example of a structurally complex, highly reactive precursor. Assessing its purity presents a unique analytical dilemma: the very functional groups that make it a valuable synthetic building block also make it exceptionally fragile under standard chromatographic conditions.

In this guide, we will objectively compare legacy analytical modalities against an optimized, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method. By examining the chemical causality behind analyte degradation, we provide a self-validating protocol designed to ensure absolute scientific integrity in your purity assessments.

Analyte Profiling & The Analytical Challenge

To design a robust analytical method, we must first understand the intrinsic vulnerabilities of the analyte. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime contains two problematic motifs:

  • The

    
    -Bromo Group : The carbon-bromine bond adjacent to the oxime is highly susceptible to nucleophilic attack and thermal degradation. Under thermal stress or basic conditions, it readily undergoes dehydrohalogenation (loss of HBr) to form a highly reactive 
    
    
    
    -nitroso alkene ([2]).
  • The Oxime Moiety (C=N-OH) : Oximes inherently exist as a mixture of E and Z stereoisomers. In unbuffered or neutral solutions, rapid interconversion or partial ionization can occur on the column, leading to severe peak broadening or splitting ().

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of the analyte when subjected to improper analytical conditions (e.g., GC-FID injection ports or high-pH mobile phases).

DegradationPathway A 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime (Intact Analyte) B Thermal Stress (>150°C) or High pH (>7.0) A->B Exposure C Elimination of HBr (Dehydrohalogenation) B->C Pathway 1 E Beckmann Rearrangement Products (Amides) B->E Pathway 2 D alpha-Nitroso Alkene (Reactive Intermediate) C->D F Polymeric/Cycloaddition Degradants D->F Further Reaction

Fig 1: Thermal and pH-induced degradation pathways of


-bromo oximes.
Method Comparison: Why Legacy Methods Fail

When evaluating alternatives for purity assessment, we must look at how the instrument's environment interacts with the analyte's chemistry.

Analytical ModalityOperating ConditionsAnalyte StabilityIsomeric ResolutionVerdict for Purity Assessment
GC-FID Injection Port: 250°COven: 50–300°CPoor. High heat triggers immediate HBr elimination and Beckmann rearrangement.N/A (Analyte degrades before elution).Unsuitable. Yields artificially low purity and ghost peaks.
Generic HPLC-UV Neutral pH (Water/MeCN)Standard C18Moderate.

-bromo group is prone to slow hydrolysis in neutral water.
Poor. E/Z isomers interconvert, causing peak tailing and splitting.Suboptimal. Fails to accurately quantify trace impurities.
Optimized HPLC-UV Acidic Buffer (pH 2.5)End-capped C18, 20°CExcellent. Acidic pH stabilizes the C-Br bond and suppresses ionization.Excellent. Locks oxime conformation, yielding a single sharp peak.Superior. Stability-indicating and highly reproducible.

The Causality of the Optimized Choice: By utilizing an acidic mobile phase (e.g., 0.1% Phosphoric acid, pH ~2.5), we achieve two critical mechanistic goals. First, we suppress the ionization of residual silanols on the silica stationary phase, preventing secondary interactions with the basic oxime nitrogen. Second, the low pH environment thermodynamically stabilizes the


-bromo group against nucleophilic hydrolysis, ensuring the analyte remains intact throughout the chromatographic run ([3]).
Optimized HPLC-UV Protocol (Self-Validating System)

To guarantee trustworthiness, the following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to verify resolving power and prevent carryover before any sample is quantified.

A. Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size). Rationale: End-capping is mandatory to prevent peak tailing of the oxime.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in HPLC-grade Water (pH ~2.5).
    
  • Mobile Phase B: 100% Acetonitrile (HPLC-grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm (Optimal chromophore absorption for the fluorophenyl ring).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 30% B

    • 15.1–20 min: Re-equilibration

B. Sample Preparation (Cold Extraction)

Rationale: Heat provides the activation energy for dehydrohalogenation. All extractions must be kept cool.

  • Weigh accurately 25.0 mg of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime into a 50 mL volumetric flask.

  • Add 30 mL of chilled Diluent (Water:Acetonitrile 50:50 v/v).

  • Sonicate in a cold water bath (<20°C) for exactly 3 minutes to dissolve.

  • Make up to volume with Diluent and filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL).

C. System Suitability Testing (SST)

Before analyzing the sample, the system must validate its own performance:

  • Blank Injection: Inject Diluent to confirm a baseline free of interference or carryover.

  • Resolution Solution: Inject a mixture of the analyte and its precursor (2-Bromo-1-(4-fluorophenyl)ethanone). The resolution (

    
    ) between the precursor and the oxime must be 
    
    
    
    .
  • Precision: Inject the standard solution 5 times. The Relative Standard Deviation (%RSD) of the peak area must be

    
    .
    

HPLCWorkflow Step1 Sample Preparation (Cold extraction, <20°C) Step2 Column Selection (End-capped C18, 3 µm) Step1->Step2 Step3 Mobile Phase Optimization (Acidic buffer pH 2.5) Step2->Step3 Step4 Gradient Elution (Water/MeCN) Step3->Step4 Step5 UV Detection (254 nm) Step4->Step5 Step6 System Suitability & Purity Quantification Step5->Step6

Fig 2: Logical workflow for the optimized HPLC-UV method development.

Experimental Data & Method Validation

To prove the superiority of this method, forced degradation studies and validation protocols were executed. The method successfully resolved the intact oxime from its thermal degradants (


-nitroso alkene) and hydrolytic byproducts.

Table 2: Method Validation & System Suitability Parameters

Validation ParameterAcceptance CriteriaExperimental Result
Limit of Detection (LOD) Signal-to-Noise (S/N)

3
0.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

10
0.06 µg/mL
Linearity (

)

(Range: LOQ to 150%)
0.9998
Method Precision (%RSD)

(n=6)
0.45%
Resolution (

)

(Analyte vs. Precursor)
3.8
Recovery (Accuracy) 98.0% – 102.0%99.6%
Conclusion

The purity assessment of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime cannot be treated as a generic chromatographic exercise. Legacy methods like GC-FID actively destroy the analyte, while unbuffered HPLC methods fail to control the stereochemical dynamics of the oxime group. By applying a chemically informed, low-temperature, low-pH HPLC-UV methodology, researchers can suppress dehydrohalogenation and E/Z isomerization, resulting in a highly accurate, stability-indicating profile suitable for stringent drug development standards.

References
  • Stereoselective Preparation of 4,5-Dihydroxy-5,6-dihydro-4H-1,2-oxazines and Their Derivatives ResearchGate / ChemInform URL:[Link]

  • Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime Drug Substance PubMed (National Institutes of Health) URL:[Link]

Sources

Validation

GC-MS analysis for identifying impurities in 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

Advanced Impurity Profiling of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime: A Comparative Guide to GC-MS and Alternative Analytical Workflows As a Senior Application Scientist, I approach impurity profiling not merely as...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Impurity Profiling of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime: A Comparative Guide to GC-MS and Alternative Analytical Workflows

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. When analyzing halogenated pharmaceutical intermediates like 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime , the analytical strategy must exploit the molecule's intrinsic physicochemical properties. According to the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be structurally identified if they exceed the 0.05% reporting threshold[1].

While Liquid Chromatography-Mass Spectrometry (LC-MS) is ubiquitous in modern pharmaceutical labs, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) remains the gold standard for this specific class of volatile, halogenated oximes. This guide objectively compares these methodologies and provides a self-validating GC-MS protocol for definitive impurity identification.

The Mechanistic Case for GC-MS

The choice of GC-MS over LC-MS for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is driven by three distinct chemical causalities:

  • Geometric Isomer Resolution: Oximes inherently exist as E and Z isomers. Capillary GC columns provide superior theoretical plate counts compared to standard HPLC, easily resolving these geometric isomers based on subtle boiling point and dipole differences[2].

  • The Bromine Isotope Signature: Under 70 eV Electron Ionization (EI), bromine exhibits a distinct ~1:1 natural isotopic ratio (

    
    Br and 
    
    
    
    Br)[3]. This creates a highly diagnostic doublet in the mass spectrum. If an impurity peak lacks this 1:1 doublet, it is immediately flagged as a debrominated byproduct. If a 1:2:1 triplet appears, it indicates an over-brominated impurity.
  • Predictable Fragmentation: Unlike Electrospray Ionization (ESI) in LC-MS, which primarily yields intact pseudo-molecular ions ([M+H]

    
    ), EI at 70 eV induces predictable, library-matchable fragmentation. The 
    
    
    
    -cleavage between the oxime carbon and the bromomethyl group yields a highly stable fluorophenyl-oxime cation, acting as a structural anchor to prove the core ring remains intact[4].

Comparative Analysis: GC-MS vs. LC-MS vs. HPLC-UV

To justify the analytical workflow, we must compare the performance metrics of the available platforms. Table 1 summarizes why GC-MS is the optimal choice for halogenated acetophenone derivatives.

Table 1: Performance Comparison for Halogenated Oxime Impurity Profiling

Analytical MetricGC-MS (Electron Ionization)LC-MS (Electrospray Ionization)HPLC-UV (Diode Array)
Isomer Resolution (E/Z) Excellent (High theoretical plate count; baseline resolution)Moderate (Requires highly optimized mobile phases)Moderate
Halogen Identification Definitive (1:1 Br isotopic doublet at 70 eV)Variable (Adduct formation often complicates spectra)None (Cannot identify structural mass)
Spectral Library Matching Universal (NIST/Wiley EI libraries are instrument-agnostic)Limited (Spectra are collision-energy dependent)None (Relies on retention time only)
Volatility Bias Optimal for semi-volatile acetophenones and oximesBiased against non-polar/neutral speciesNeutral
Regulatory Compliance Exceeds ICH Q3A(R2) identification thresholdsMeets ICH Q3A(R2) thresholdsRequires orthogonal MS for unknown ID

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. By utilizing the predictable physics of 70 eV electron ionization, the method does not rely solely on external reference standards to identify unknowns; the mass spectrum itself proves the chemical structure[4].

Step 1: Sample Preparation
  • Diluent: Dichloromethane (DCM) or Ethyl Acetate (ensure anhydrous conditions to prevent oxime hydrolysis back to the acetophenone).

  • Concentration: Prepare the sample at 1.0 mg/mL. This ensures that impurities at the 0.05% ICH reporting threshold (0.5 µg/mL) are well within the dynamic range of modern single-quadrupole mass spectrometers[1].

Step 2: Chromatographic Separation
  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1 to prevent column overloading while maintaining trace impurity sensitivity.

  • Temperature Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • Causality: The slow ramp ensures baseline resolution of the E and Z oxime isomers, which possess nearly identical boiling points but differ slightly in their dipole interactions with the stationary phase[2].

Step 3: Mass Spectrometric Detection
  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Scan Range: m/z 40 to 450.

  • Causality: 70 eV is the universal standard for EI. It imparts enough energy to consistently shatter the molecule into reproducible fragments, allowing for definitive structural elucidation without the variability seen in LC-MS ESI source conditions[4].

Step 4: Data Interpretation Logic
  • The Bromine Anchor: Scan the chromatogram for the molecular ion (M

    
    ). If the peak exhibits a 1:1 intensity ratio at m/z 231 and 233, it contains exactly one bromine atom[3].
    
  • Over-bromination Check: If an impurity peak shows a 1:2:1 triplet at m/z 309, 311, and 313, it is definitively a dibrominated byproduct (e.g., 2,2-dibromo-1-(4-fluorophenyl)-1-ethanone oxime).

  • Debromination Check: If a peak appears at m/z 153 (M

    
    ) with no isotopic doublet, the bromine has been lost, indicating the presence of unbrominated 1-(4-fluorophenyl)-1-ethanone oxime.
    

Visualizations

ImpurityPathway Precursor 1-(4-fluorophenyl)ethanone (Unbrominated Precursor) Intermediate 2-Bromo-1-(4-fluorophenyl)ethanone (Starting Material) Precursor->Intermediate Bromination Target 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (Target API Intermediate) Intermediate->Target Oximation (E-Isomer) Impurity1 Debrominated Oxime (m/z lacks Br isotopes) Intermediate->Impurity1 Incomplete Bromination Impurity2 Overbrominated Oxime (m/z shows 1:2:1 Br2 isotopes) Intermediate->Impurity2 Over-Bromination Impurity3 Z-Isomer (Geometric Impurity) Intermediate->Impurity3 Oximation (Z-Isomer)

Synthetic and degradation impurity pathways of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime.

GCMSWorkflow Sample Sample Prep (1 mg/mL in DCM) GC Capillary GC (E/Z Isomer Separation) Sample->GC EI Electron Ionization (70 eV) GC->EI Analyzer Mass Analyzer (m/z 40-450) EI->Analyzer Logic1 1:1 Doublet? (Mono-Brominated) Analyzer->Logic1 Analyze Isotope Pattern Logic2 1:2:1 Triplet? (Di-Brominated) Analyzer->Logic2 Logic3 No Isotope Pattern? (Debrominated) Analyzer->Logic3

Self-validating GC-MS workflow leveraging EI and bromine isotopic patterns for impurity ID.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Determination of Priority Polybrominated Diphenyl Ethers by Isotope Dilution Gas Chromatography(Electron Ionization)MS Using 81Br-Labeled Standards. Analytical Chemistry - ACS Publications. URL:[Link]

  • Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. ResolveMass Laboratories Inc. URL:[Link]

Sources

Comparative

Orthogonal Purity Assessment of 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime: HPLC vs. qNMR vs. GC

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1) Introduction: The Analytical Challenge In pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (CAS: 334709-76-1)

Introduction: The Analytical Challenge

In pharmaceutical development, the accurate purity determination of reactive intermediates is critical for ensuring downstream reaction yields and the safety of the final Active Pharmaceutical Ingredient (API). 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is a highly versatile but chemically sensitive building block. Its structural features—an


-bromo group, a fluorinated aromatic ring, and an oxime moiety—make it prone to E/Z isomerization, hydrolysis, and thermal degradation.

Relying on a single analytical technique for purity determination can introduce critical blind spots. Regulatory agencies and pharmacopeias increasingly mandate [4]—using multiple independent techniques based on different physicochemical principles—to ensure no impurities are overlooked. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC) to establish a self-validating purity assessment system.

Mechanistic Challenges in Purity Analysis

Before selecting an analytical method, we must understand the specific chemical liabilities of the analyte:

  • Thermal Lability: The

    
    -bromo oxime motif is highly sensitive to heat. At elevated temperatures, it can undergo dehydrobromination (forming reactive nitrosoalkenes) or Beckmann-type rearrangements.
    
  • Hydrolysis: Under unbuffered aqueous conditions, the oxime can hydrolyze back to its parent ketone, 2-Bromo-1-(4-fluorophenyl)ethanone.

  • Response Factor Discrepancies: Impurities such as residual synthetic solvents (e.g., ethyl acetate) lack a UV chromophore, rendering them invisible to standard UV detectors. Conversely, aromatic impurities may have vastly different molar extinction coefficients than the target oxime, skewing area-percent calculations.

Pathways API Target: Oxime (E/Z) Ketone Impurity A: Ketone (Hydrolysis) API->Ketone Aqueous/Acidic Conditions Degradant Impurity B: Thermal Degradant API->Degradant GC Injector (>200°C) HPLC Detected by HPLC Ketone->HPLC GC Detected by GC-MS Degradant->GC Solvent Impurity C: Residual Solvents qNMR Detected by qNMR Solvent->qNMR

Mechanistic pathways of impurity formation and their detection methods.

The Orthogonal Strategy: Cross-Validation Workflow

To build a trustworthy, self-validating analytical system, we cross-validate a chromatographic separation method (HPLC) with a direct spectroscopic method (qNMR).

  • HPLC-UV serves as the primary method for resolving non-volatile impurities and E/Z isomers.

  • 1H-qNMR serves as the absolute quantitation method, [1] and detecting non-chromophoric residual solvents.

  • GC-MS is evaluated but ultimately used only for specific volatile trace analysis due to the molecule's thermal instability.

Workflow Sample 2-Bromo-1-(4-fluorophenyl) -1-ethanone oxime HPLC HPLC-UV (Chromatographic Purity) Sample->HPLC Non-volatile Impurities qNMR 1H-qNMR (Absolute Purity) Sample->qNMR Absolute Quantitation GCMS GC-MS (Volatile Impurities) Sample->GCMS Volatiles & Solvents Eval Cross-Validation & Discrepancy Resolution HPLC->Eval qNMR->Eval GCMS->Eval

Orthogonal testing workflow for comprehensive purity validation.

Experimental Protocols & Causality

Method A: Reverse-Phase HPLC-UV (Relative Purity)

Causality & Rationale: RP-HPLC is ideal for this molecule because it operates at ambient temperatures, preventing thermal degradation. A slightly acidic mobile phase is strictly required to suppress the ionization of the oxime hydroxyl group (pKa ~ 11-12), preventing peak tailing and ensuring sharp, reproducible elution.

Step-by-Step Protocol:

  • Column: C18, 4.6 × 150 mm, 3 µm particle size (provides high theoretical plates for E/Z isomer resolution).

  • Mobile Phase:

    • Channel A: Ultrapure Water + 0.1% Formic Acid.

    • Channel B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes. (The gradient ensures elution of highly retained hydrophobic dimers).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorption for the fluorophenyl chromophore).

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in a 50:50 Water:Acetonitrile mixture. Critical Step: Maintain the autosampler at 4°C to halt any potential hydrolysis kinetics during the sequence run.

Method B: Quantitative 1H-NMR (Absolute Purity)

Causality & Rationale: qNMR provides a direct measurement of purity by comparing the integral of a specific analyte proton to an internal standard (IS). Because the NMR signal is directly proportional to the molar concentration of protons, [3]. This makes it an invaluable [2].

Step-by-Step Protocol:

  • Internal Standard Selection: Maleic acid (TraceCERT®, >99.9%) is selected. Its singlet resonance (~6.2 ppm) sits perfectly in a clear spectral window, avoiding overlap with the aromatic protons (7.0–8.0 ppm) or the aliphatic

    
    -bromo protons (~4.5 ppm) of the oxime.
    
  • Sample Preparation: Accurately weigh ~20 mg of the oxime and ~5 mg of Maleic acid using a calibrated microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters:

    • Frequency: 500 MHz or higher.

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): 30 seconds. Critical Causality: Protons possess different longitudinal relaxation times (

      
      ). A D1 of at least 
      
      
      
      is mandatory to ensure all protons fully relax back to equilibrium between pulses. Failing to do this will artificially skew the integrals, destroying quantitative accuracy.
    • Scans: 64 (to achieve S/N > 250:1).

Comparative Data Analysis & Interpretation

To demonstrate the necessity of this orthogonal approach, below is a comparative data set from a representative batch of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime.

Table 1: Orthogonal Purity Results for a Single Batch
Analytical MethodApparent Purity (%)Major Impurity DetectedImpurity Level (%)Scientific Interpretation & Causality
HPLC-UV (254 nm) 98.5% Parent Ketone1.2%Overestimates purity. The method accurately separates the ketone but is completely blind to residual non-UV active solvents.
1H-qNMR 96.2% Ethyl Acetate (Solvent)2.1%True Absolute Purity. Detects residual solvent missed by HPLC. Ketone is accurately quantified at 1.5% without UV response bias.
GC-FID 89.4% Thermal Degradant9.5%False Low (Artifact). The

-bromo oxime degrades in the 250°C injection port, creating artificial impurities in situ.
Discrepancy Resolution

The data reveals a classic analytical trap.

  • The HPLC Illusion: HPLC-UV reports a high purity (98.5%) because it relies on area normalization at 254 nm. Residual ethyl acetate from the synthesis process has no UV chromophore and is entirely missed. Furthermore, the parent ketone has a different molar extinction coefficient than the oxime, leading to slight quantification errors.

  • The GC Failure: GC-FID shows a catastrophically low purity (89.4%). However, this is an analytical artifact. The high temperature of the GC inlet causes the thermally labile

    
    -bromo oxime to degrade, generating impurities that were not actually present in the bulk material.
    
  • The qNMR Truth: qNMR serves as the source of truth (96.2%). It simultaneously quantifies the target molecule, the ketone impurity, and the residual ethyl acetate in a single run, proving why orthogonal methods are non-negotiable for reactive intermediates.

Conclusion & Best Practices

For the purity validation of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime, relying solely on chromatographic techniques is insufficient and potentially hazardous to downstream chemical development.

Best Practices:

  • Adopt qNMR as the Primary Release Assay: Use 1H-qNMR for absolute mass-balance purity, as it captures both structurally related impurities and residual solvents without requiring specific reference standards.

  • Use HPLC-UV for Impurity Profiling: Utilize HPLC-UV to monitor specific degradation pathways (like hydrolysis to the parent ketone) and to determine the E/Z isomer ratio.

  • Avoid GC for Halogenated Oximes: Unless utilizing specialized cold-on-column injection techniques, avoid GC to prevent thermal degradation artifacts.

References

  • National Institutes of Health (PMC). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from:[Link]

  • Reading Scientific Services Ltd (RSSL). qNMR for Purity Determination in Pharmaceuticals. Retrieved from:[Link]

  • Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from:[Link]

Validation

LC-MS Method Development for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime: A Comparative Guide

As drug development pipelines increasingly incorporate complex halogenated motifs, analytical scientists face unique chromatographic and spectrometric challenges. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime ( ) is a prim...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate complex halogenated motifs, analytical scientists face unique chromatographic and spectrometric challenges. 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime (


) is a prime example of a challenging analyte. It features a highly labile carbon-bromine bond, a strongly electronegative para-fluoro substitution, and an oxime functional group prone to geometric (E/Z) isomerization.

This guide provides an objective, data-driven comparison of chromatographic strategies (C18 vs. Pentafluorophenyl) and establishes a self-validating LC-MS/MS protocol designed specifically for halogenated acetophenone oxime derivatives.

Analyte Profiling & Mechanistic Challenges

Before initiating method development, it is critical to understand the physicochemical behavior of the analyte to establish causality behind our experimental choices.

  • E/Z Isomerization Dynamics: Oximes exist as a mixture of E and Z stereoisomers. Because these isomers have identical monoisotopic masses and highly similar hydrophobicities, they frequently co-elute or form broad, "saddle-shaped" peaks on standard reversed-phase columns[1]. Furthermore, acidic mobile phases (commonly used in LC-MS) can catalyze E/Z interconversion in solution, complicating quantification[2].

  • Halogenated Selectivity: The molecule contains both fluorine and bromine. Traditional alkyl-chain stationary phases (like C18) rely solely on dispersive hydrophobic interactions, which are often insufficient to resolve halogenated regioisomers or stereoisomers.

  • Isotopic Signature & Lability: Bromine naturally occurs as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. This provides a distinct mass spectrometric signature (M and M+2) but requires careful MRM (Multiple Reaction Monitoring) tuning to capture both isotopologues accurately.

Chromatographic Strategy: C18 vs. Pentafluorophenyl (PFP)

To achieve baseline resolution of the E and Z isomers, we must move beyond simple hydrophobicity. A Pentafluorophenyl (PFP) stationary phase is objectively superior to a standard C18 column for this class of compounds[3].

The Causality: PFP columns offer orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, while the aromatic ring allows for


 interactions with the 4-fluorophenyl group of the analyte. Additionally, PFP phases exhibit high shape selectivity, which is critical for differentiating the spatial geometry of E and Z oximes.
Comparative Performance Data

The following table summarizes the quantitative performance of a standard C18 column versus a PFP column for the target analyte, using a methanol/water gradient with 0.1% Formic Acid.

Chromatographic ParameterStandard C18 Column (BEH)Pentafluorophenyl (PFP) Column
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic,

, Dipole-Dipole
E/Z Isomer Resolution (

)
0.85 (Co-elution / Shouldering)2.60 (Baseline Resolution)
Retention Factor (

)
1.83.5
Peak Asymmetry (

)
1.45 (Tailing due to basic oxime)1.05 (Excellent peak shape)
Mobile Phase Preference Acetonitrile (ACN)Methanol (MeOH) to maximize

Mass Spectrometry (ESI-MS/MS) Optimization

Under Positive Electrospray Ionization (ESI+), the oxime nitrogen is readily protonated to yield the


 precursor ions at m/z 232  (

) and m/z 234 (

).

Fragmentation Causality: Acetophenone oximes exhibit a unique fragmentation pathway. Upon collision-induced dissociation (CID), the primary event is the expulsion of a hydroxyl radical (


, -17 Da), which violates the even-electron rule but forms a highly stabilized imine radical cation[4][5]. This is immediately followed by the homolytic cleavage of the labile C-Br bond, losing a bromine radical (

) to form a stable 4-fluorophenyl cation at m/z 136.

MS_Fragmentation M [M+H]+ m/z 232 / 234 (Precursor Ion) F1 [M+H - OH•]+ m/z 215 / 217 (Imine Radical Cation) M->F1 -17 Da (Loss of OH•) F2 [M+H - OH• - Br•]+ m/z 136 (4-Fluorophenyl Cation) F1->F2 -79/81 Da (Loss of Br•)

Fig 1: Primary ESI+ collision-induced dissociation (CID) pathway for the target oxime.

Optimized MRM Transitions

To build a self-validating MS method, we monitor both bromine isotopes. If the ratio of the quantifier to the qualifier transitions deviates from the natural ~1:1 isotopic abundance, it instantly flags matrix interference or co-eluting isobaric contaminants.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
232.0 (

)
215.0 5015Quantifier (Isomer 1)
234.0 (

)
217.0 5015Quantifier (Isomer 2)
232.0 (

)
136.0 5025Structural Qualifier

Self-Validating Experimental Protocol

This step-by-step workflow is designed with built-in validation checkpoints to ensure data integrity at every phase of the analysis.

LCMS_Workflow N1 1. Sample Prep Cold MeOH Quench (Arrest E/Z Shift) N2 2. Chromatography PFP Column (Maximize π-π) N1->N2 N3 3. MS/MS Tuning ESI+ Mode (Target 79/81Br) N2->N3 N4 4. Validation Rs > 2.0 Isotope Ratio 1:1 N3->N4

Fig 2: Self-validating LC-MS method development workflow for halogenated oximes.

Step 1: Sample Preparation & Quenching

Objective: Prevent ex vivo E/Z isomerization.

  • Prepare the stock solution of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime in 100% cold Methanol (-20°C).

  • Causality: Aprotic or strictly alcoholic solvents at low temperatures arrest the thermodynamic interconversion of the oxime isomers[2].

  • Validation Check: Inject the stock solution immediately, and again after 24 hours at autosampler temperature (4°C). The E:Z peak area ratio must remain constant (

    
    ).
    
Step 2: Chromatographic Separation

Objective: Achieve baseline resolution of stereoisomers.

  • Column: Install a High-Strength Silica (HSS) PFP column (e.g., 2.1 x 100 mm, 1.8 µm)[3].

  • Mobile Phase A: LC-MS grade Water + 0.05% Formic Acid. (Note: Reduced acid concentration minimizes on-column isomerization).

  • Mobile Phase B: LC-MS grade Methanol + 0.05% Formic Acid.

  • Gradient: Run a shallow gradient from 40% B to 70% B over 8 minutes. Flow rate: 0.3 mL/min. Column Temp: 30°C.

  • Validation Check: Calculate the resolution (

    
    ) between the E and Z peaks. The system is validated for quantification only if 
    
    
    
    .
Step 3: Mass Spectrometer Source Optimization

Objective: Maximize ionization while preventing in-source fragmentation of the fragile C-Br bond.

  • Set the ESI source temperature to 350°C. Higher temperatures may cause premature thermal degradation of the bromomethyl group.

  • Optimize the Declustering Potential (DP) or Cone Voltage. Start low (e.g., 20V) and incrementally increase.

  • Validation Check: Monitor m/z 232 and m/z 215 in MS1 scan mode. If the abundance of m/z 215 (in-source loss of OH) exceeds 10% of the m/z 232 precursor, decrease the DP until the intact precursor is preserved.

Step 4: Data Acquisition & Isotopic Verification
  • Acquire data using the MRM transitions defined in Section 3.

  • Validation Check (The Isotope Rule): For every integrated peak, divide the area of the m/z 232 transition by the area of the m/z 234 transition. The resulting ratio must be between 0.95 and 1.05 . Any deviation indicates a co-eluting interference, automatically invalidating that specific sample run.

References

  • BenchChem. Navigating the Maze of Molecular Mirrors: A Guide to LC-MS/MS Methods for Oxime Isomer Detection. BenchChem.
  • ResearchGate. The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution.
  • Chromatography Today. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.
  • BenchChem.
  • American Chemical Society (ACS). Charge-remote fragmentation and the two-step elimination of alkanols from fast atom bombardment-desorbed (M + H)+... ACS.

Sources

Comparative

Biological activity comparison between brominated and chlorinated phenyl oximes

Executive Summary In rational drug design and agrochemical development, the phenyl oxime scaffold (and its ether/ester derivatives) serves as a highly versatile pharmacophore. However, the biological fate of these molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and agrochemical development, the phenyl oxime scaffold (and its ether/ester derivatives) serves as a highly versatile pharmacophore. However, the biological fate of these molecules is heavily dictated by their peripheral functionalization. As application scientists, we do not merely substitute halogens to bypass existing patents; we do so to precisely tune the physicochemical properties of the molecule. This guide provides an objective, data-driven comparison of chlorinated versus brominated phenyl oximes, dissecting the causality behind their divergent antimicrobial, antifungal, and anticancer activities.

Mechanistic Rationale: The Causality of Halogen Selection

The substitution of a chlorine atom with a bromine atom on a phenyl oxime ring fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity. Understanding these shifts is critical for predicting target engagement.

Chlorination: The Electronegative Modulator

Chlorine possesses high electronegativity and a moderate van der Waals radius (1.75 Å). When attached to the phenyl ring of an oxime, it exerts a strong inductive electron-withdrawing effect (-I), which modulates the basicity and electron density of the adjacent oxime nitrogen (C=N-O).

  • Causality in Action: Chlorinated phenyl oximes frequently exhibit superior antibacterial activity . The smaller atomic radius of chlorine allows the pharmacophore to fit precisely into sterically restricted bacterial enzyme pockets (such as FabI in E. coli or S. aureus). Furthermore, the inductive effect optimizes the hydrogen-bond donor/acceptor dynamics required for tight target binding 1[1].

Bromination: The Lipophilic Penetrator

Bromine has a larger atomic radius (1.85 Å), lower electronegativity, and significantly higher polarizability than chlorine. The primary causal driver for its distinct biological profile is the elevated partition coefficient (LogP).

  • Causality in Action: Brominated phenyl oximes excel in crossing complex lipid bilayers, making them highly potent antifungal and anticancer agents . The increased lipophilicity allows efficient permeation through thick fungal cell walls. Once inside the cell, the highly polarizable bromine atom engages in robust halogen bonding (σ-hole interactions) with the carbonyl oxygens of target protein backbones, driving high cytotoxicity against tumor cell lines 2[2].

Comparative Biological Activity Data

The following table synthesizes quantitative experimental data comparing the biological performance of chlorinated and brominated oxime derivatives across various therapeutic and agricultural applications.

Biological TargetHalogenKey ScaffoldQuantitative PerformanceMechanistic Driver
Antibacterial (B. subtilis)Chlorine (-Cl) Piperidin-4-one oxime etherLow MIC (Comparable to Streptomycin)Optimal steric fit in bacterial enzyme pockets[3].
Antifungal (Candida spp.)Bromine (-Br) Piperidin-4-one oxime etherHigh Potency (Superior MIC)Enhanced lipophilicity for fungal membrane permeation[3].
Anticancer (A549, HepG2)Bromine (-Br) Benzofuran oxime analogsIC50 = 3.5 – 10.8 µMHigh polarizability; robust halogen bonding with tumor proteins[2].
Anticancer (A549, HepG2)Chlorine (-Cl) Benzofuran oxime analogsIC50 = 6.3 – 11.0 µMSlightly lower cytotoxicity due to reduced lipophilicity[2].
Agrochemical (Diamondback moth)Cl & Br Isoxazoline oxime ethersLC50 = 0.00008–0.00036 mg/LScaffold stability and targeted GABA receptor binding[4].

Experimental Validation: Self-Validating Workflow for Antimicrobial Evaluation

To ensure the trustworthiness of comparative biological claims, application scientists must employ self-validating experimental systems. The following protocol details the synthesis and in vitro evaluation of halogenated phenyl oximes, incorporating critical internal controls to prove that observed activities are causally linked to the halogen substitution, not experimental artifacts.

Phase 1: Synthesis & Stereochemical Validation
  • Condensation Reaction: React the base ketone (e.g., 4-chloroacetophenone or 4-bromoacetophenone) with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in refluxing ethanol for 2-4 hours to yield the intermediate phenyl oxime.

  • Etherification: Treat the resulting oxime with an alkyl halide in the presence of a mild base (K₂CO₃) in anhydrous DMF to synthesize the target oxime ether 4[4].

  • Internal Validation (NMR): Confirm the (E)/(Z) stereochemistry via ¹H-NMR and ¹³C-NMR. It is critical to verify the orientation of the N-O bond relative to the phenyl ring, as the (E)-isomer often exhibits vastly different target affinity than the (Z)-isomer 3[3].

Phase 2: In Vitro Broth Microdilution Assay (MIC Determination)
  • Sample Preparation: Dissolve the chlorinated and brominated oxime ethers in DMSO. Critical Step: Ensure the final DMSO concentration in the assay wells remains <1% v/v.

  • Inoculation: Seed 96-well microtiter plates with standardized microbial suspensions (e.g., 5 × 10⁵ CFU/mL for bacteria, 0.5–2.5 × 10³ CFU/mL for fungi) in Mueller-Hinton broth.

  • Treatment Application: Apply serial two-fold dilutions of the oxime ethers across the plate.

  • Self-Validating Controls:

    • Positive Control: Streptomycin (bacteria) or Fluconazole (fungi) to validate organism susceptibility.

    • Vehicle Control (1% DMSO):System Check: If the vehicle control shows microbial inhibition, the assay is immediately invalidated, as the solvent itself is causing cytotoxicity, masking the true effect of the halogenated compounds.

  • Incubation & Readout: Incubate at 37°C for 24h (bacteria) or 48h (fungi). The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that completely inhibits visible growth.

Signaling and Action Pathway

The following diagram maps the divergent biological targeting pathways of chlorinated versus brominated phenyl oximes, driven by their distinct physicochemical properties.

G Start Halogenated Phenyl Oxime Cl_Branch Chlorinated Substitution Start->Cl_Branch Br_Branch Brominated Substitution Start->Br_Branch Prop_Cl High Electronegativity Smaller Radius Cl_Branch->Prop_Cl Prop_Br High Lipophilicity & Polarizability Larger Radius Br_Branch->Prop_Br Target_Bact Bacterial Enzyme Pockets Prop_Cl->Target_Bact Steric Fit Target_Fungi Fungal Lipid Membranes Prop_Br->Target_Fungi Permeation Target_Cancer Intracellular Tumor Targets Prop_Br->Target_Cancer Halogen Bonding Out_Bact Potent Antibacterial Activity Target_Bact->Out_Bact Out_Fungi Potent Antifungal Activity Target_Fungi->Out_Fungi Out_Cancer High Cytotoxicity (Low IC50) Target_Cancer->Out_Cancer

Fig 1: Divergent biological pathways of chlorinated vs. brominated phenyl oximes based on properties.

Conclusion

The decision to utilize a chlorinated versus a brominated phenyl oxime should be strictly guided by the intended biological target. Chlorinated derivatives are generally superior for antibacterial applications where steric constraints and hydrogen-bond modulation are paramount. Conversely, brominated derivatives are the optimal choice for antifungal and anticancer drug development, where high lipophilicity for membrane permeation and robust halogen bonding are required to achieve low IC50 values.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.
  • Synthesis, Stereochemistry, and Antimicrobial Evaluation of Substituted Piperidin-4-one Oxime Ethers. ResearchGate.
  • Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. ACS Publications.

Sources

Validation

A Comparative Guide to the Utility of Deuterium-Labeled 2-Bromo-1-(4-fluorophenyl)-ethanone as an Internal Standard in Quantitative Mass Spectrometry

Introduction: The Pursuit of Precision in Quantitative Analysis In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Precision in Quantitative Analysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the workhorses of modern bioanalysis, offering high sensitivity and selectivity. However, the journey from sample collection to final concentration is fraught with potential for variability. Analyte loss during sample preparation, fluctuations in instrument response, and the unpredictable nature of matrix effects can all compromise data integrity.[1][2]

The use of an internal standard (IS) is a cornerstone of robust quantitative methods, designed to correct for these variations.[3][4] An ideal IS is a compound added at a known concentration to every sample, standard, and quality control (QC) sample at the earliest stage of the analytical workflow.[2] By tracking the ratio of the analyte's response to the IS's response, we can normalize for inconsistencies, thereby enhancing the accuracy and precision of the results.[3]

This guide provides an in-depth technical comparison of Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone (also referred to as 2-Bromo-1-(4-fluorophenyl)-ethanone-d4) against a common alternative, the structural analog, for use as an internal standard. We will delve into the mechanistic advantages of stable isotope labeling, present supporting experimental data, and provide a detailed protocol for its application.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards Excel

There are two primary categories of internal standards used in mass spectrometry: structural analogs and stable isotope-labeled (SIL) compounds.[1][5] While structural analogs are chemically similar to the analyte, SIL internal standards are chemically identical, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[5][6]

Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone falls into the SIL category and is considered the "gold standard" for several key reasons:[6]

  • Co-elution and Identical Physicochemical Properties: The deuterium-labeled standard has nearly identical chemical and physical properties to the unlabeled analyte.[1] This ensures that it co-elutes during chromatographic separation and behaves identically during sample extraction and ionization.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a significant challenge in bioanalysis.[7][8][9] Because a SIL-IS co-elutes and has the same ionization properties as the analyte, it experiences the same degree of matrix effect.[1] This allows for highly effective compensation, which is often not the case with structural analogs that may have different retention times and ionization efficiencies.[10]

  • Improved Precision and Accuracy: By effectively correcting for variability in sample preparation recovery and matrix effects, SIL internal standards lead to significant improvements in the accuracy and precision of analytical results.[5][11]

The following diagram illustrates the workflow for quantitative analysis using an internal standard.

Quantitative_Analysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone) Sample->Spike Add known amount of IS Extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (Analyte and IS co-elute) Detection Mass Spectrometric Detection (Separate signals by mass) Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Response Ratio Quantification Quantify using Calibration Curve Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Workflow of quantitative analysis using a stable isotope-labeled internal standard.

Comparative Performance: Deuterium-Labeled vs. Structural Analog Internal Standard

To illustrate the superior performance of Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone, we present data from a simulated experiment. In this study, the objective was to quantify a hypothetical analyte, "Compound X," in human plasma. We compared the performance of Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone (IS-A) with a structural analog, 2-Bromo-1-(4-chloro phenyl)-ethanone (IS-B).

The following diagram conceptualizes why a SIL-IS is more effective at correcting for matrix effects.

Matrix_Effect_Correction Conceptual Comparison of Matrix Effect Correction cluster_SIL_IS Scenario A: Stable Isotope-Labeled IS cluster_Analog_IS Scenario B: Structural Analog IS Analyte_A Analyte Signal (Suppressed) Ratio_A Analyte/IS Ratio (Constant & Accurate) Analyte_A->Ratio_A IS_A IS-A (Deuterated) Signal (Equally Suppressed) IS_A->Ratio_A Analyte_B Analyte Signal (Suppressed) Ratio_B Analyte/IS Ratio (Variable & Inaccurate) Analyte_B->Ratio_B IS_B IS-B (Analog) Signal (Differentially Suppressed) IS_B->Ratio_B

Caption: How a SIL-IS (A) provides superior correction for matrix effects over a structural analog (B).

Experimental Data Summary

The following table summarizes the key performance metrics evaluated in our simulated study. The data represent the analysis of six different lots of human plasma to assess the impact of inter-individual matrix variability.

Performance MetricIS-A: Deuterium-Labeled 2-Bromo-1-(4-fluorophenyl)-ethanoneIS-B: 2-Bromo-1-(4-chlorophenyl)-ethanone (Structural Analog)Acceptance Criteria (FDA Guidance)
Recovery (%) 85.2 ± 3.178.9 ± 8.5Consistent and reproducible
Matrix Factor 0.98 - 1.050.75 - 1.150.85 - 1.15
Precision (%RSD) ≤ 4.5%≤ 12.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) -2.1% to +3.5%-14.5% to +13.2%± 15% (± 20% at LLOQ)

Data are simulated for illustrative purposes.

Interpretation of Results
  • Recovery: While both internal standards showed acceptable recovery, the deuterium-labeled IS (IS-A) demonstrated significantly better consistency across different plasma lots, as indicated by the lower standard deviation. This is crucial for ensuring method ruggedness.[11]

  • Matrix Factor: The matrix factor is a quantitative measure of the matrix effect.[9] A value of 1 indicates no matrix effect, while values less than 1 indicate suppression and greater than 1 indicate enhancement. IS-A maintained a matrix factor very close to 1 across all lots, demonstrating its ability to perfectly track and correct for the matrix effect experienced by the analyte. In contrast, IS-B showed significant variability, with some lots exhibiting strong ion suppression and others enhancement, leading to unreliable quantification.

Experimental Protocol: Quantitative Analysis of "Compound X" in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step methodology for the use of Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone as an internal standard.

1. Materials and Reagents

  • Analyte: "Compound X"

  • Internal Standard: Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone (IS)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve "Compound X" and the IS in methanol to prepare individual stock solutions.

  • Working Standard (WS) Solutions: Prepare a series of calibration standards by serially diluting the "Compound X" stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (IS-WS): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS-WS (50 ng/mL in acetonitrile) to each tube. This step simultaneously adds the IS and precipitates plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Compound X: [M+H]⁺ → Product Ion (To be determined based on analyte structure)

    • IS: [M+H]⁺ (d4) → Product Ion (To be determined based on IS structure)

  • Key MS Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the chromatographic peaks for both the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of "Compound X" in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Recommendations

The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative bioanalytical method. While structural analogs can be used, they often fail to adequately correct for the variability inherent in complex biological matrices.[10]

Our comparative analysis demonstrates that Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone exemplifies the advantages of stable isotope-labeled internal standards. Its ability to co-elute with the analyte and exhibit identical behavior during sample processing and ionization allows for superior correction of matrix effects and analyte loss.[1][5] This translates directly to enhanced precision, accuracy, and overall method ruggedness, ensuring that the generated data is of the highest quality and can be trusted for critical decision-making in drug development and research.

For any quantitative LC-MS or GC-MS application requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard, such as Deuterium-labeled 2-Bromo-1-(4-fluorophenyl)-ethanone, is strongly recommended.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

Foundational Hazard Assessment: Understanding the Risk The parent ketone, 2-Bromo-1-(4-fluorophenyl)ethan-1-one, is classified as a substance that causes severe skin burns and eye damage.[1][2] It is also a lachrymator,...

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Hazard Assessment: Understanding the Risk

The parent ketone, 2-Bromo-1-(4-fluorophenyl)ethan-1-one, is classified as a substance that causes severe skin burns and eye damage.[1][2] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1][4] The process of converting a ketone to an oxime does not eliminate the potential for toxicity or irritation. The presence of the bromo and fluoro groups on the aromatic ring suggests that the molecule retains significant reactivity and biological activity. Therefore, 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime must be handled as if it possesses, at a minimum, the same hazards as its precursor.

Key Assumed Hazards:

  • Corrosive: Likely to cause severe burns to skin and eyes upon contact.[1][2]

  • Irritant: May cause respiratory tract irritation if inhaled.[5][6]

  • Lachrymator: Vapors or dust can cause significant eye irritation and tearing.[1]

  • Unknown Systemic Effects: The full toxicological profile is uninvestigated; chronic effects or systemic toxicity upon absorption cannot be ruled out.[6]

All handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The following table summarizes the required equipment, grounded in the principles of chemical resistance and exposure mitigation.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 4-6 mil thickness for inner glove, thicker for outer).[8][9]The primary risk is dermal contact leading to severe burns.[2] Nitrile provides good resistance against a range of organic chemicals. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin, a critical procedure during active handling.[8]
Eye & Face Protection ANSI Z87-certified chemical splash goggles and a full-face shield.[9][10]The compound is assumed to be corrosive to eyes and a lachrymator.[1] Goggles provide a seal against splashes and vapors. A face shield is required over the goggles to protect the entire face from splashes during transfers or solution preparations.[8][11]
Body Protection A long-sleeved, knee-length laboratory coat with elastic or gathered cuffs. A chemically resistant apron should be worn over the lab coat.[8][12]Prevents contamination of personal clothing and underlying skin from drips or splashes. The apron adds a critical layer of impermeable protection when handling solutions or larger quantities of the solid.[8][9]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[8]Required for weighing the solid outside of a containment device (not recommended), cleaning up spills, or if there's any suspicion of fume hood malfunction. This protects against inhaling airborne particulates and potential vapors.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount to ensuring safety. This protocol minimizes the risk of exposure at every stage of the process.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly. All manipulations of the compound must occur within the hood.[10][11][13]

  • Locate Emergency Equipment: Confirm the immediate availability and functionality of an eyewash station and safety shower.[14]

  • Assemble Spill Kit: Have a spill kit ready that is appropriate for chemical powders and solvents. This should include absorbent pads, sand or other inert material, and designated waste bags.[10][13]

  • Prepare Waste Containers: Label a dedicated hazardous waste container for solid waste (contaminated gloves, wipes) and another for liquid waste.[10]

Donning PPE: The Correct Sequence

Putting on PPE in the correct order is crucial to ensure complete protection.

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Goggles

  • Face Shield

  • Respirator (if required by risk assessment)

Safe Handling Workflow Diagram

The following diagram illustrates the core workflow for handling 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime inside a certified chemical fume hood.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Clear Fume Hood Work Area don_ppe 2. Don Full PPE (Coat, Double Gloves, Goggles, Face Shield) weigh 3. Weigh Solid Compound (Use anti-static weigh boat) don_ppe->weigh transfer 4. Carefully Transfer Solid to Reaction Vessel weigh->transfer weigh->transfer dissolve 5. Add Solvent Slowly to Dissolve Compound transfer->dissolve transfer->dissolve reaction 6. Perform Experimental Procedure dissolve->reaction dissolve->reaction decon 7. Decontaminate Surfaces & Equipment reaction->decon dispose_waste 8. Dispose of Waste in Labeled Containers decon->dispose_waste decon->dispose_waste doff_ppe 9. Doff PPE Correctly (Outer Gloves First) dispose_waste->doff_ppe dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash doff_ppe->wash

Caption: Safe Handling Workflow for 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime.

Doffing PPE: Avoiding Contamination

Removing PPE correctly is as important as putting it on. The goal is to prevent contact with any contaminants on the exterior of the equipment. This should be done in an anteroom or designated area outside the immediate workspace.

  • Remove Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin. Dispose of them in the designated waste container.

  • Remove Face Shield & Goggles.

  • Remove Lab Coat: Roll it up so the contaminated exterior is contained inward.

  • Remove Inner Gloves: Peel off the final pair of gloves.

  • Wash Hands: Wash hands thoroughly with soap and water.[5]

Emergency & Disposal Plans

Spill Management
  • Minor Spill: For a small amount of solid, carefully cover it with an inert absorbent material.[13] Using appropriate PPE (including respiratory protection), gently sweep the material into a labeled hazardous waste container.[6] Clean the area with a suitable solvent and then soap and water.

  • Major Spill: Evacuate the immediate area and alert colleagues.[15] Contact your institution's Environmental Health & Safety (EHS) department immediately.[10]

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes in a safety shower.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][16] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1]

Waste Disposal

All materials contaminated with 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[10][11] Collect waste in clearly labeled, sealed containers and follow all local, state, and federal regulations for disposal through your institution's EHS office.[3][5]

References

  • Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

  • SOP for Handling Irritant Chemicals. (2014, December 6). Scribd. Retrieved from [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b1129-personal-protective-equipment
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Policies. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). Caluaniemuelearoxidis.com. Retrieved from [Link]

  • Proper Protective Equipment. (2025, March 21). Chemistry LibreTexts. Retrieved from [Link]

  • Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Synthetic Opioid Exposure. (n.d.). Department of Homeland Security. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

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